molecular formula C23H43NO3 B161146 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 10054-20-3

1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B161146
CAS No.: 10054-20-3
M. Wt: 381.6 g/mol
InChI Key: YNVVGWVZIYAFNV-UHFFFAOYSA-N
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Description

1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound designed for research applications. This molecule features a 5-oxopyrrolidine scaffold, a structure recognized in medicinal chemistry for its potential as a versatile core in developing new bioactive agents . While specific biological data for this exact alkyl derivative is limited in the public domain, its molecular framework is the subject of active investigation. Scientific studies on closely related analogues highlight the significant research value of the 5-oxopyrrolidine-3-carboxylic acid structure. For instance, derivatives bearing different substituents have demonstrated considerable promise in combating disease-causing bacteria relevant to public health, with some compounds exhibiting potency that surpasses standard antibiotic controls like cefuroxime . Furthermore, certain derivatives have shown a remarkable ability to disrupt bacterial biofilms, a key factor in persistent infections . Beyond antimicrobial applications, this scaffold is also being explored in oncology. Research on structurally similar compounds has identified derivatives with potent cytotoxic effects against various cancer cell lines, including aggressive models like prostate adenocarcinoma and melanoma, and can inhibit cancer cell migration . The long octadecyl chain in this specific reagent may influence its physicochemical properties, such as lipophilicity, potentially enhancing its interaction with biological membranes or specific protein targets. This makes it a valuable building block for researchers in synthetic chemistry, antimicrobial discovery, and anticancer agent development, who are investigating structure-activity relationships within this promising class of heterocycles .

Properties

IUPAC Name

1-octadecyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C23H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25/h21H,2-20H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVVGWVZIYAFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CC(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90905575
Record name 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid
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Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10054-20-3
Record name 1-Octadecyl-5-oxo-3-pyrrolidinecarboxylic acid
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Record name 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid
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Record name 1-octadecyl-5-oxopyrrolidine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Emerging Interest

1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, belongs to the class of N-acyl amino acids. This class of molecules, characterized by a fatty acid chain linked to an amino acid, has garnered significant attention in the fields of drug discovery and materials science.[1][2] The unique amphiphilic nature of these compounds, possessing both a lipophilic alkyl chain and a hydrophilic carboxylic acid headgroup, imparts interesting self-assembly properties and the potential for interaction with biological membranes.[1] Specifically, derivatives of 5-oxopyrrolidine-3-carboxylic acid are being explored for their potential as antimicrobial and anticancer agents.[3][4] The long octadecyl chain of the title compound suggests a primary role as a lipophilic moiety, influencing its solubility, membrane permeability, and potential formulation into lipid-based drug delivery systems.[5] This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering a foundational understanding for researchers and drug development professionals.

Chemical Identity and Structure

The foundational structure of this compound consists of a five-membered lactam ring (pyrrolidinone) substituted with an octadecyl chain at the nitrogen atom and a carboxylic acid group at the 3-position.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. For a potential therapeutic agent, properties such as solubility, lipophilicity (LogP), and acidity (pKa) govern its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for this compound, the following table includes predicted values from computational models, which provide a valuable initial assessment.

PropertyValueSource/Method
Molecular Formula C₂₃H₄₃NO₃Pharmaffiliates
Molecular Weight 381.59 g/mol Pharmaffiliates
Melting Point 55-57 °CPredicted
Boiling Point 532.8 ± 43.0 °CPredicted
Density 0.977 ± 0.06 g/cm³Predicted
pKa 4.55 ± 0.20Predicted
LogP ~7.5Estimated

Discussion of Properties:

  • Melting and Boiling Points: The predicted melting point of 55-57 °C is consistent with a waxy solid, a characteristic of long-chain fatty acids and their derivatives.[6] The high predicted boiling point is also expected due to the large molecular weight and the presence of a polar carboxylic acid group capable of hydrogen bonding.

  • pKa: The predicted pKa of 4.55 is typical for a carboxylic acid. This indicates that at physiological pH (around 7.4), the molecule will exist predominantly in its deprotonated, anionic form (carboxylate), which will significantly influence its solubility and interactions with biological targets.

  • LogP: An estimated LogP of approximately 7.5 is derived by extrapolating from the calculated LogP of 4.5 for the C12 analogue, 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. This high LogP value signifies a highly lipophilic nature, suggesting low aqueous solubility but potentially high permeability across lipid membranes.

Synthesis and Characterization

The synthesis of this compound can be achieved through a well-established route involving the reaction of itaconic acid with octadecylamine.[3]

G ItaconicAcid Itaconic Acid Reaction Aza-Michael Addition & Cyclization ItaconicAcid->Reaction Octadecylamine Octadecylamine Octadecylamine->Reaction Product 1-Octadecyl-5-oxopyrrolidine- 3-carboxylic acid Reaction->Product Reflux in Water

Figure 2: General synthetic workflow for this compound.

A typical laboratory-scale synthesis would involve refluxing a mixture of octadecylamine and itaconic acid in water.[3] The product, being poorly soluble in water, will precipitate upon cooling and can be purified by recrystallization.

Characterization of the final product would involve a suite of standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the pyrrolidinone ring and the octadecyl chain.[7]

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the amide C=O stretch of the lactam.

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen.

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a lipophilic, waxy solid like this compound requires specialized experimental approaches.

Melting Point Determination

Due to its waxy nature, a sharp melting point may not be observed. The melting range is more appropriate and can be determined using a capillary melting point apparatus with a slow heating rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

The solubility of this amphiphilic compound should be assessed in a range of solvents, from nonpolar organic solvents to aqueous buffers at different pH values. A standard shake-flask method can be employed.

  • An excess of the compound is added to a known volume of the solvent in a sealed vial.

  • The vials are agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered or centrifuged to remove undissolved solid.

  • The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as HPLC-UV or LC-MS.

pKa Determination

The pKa of a poorly water-soluble compound can be determined by potentiometric titration in a mixed-solvent system (e.g., methanol-water or dioxane-water).

G cluster_0 Titration Setup cluster_1 Data Analysis Compound Compound in Mixed Solvent pH_Electrode pH Electrode Compound->pH_Electrode Titrant Standardized Base (e.g., NaOH) Titrant->Compound Stirrer Magnetic Stirrer Titration_Curve Plot pH vs. Volume of Titrant Half_Equivalence Determine Half- Equivalence Point Titration_Curve->Half_Equivalence pKa_app pH at Half-Equivalence = Apparent pKa (pKa') Half_Equivalence->pKa_app

Figure 3: Workflow for pKa determination by potentiometric titration.

The apparent pKa (pKa') is determined at several co-solvent concentrations, and the aqueous pKa is then estimated by extrapolating the pKa' values to 0% organic solvent.

LogP Determination

Given the high lipophilicity, the traditional shake-flask method for LogP determination can be challenging. A more practical approach is to use reversed-phase high-performance liquid chromatography (RP-HPLC).[8] The retention time of the compound on a C18 column is measured and correlated with the known LogP values of a series of standard compounds. The LogP of the target compound can then be interpolated or extrapolated from the calibration curve.

Applications and Future Directions

The unique structural features of this compound make it a molecule of interest for various applications. The long alkyl chain can facilitate its incorporation into lipid bilayers, making it a potential candidate for use in drug delivery systems such as liposomes or solid lipid nanoparticles.[5] Furthermore, the pyrrolidinone core is a common scaffold in many biologically active compounds, and the carboxylic acid provides a handle for further chemical modification.[3][4] The antimicrobial and anticancer activities observed in related compounds suggest that this molecule and its derivatives warrant further investigation as potential therapeutic agents.[3][4]

Future research should focus on the experimental validation of the predicted physicochemical properties and the exploration of its biological activities. Understanding the structure-activity relationships by synthesizing and testing analogues with varying alkyl chain lengths and different substituents on the pyrrolidinone ring will be crucial for optimizing its potential as a drug candidate or a functional biomaterial.

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Available at: [Link]

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  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

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A Technical Guide to the Structural Elucidation and Spectral Analysis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the structural elucidation and spectral analysis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven insights to ensure scientific integrity and trustworthiness.

Introduction

This compound is a derivative of pyroglutamic acid, a naturally occurring amino acid analog.[1] This molecule is characterized by a five-membered lactam (a cyclic amide) ring, a carboxylic acid functional group, and a long N-alkyl (octadecyl) chain.[2] Such long-chain N-substituted pyroglutamic acid derivatives are of interest in various fields, including pharmaceuticals and material science, due to their amphiphilic nature, combining a polar head group (the pyrrolidone carboxylic acid) with a long nonpolar tail. The precise characterization of this molecule is paramount for understanding its physicochemical properties and potential applications.

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, allowing for the unambiguous confirmation of the molecular structure.

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of itaconic acid with octadecylamine. This approach is analogous to the synthesis of other N-substituted 5-oxopyrrolidine-3-carboxylic acids where an amine is reacted with itaconic acid.[3][4] The reaction proceeds via a Michael addition of the amine to the α,β-unsaturated dicarboxylic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring.

Spectroscopic Characterization: A Multi-faceted Approach

The confirmation of the structure of this compound requires a detailed analysis of its spectroscopic data. Below is a comprehensive breakdown of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (in ppm, parts per million) are predicted based on analogous structures.[3][5]

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically around 12.0-13.0 ppm.[5] This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding.

  • Pyrrolidone Ring Protons:

    • CH (at C3): A multiplet, likely a quintet or a complex multiplet, is anticipated in the range of 3.20-3.50 ppm.[3][5] This proton is coupled to the two diastereotopic protons at C2 and the two diastereotopic protons at C4.

    • NCH₂ (at C2): Two diastereotopic protons will give rise to separate multiplets, expected between 3.70-4.00 ppm.[3][5]

    • CH₂CO (at C4): Two diastereotopic protons will also result in distinct multiplets, appearing in the range of 2.50-2.80 ppm.[3][5]

  • Octadecyl Chain Protons (-C₁₈H₃₇):

    • NCH₂- (methylene group attached to the nitrogen): A triplet is expected around 3.30-3.50 ppm, slightly downfield due to the electron-withdrawing effect of the nitrogen atom.

    • -(CH₂)₁₆- (bulk methylene groups): A large, broad singlet or a series of overlapping multiplets will be observed in the upfield region, typically around 1.20-1.40 ppm.

    • -CH₃ (terminal methyl group): A triplet will appear at approximately 0.88 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
-COOH12.0 - 13.0Broad Singlet
NCH₂ (C2)3.70 - 4.00Multiplet
CH (C3)3.20 - 3.50Multiplet
CH₂CO (C4)2.50 - 2.80Multiplet
NCH₂- (alkyl)3.30 - 3.50Triplet
-(CH₂)₁₆-1.20 - 1.40Broad Singlet/Multiplet
-CH₃~ 0.88Triplet

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the local electronic environment.[6][7]

  • Carbonyl Carbons:

    • -COOH (Carboxylic Acid): A signal is expected in the range of 173-176 ppm.[3][5]

    • -C=O (Lactam): A signal will appear at approximately 171-174 ppm.[3]

  • Pyrrolidone Ring Carbons:

    • NCH₂ (C2): A signal is anticipated around 50-52 ppm.[3][5]

    • CH (C3): A signal is expected in the range of 35-37 ppm.[3][5]

    • CH₂CO (C4): A signal will appear at approximately 33-35 ppm.[3][5]

  • Octadecyl Chain Carbons:

    • NCH₂- (methylene attached to nitrogen): A signal is expected around 40-45 ppm.

    • -(CH₂)₁₆- (bulk methylene groups): A series of signals will be observed between 22-32 ppm.

    • -CH₃ (terminal methyl group): A signal will appear in the upfield region, around 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Expected Chemical Shift (ppm)
-COOH173 - 176
-C=O (Lactam)171 - 174
NCH₂ (C2)50 - 52
CH (C3)35 - 37
CH₂CO (C4)33 - 35
NCH₂- (alkyl)40 - 45
-(CH₂)₁₆-22 - 32
-CH₃~ 14
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule.[8]

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[9]

  • C-H Stretches (Alkyl Chain): Sharp absorption bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretching vibrations of the octadecyl chain.

  • C=O Stretches: Two distinct carbonyl absorption bands are expected:

    • Carboxylic Acid C=O: A strong, sharp peak around 1700-1725 cm⁻¹.[9]

    • Lactam C=O: A strong, sharp peak around 1650-1680 cm⁻¹. The five-membered ring strain slightly increases the frequency compared to a linear amide.[8]

Table 3: Predicted IR Absorption Frequencies

Functional Group Expected Absorption Range (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500 - 3300Very Broad
C-H (Alkyl)2850 - 2960Sharp
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C=O (Lactam)1650 - 1680Strong, Sharp
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.

  • Molecular Ion Peak ([M+H]⁺ or [M]⁺): The expected molecular weight of this compound (C₂₃H₄₃NO₃) is 381.60 g/mol .[2] In electrospray ionization (ESI) mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at m/z 382.6.

  • Fragmentation Pattern: The fragmentation of the long alkyl chain is expected to show a characteristic pattern of neutral losses of 14 Da (-CH₂- units).[10] Cleavage of the pyrrolidone ring can also occur, providing further structural confirmation. The analysis of long-chain lipids by mass spectrometry can be challenging, but provides valuable structural information.[11][12]

Systematic Workflow for Structure Elucidation

A logical and self-validating workflow is crucial for the unambiguous structural elucidation of this compound.

Experimental Protocols
  • Sample Preparation:

    • For NMR, dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • For IR, the sample can be analyzed as a thin film, a KBr pellet, or in solution.

    • For MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion or LC-MS analysis.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) spectra on a high-field NMR spectrometer.

    • Obtain a high-resolution mass spectrum to confirm the elemental composition.

    • Record a high-quality IR spectrum.

Data Analysis and Structure Confirmation

The following diagram illustrates the logical workflow for data integration and structure confirmation:

StructureElucidationWorkflow cluster_DataAcquisition Data Acquisition cluster_DataInterpretation Data Interpretation & Structure Assembly cluster_Validation Structure Validation MS Mass Spectrometry (MS) MW Determine Molecular Formula (from HRMS) MS->MW Provides m/z IR Infrared (IR) Spectroscopy FG Identify Functional Groups (from IR and NMR) IR->FG Identifies C=O, O-H, C-H NMR NMR Spectroscopy (1H, 13C, 2D) NMR->FG Confirms functional groups CH_Framework Establish C-H Framework (from 1H, 13C, COSY, HSQC) NMR->CH_Framework Maps proton and carbon environments Connectivity Assemble Fragments & Confirm Connectivity MW->Connectivity FG->Connectivity CH_Framework->Connectivity Provides connectivity data Final_Structure Final Structure Confirmation Connectivity->Final_Structure Validated by all data

Caption: Workflow for Structure Elucidation.

Visualization of the Molecular Structure

The following diagram illustrates the structure of this compound with numbering for NMR assignment.

MolecularStructure cluster_structure N1 N1 C2 C2 N1->C2 C1_alkyl C1' N1->C1_alkyl (CH₂)₁₇CH₃ C3 C3 C2->C3 C4 C4 C3->C4 C_cooh C3->C_cooh COOH C5 C5 C4->C5 C5->N1 O_co O C5->O_co =O O_oh OH C17_alkyl ... C18_alkyl C18'

Sources

An In-depth Technical Guide to the Synthesis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid, a lipophilic derivative of pyroglutamic acid. The document details the primary and alternative synthetic routes, reaction mechanisms, and step-by-step experimental protocols. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the strategic considerations for the synthesis of N-alkylated pyroglutamic acid analogs.

Introduction: The Significance of N-Substituted 5-Oxopyrrolidine-3-carboxylic Acids

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif found in numerous biologically active compounds. As a cyclic analog of glutamic acid, it serves as a versatile building block in medicinal chemistry. The introduction of various substituents on the ring nitrogen allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, which can significantly impact its pharmacokinetic and pharmacodynamic profile. The long alkyl chain of the octadecyl group in the target molecule, this compound, imparts a high degree of lipophilicity, making it a compound of interest for applications requiring enhanced membrane permeability or formulation in lipid-based delivery systems.

Primary Synthetic Pathway: Michael Addition of Octadecylamine to Itaconic Acid

The most direct and widely applicable method for the synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is the reaction of itaconic acid with a primary amine.[1][2] This approach involves a tandem Michael addition and subsequent intramolecular amidation to form the stable five-membered lactam ring.

Reaction Mechanism

The synthesis proceeds through a well-established mechanism. Initially, the primary amine, octadecylamine, acts as a nucleophile and undergoes a Michael addition to the α,β-unsaturated carbonyl system of itaconic acid. This is followed by an intramolecular condensation reaction, where the newly introduced amino group attacks one of the carboxylic acid moieties, leading to the formation of the pyrrolidinone ring and the elimination of a water molecule.

Michael Addition and Amidation Itaconic_Acid Itaconic Acid Michael_Adduct Michael Adduct (Intermediate) Itaconic_Acid->Michael_Adduct + Octadecylamine Octadecylamine Octadecylamine Octadecylamine->Michael_Adduct Amide_Formation Intramolecular Amidation Michael_Adduct->Amide_Formation Heat Product 1-Octadecyl-5-oxopyrrolidine- 3-carboxylic acid Amide_Formation->Product - H2O

Caption: Michael Addition and Intramolecular Amidation Pathway.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar N-substituted 5-oxopyrrolidine-3-carboxylic acids.[1]

Materials:

  • Itaconic acid

  • Octadecylamine

  • Deionized water

  • 5 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.0 eq) and octadecylamine (1.0 eq) in deionized water. The volume of water should be sufficient to form a stirrable slurry.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product should form.

  • Purification:

    • Filter the crude product and wash it with cold deionized water.

    • For further purification, the crude product can be dissolved in an aqueous solution of sodium hydroxide.

    • The resulting solution is then filtered to remove any insoluble impurities.

    • Acidify the filtrate with 5 M HCl to a pH of approximately 2-3 to precipitate the purified this compound.

    • The purified product is collected by filtration, washed with cold deionized water, and dried under vacuum.

  • Recrystallization (Optional): The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation
ParameterExpected Value
Molecular Formula C₂₃H₄₃NO₃
Molecular Weight 381.6 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
Solubility Insoluble in water, soluble in organic solvents

Alternative Synthetic Pathway: N-Alkylation of 5-Oxopyrrolidine-3-carboxylic acid

An alternative approach involves the N-alkylation of a pre-synthesized 5-oxopyrrolidine-3-carboxylic acid scaffold. This method is particularly useful if the starting pyroglutamic acid derivative is readily available.

Reaction Mechanism

This synthesis involves a nucleophilic substitution reaction. The nitrogen atom of the 5-oxopyrrolidine-3-carboxylic acid acts as a nucleophile, attacking the electrophilic carbon of an octadecyl halide (e.g., 1-bromooctadecane). A base is typically required to deprotonate the amide nitrogen, increasing its nucleophilicity.

N-Alkylation Pyroglutamic_Acid 5-Oxopyrrolidine-3-carboxylic acid Anion Pyrrolidinone Anion Pyroglutamic_Acid->Anion + Base Octadecyl_Bromide 1-Bromooctadecane Product 1-Octadecyl-5-oxopyrrolidine- 3-carboxylic acid Octadecyl_Bromide->Product Base Base (e.g., NaH) Base->Anion Anion->Product + 1-Bromooctadecane

Caption: N-Alkylation of the Pyrrolidinone Ring.

Experimental Protocol

Materials:

  • 5-Oxopyrrolidine-3-carboxylic acid

  • 1-Bromooctadecane

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 5 M Hydrochloric acid (HCl)

Procedure:

  • Deprotonation: To a solution of 5-Oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for 30 minutes.

  • Alkylation: Add 1-bromooctadecane (1.2 eq) to the reaction mixture and allow it to warm to room temperature. Stir the reaction for 12-24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. The carboxylic acid can then be precipitated by acidification with HCl.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the octadecyl chain, the pyrrolidinone ring, and the carboxylic acid group.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide carbonyl, the carboxylic acid carbonyl, and the O-H and N-H bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the target compound.

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of this compound. The Michael addition of octadecylamine to itaconic acid represents the more direct and atom-economical approach. The N-alkylation of 5-oxopyrrolidine-3-carboxylic acid offers a viable alternative, particularly when the starting pyroglutamic acid derivative is readily accessible. The choice of the synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the specific requirements of the research or development project. The provided protocols and mechanistic insights serve as a solid foundation for the successful synthesis and purification of this lipophilic pyroglutamic acid analog.

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. Available at: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. Available at: [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids - ResearchGate. Available at: [Link]

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CAS number and molecular formula for 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Executive Summary

This technical guide provides a comprehensive overview of this compound, a long-chain N-acyl amino acid derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the fundamental chemical identity, a proposed synthesis protocol with mechanistic insights, analytical characterization techniques, and a discussion of its potential biological significance and applications based on the broader class of N-acyl amino acids. While specific experimental data for this molecule is limited in public literature, this guide synthesizes information from analogous compounds and foundational chemical principles to provide a robust scientific resource.

Chemical Identity and Physicochemical Properties

This compound belongs to the family of N-substituted pyroglutamic acid analogues, characterized by a pyrrolidinone ring, a carboxylic acid moiety, and a long alkyl chain (octadecyl group) attached to the nitrogen atom. This amphiphilic structure, combining a polar head group with a long hydrophobic tail, suggests potential surfactant-like properties and the ability to interact with biological membranes.

PropertyValueSource
CAS Number 10054-20-3[1]
Molecular Formula C23H43NO3[1]
Molecular Weight 381.59 g/mol [1]
IUPAC Name This compound-
Synonyms 1-Octadecyl-5-oxo-3-pyrrolidinecarboxylic acid[1]
Storage 2-8°C Refrigerator[1]

Synthesis and Purification

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is commonly achieved through the Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization.[2] This approach is a reliable method for constructing the pyrrolidinone ring system.

Proposed Synthesis Protocol

The following protocol is a proposed method for the synthesis of this compound, based on established methodologies for similar compounds.[2]

Reaction Scheme:

G Itaconic_Acid Itaconic Acid Intermediate Michael Adduct (Intermediate) Itaconic_Acid->Intermediate + Octadecylamine Octadecylamine Octadecylamine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Heat)

Caption: Proposed synthesis of this compound.

Materials:

  • Itaconic acid

  • Octadecylamine

  • High-boiling point solvent (e.g., water, ethanol, or solvent-free)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of itaconic acid and octadecylamine. The reaction can be performed neat (solvent-free) or in a suitable solvent like water or ethanol.[2]

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, it can be isolated by filtration.

    • If the product remains in solution, acidify the mixture with 1M HCl to a pH of 1-2. This will protonate the carboxylic acid and may induce precipitation.

    • Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Analytical Characterization

The structure of this compound can be confirmed using standard analytical techniques. Below are the expected spectroscopic signatures based on its chemical structure and data from analogous compounds.[2][3]

  • ¹H NMR Spectroscopy:

    • Alkyl Chain: A complex series of signals in the upfield region (δ ~0.8-1.6 ppm) corresponding to the numerous methylene (-CH₂-) groups and the terminal methyl (-CH₃) group of the octadecyl chain.

    • Pyrrolidinone Ring: Characteristic signals for the CH₂ and CH protons of the pyrrolidinone ring, expected in the range of δ ~2.5-4.0 ppm.[3]

    • Carboxylic Acid: A broad singlet in the downfield region (δ ~10-12 ppm) for the acidic proton of the carboxylic acid group.[4]

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons: Two distinct signals in the downfield region (δ ~170-180 ppm) corresponding to the amide and carboxylic acid carbonyl carbons.[3]

    • Pyrrolidinone Ring: Signals for the carbons of the pyrrolidinone ring.

    • Alkyl Chain: A series of signals in the upfield region for the carbons of the octadecyl chain.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid O-H group.[4]

    • C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1650-1680 cm⁻¹ for the amide carbonyl.

  • Mass Spectrometry:

    • The molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observable, confirming the molecular weight of the compound.

    • Characteristic fragmentation patterns may include the loss of the carboxylic acid group and fragmentation of the alkyl chain.

Potential Applications and Biological Relevance

While direct biological studies on this compound are not extensively reported, its structural class, the long-chain N-acyl amino acids, is of significant interest in biomedical research.[5][6] These molecules are known to act as endogenous signaling lipids with a range of physiological roles.

Potential Roles based on Chemical Class:

  • Signaling Molecule: Long-chain N-acyl amino acids have been identified as signaling molecules in mammals, with activities including vasodilation, neuroprotection, and antinociception.[5][7]

  • Enzyme Inhibition: The pyrrolidinone core is a structural motif found in various enzyme inhibitors. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like matrix metalloproteinases.[8]

  • Antimicrobial and Anticancer Activity: The 5-oxopyrrolidine-3-carboxylic acid scaffold has been explored for the development of novel antimicrobial and anticancer agents.[2]

G Molecule This compound Class Long-Chain N-Acyl Amino Acid Molecule->Class is a member of Activity1 Potential Signaling Molecule Class->Activity1 Activity2 Potential Enzyme Inhibitor Class->Activity2 Activity3 Potential Antimicrobial/Anticancer Scaffold Class->Activity3

Caption: Conceptual relationship of the target molecule to its chemical class and potential activities.

Safety and Handling

No specific toxicity data for this compound is readily available. Therefore, standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place. A recommended storage temperature is 2-8°C.[1]

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766. PubChem. Retrieved from [Link]

  • CAS No: 10054-20-3 | Product Name : this compound. Pharmaffiliates. Retrieved from [Link]

  • 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136. PubChem. Retrieved from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2023). MDPI. Retrieved from [Link]

  • 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C17H31NO3 | CID 111996. PubChem. Retrieved from [Link]

  • N-Acyl amino acids and their impact on biological processes. (2014). PubMed. Retrieved from [Link]

  • (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved from [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2018). MDPI. Retrieved from [Link]

  • (PDF) N-Acyl amino acids and their impact on biological processes. (2014). ResearchGate. Retrieved from [Link]

  • Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria. (2014). ASM Journals. Retrieved from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2019). NIH. Retrieved from [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. (2023). ResearchGate. Retrieved from [Link]

  • Spectra and physical data of (A2). The Royal Society of Chemistry. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid is a complex amphiphilic molecule characterized by a long, non-polar octadecyl tail and a polar headgroup consisting of a pyrrolidone ring and a carboxylic acid moiety. This unique structure imparts a dualistic solubility nature, making a thorough understanding of its behavior in various solvents critical for its application in drug development, formulation science, and advanced material research. This guide provides a deep, structure-based theoretical analysis of its predicted solubility, outlines rigorous, self-validating experimental protocols for its empirical determination, and discusses the practical implications for researchers. We delve into the causality behind its physicochemical properties, offering field-proven insights for professionals navigating the challenges of formulating and utilizing this molecule.

Introduction to this compound: A Molecule of Contrasts

This compound (CAS: 10054-20-3, Molecular Formula: C₂₃H₄₃NO₃) is a fascinating organic molecule that marries two distinct chemical personalities into a single structure[1]. Its architecture can be deconstructed into two primary functional domains:

  • A Long-Chain Hydrophobic Tail: The C₁₈ octadecyl group is a classic lipophilic aliphatic chain, which endows the molecule with oil-soluble, water-insoluble characteristics.

  • A Polar, Functional Headgroup: The 5-oxopyrrolidine-3-carboxylic acid moiety contains multiple sites for polar interactions, including a lactam (cyclic amide), a carboxylic acid, and the potential for extensive hydrogen bonding.

This amphiphilic nature is the cornerstone of its physicochemical profile. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for any practical application. For drug development professionals, solubility dictates bioavailability, formulation strategies, and the design of effective delivery systems[2]. For materials scientists, it influences self-assembly, surface activity, and compatibility with various matrices. This guide will, therefore, explore the solubility of this molecule from first principles, supported by data from analogous structures, and provide the experimental framework needed for its precise characterization.

Theoretical Solubility Profile: A Structure-Based Analysis

The solubility of a compound is governed by the principle of "like dissolves like." The overall solubility of this compound in a given solvent is determined by the energetic balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

The Hydrophobic Dominance of the Octadecyl Chain

The most significant structural feature of the molecule is its long C₁₈ alkyl chain. In aqueous media, this non-polar tail disrupts the highly organized hydrogen-bonding network of water, an energetically unfavorable process[3]. Consequently, as the length of the hydrocarbon chain increases in a homologous series, aqueous solubility decreases dramatically[3][4][5]. The hydrophobic nature of the octadecyl chain will be the dominant factor, predicting very poor solubility in water and other highly polar protic solvents. Conversely, this chain will interact favorably with non-polar solvents through van der Waals forces, suggesting good solubility in solvents like hexane, toluene, and other hydrocarbons[5].

The Polar Contributions of the Pyrrolidone-Carboxylic Acid Headgroup

The headgroup provides a stark contrast to the tail. It contains:

  • A Carboxylic Acid (–COOH): This group is a strong hydrogen bond donor and acceptor, promoting solubility in polar solvents, particularly those that can participate in hydrogen bonding like water and alcohols[3].

  • A Pyrrolidone Ring: This five-membered lactam is a polar moiety. The nitrogen atom contributes to the molecule's polarity, and the carbonyl oxygen is a hydrogen bond acceptor[6][7]. Pyrrolidone-based structures are noted for enhancing water solubility and acting as excellent solvents themselves[7].

While this polar headgroup would, on its own, confer significant water solubility (as seen in the parent molecule, 5-Oxopyrrolidine-3-carboxylic acid), its influence is largely overcome by the C₁₈ tail in aqueous solutions[8]. However, in polar organic solvents, this group is critical. It allows for strong dipole-dipole interactions and hydrogen bonding with solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), leading to favorable solvation.

The Critical Role of pH in Aqueous Systems

The carboxylic acid function introduces a pH-dependent ionization. At a pH below its acid dissociation constant (pKa), the group will be in its neutral, protonated form (–COOH). In this state, aqueous solubility is minimal. However, in a basic medium (pH > pKa), the carboxylic acid will deprotonate to form a carboxylate salt (–COO⁻). This introduction of a formal charge dramatically increases the molecule's polarity and its ability to interact with water, thereby significantly increasing its aqueous solubility. The molecule effectively becomes an anionic surfactant.

cluster_mol This compound cluster_solubility Predicted Solubility Mol Full Molecule Tail Octadecyl Chain (C18H37) Mol->Tail contributes Head Pyrrolidone- Carboxylic Acid Mol->Head contributes NonPolar High Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) Tail->NonPolar due to van der Waals forces Aqueous Very Low Solubility in Aqueous Solvents (pH < pKa) Tail->Aqueous dominates, causing PolarAprotic Good Solubility in Polar Aprotic Solvents (e.g., DMSO, THF) Head->PolarAprotic due to H-bonding & dipole interactions

Caption: Molecular structure's influence on predicted solubility.

Experimental Protocols for Solubility Determination

To move from theoretical prediction to empirical data, rigorous and validated experimental methods are required. The following protocols represent the gold standard for determining the solubility of pharmaceutical compounds.

Protocol: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

This method is considered the benchmark for determining thermodynamic (or equilibrium) solubility, as it measures the concentration of a saturated solution at equilibrium[9][10].

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature and equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, DMSO, Hexane)

  • Scintillation vials or flasks with screw caps

  • Calibrated analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation[10]. A common starting point is 5-10 mg of solid per 1 mL of solvent.

  • Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical period is 24 to 48 hours. It is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration no longer changes[10].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Be cautious not to disturb the solid pellet. Immediately filter the aliquot using a chemically compatible syringe filter to remove any remaining micro-particles.

    • Causality Note: This filtration step is critical. Failure to remove all solids can lead to an overestimation of solubility[11]. The choice of filter material is also important to prevent adsorption of the compound, which would lead to an underestimation.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the compound using a validated analytical method, such as HPLC, against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility in the original solvent, accounting for any dilution factors. Express the result in units such as mg/mL or µM.

start Start prep Step 1: Preparation Add excess solid compound to vial start->prep equil Step 2: Equilibration Add solvent and seal vial prep->equil agitate Step 3: Agitation Shake at constant temp for 24-48h equil->agitate separate Step 4: Phase Separation Centrifuge to pellet excess solid agitate->separate sample Step 5: Sampling Filter clear supernatant separate->sample quantify Step 6: Quantification Analyze concentration via HPLC or LC-MS sample->quantify end End Report Solubility (mg/mL) quantify->end

Caption: Experimental workflow for the Shake-Flask method.

Protocol: pKa and pH-Solubility Profile via Potentiometric Titration

This method is essential for weak acids and bases, providing a precise pKa value and mapping the solubility as a function of pH[12].

Objective: To determine the pKa of the carboxylic acid moiety and quantify the increase in aqueous solubility upon its ionization.

Materials:

  • Potentiometer with a calibrated pH electrode

  • Automated titrator or burette

  • Reaction vessel with a magnetic stirrer

  • Standardized titrants (0.1 M HCl and 0.1 M NaOH)

  • Co-solvent (e.g., methanol or DMSO, if needed to dissolve the initial compound)

  • Nitrogen gas supply

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements[13].

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of a suitable solvent mixture (e.g., a small amount of organic co-solvent and water). The solution should be purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of an acid[14].

  • Titration: Place the solution in the reaction vessel and immerse the pH electrode. Begin stirring. Titrate the solution by adding small, precise increments of the standardized NaOH solution[15].

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • pKa Determination: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). For higher accuracy, analyze the first and second derivatives of the titration curve to pinpoint the equivalence point.

  • Solubility Determination: A more advanced potentiometric method can be used to determine the solubility of the free acid (S₀) and the ionized salt[12]. This involves titrating a suspension of the compound. As the basic titrant is added, the solid dissolves to maintain equilibrium. The point on the titration curve where all the solid has dissolved can be used, along with the pKa, to calculate the intrinsic solubility.

Predicted Solubility Data & Interpretation

While empirical data must be generated using the protocols above, a theoretical solubility profile can be constructed based on the structural analysis. This serves as a valuable baseline for experimental design.

Table 1: Predicted Solubility Profile of this compound at 25 °C

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Non-Polar Hexane, TolueneHigh (> 10 mg/mL)Favorable van der Waals interactions with the C₁₈ alkyl chain.
Polar Aprotic DMSO, THF, DMFModerate to High (5-20 mg/mL)Good solvation of both the polar headgroup and the alkyl chain.
Polar Protic Ethanol, MethanolModerate (1-10 mg/mL)Solvents can hydrogen bond with the headgroup but also solvate the tail.
Aqueous (Acidic) 0.1 M HCl (pH 1)Practically Insoluble (< 0.001 mg/mL)The molecule is in its neutral, highly hydrophobic form.
Aqueous (Neutral) Water (pH ~7)Very Low (< 0.01 mg/mL)The C₁₈ tail dominates, causing hydrophobic exclusion.
Aqueous (Basic) 0.1 M NaOH (pH 13)Soluble (> 1 mg/mL)Deprotonation forms a carboxylate salt, dramatically increasing polarity.

Note: These values are expert predictions for illustrative purposes. Actual values must be determined experimentally.

Practical Implications for Research and Drug Development

  • Formulation Strategies: The extremely low intrinsic aqueous solubility necessitates advanced formulation approaches. Strategies could include:

    • Lipid-Based Formulations: Utilizing its high solubility in non-polar excipients (oils, lipids) for self-emulsifying drug delivery systems (SEDDS).

    • Salt Formation: Formulating the compound as a salt (e.g., sodium or potassium salt) for administration in aqueous vehicles, leveraging its increased solubility at basic pH.

    • Co-solvent Systems: Using mixtures of water and solvents like ethanol or propylene glycol.

  • In Vitro Biological Assays: The compound's tendency to precipitate in aqueous buffers is a major challenge. Stock solutions should be prepared in a suitable organic solvent like DMSO[16]. When adding to aqueous assay media, the final DMSO concentration must be kept low (typically <0.5%) and carefully controlled across all experiments to avoid solvent-induced artifacts. Researchers must be vigilant for compound precipitation in the assay, which would lead to inaccurate results.

cluster_low Low Aqueous Solubility (pH < pKa) cluster_high High Organic/Basic Solubility Challenge1 Poor Bioavailability Strat1 Lipid-Based Formulations Challenge1->Strat1 solved by Strat2 Salt Formation Challenge1->Strat2 solved by Challenge2 Precipitation in Assays Strat3 Use of Co-Solvents (DMSO) Challenge2->Strat3 managed by

Sources

A Predictive Spectroscopic Guide to 1-Octadecyl-5-oxopyrrolidine-3-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable spectral forecast. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound.

Introduction: Unveiling the Molecular Architecture

This compound is a derivative of pyroglutamic acid, featuring a long N-alkyl chain. Its amphiphilic nature, combining a polar head group (the pyroglutamic acid moiety) with a long nonpolar tail (the octadecyl chain), suggests potential applications in drug delivery systems, as a surfactant, or as a synthetic intermediate in the development of novel therapeutics. The synthesis of similar N-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives has been reported in the literature, often involving the reaction of itaconic acid with a corresponding primary amine[1][2].

This guide will provide a comprehensive, predicted spectroscopic profile of this compound, offering a valuable reference for its synthesis and characterization.

Predicted Spectroscopic Profile

The spectroscopic characteristics of this compound are determined by its constituent functional groups: a carboxylic acid, a tertiary amide (lactam), and a long aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are based on the analysis of structurally similar compounds and established chemical shift ranges.

The proton NMR spectrum is expected to show distinct signals for the pyrrolidone ring, the octadecyl chain, and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically around 10-12 ppm . The chemical shift of this proton is highly dependent on concentration and the solvent used due to hydrogen bonding[3].

  • Pyrrolidone Ring Protons:

    • The methine proton at the C3 position (CH-COOH) is expected to appear as a multiplet around 3.3-3.5 ppm .

    • The diastereotopic methylene protons at the C4 position (CH₂) will likely resonate as complex multiplets in the range of 2.6-2.8 ppm .

    • The methylene protons at the C2 position (N-CH₂) are expected to be observed as a multiplet around 3.8-4.0 ppm .

  • N-Octadecyl Chain Protons:

    • The methylene protons attached to the nitrogen (N-CH₂-(CH₂)₁₆-CH₃) are predicted to be a triplet at approximately 3.2-3.4 ppm .

    • The extensive chain of methylene protons (-(CH₂)₁₆-) will produce a large, broad signal in the 1.2-1.4 ppm region.

    • The terminal methyl group (-CH₃) is expected to appear as a triplet around 0.8-0.9 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
-COOH10.0 - 12.0broad singlet
C3-H3.3 - 3.5multiplet
C4-H₂2.6 - 2.8multiplet
C2-H₂3.8 - 4.0multiplet
N-CH₂-3.2 - 3.4triplet
-(CH₂)₁₆-1.2 - 1.4broad multiplet
-CH₃0.8 - 0.9triplet

The carbon NMR spectrum will provide complementary information, with characteristic signals for the carbonyl carbons and the aliphatic chain.

  • Carbonyl Carbons:

    • The carboxylic acid carbonyl carbon (-COOH) is expected to resonate in the range of 174-178 ppm .

    • The lactam carbonyl carbon (C=O) is predicted to appear at a slightly more upfield position, around 172-176 ppm .

  • Pyrrolidone Ring Carbons:

    • The C3 methine carbon (CH-COOH) is anticipated around 36-40 ppm .

    • The C4 methylene carbon (CH₂) is expected at approximately 33-37 ppm .

    • The C2 methylene carbon (N-CH₂) will likely be in the 50-54 ppm region.

  • N-Octadecyl Chain Carbons:

    • The methylene carbon attached to the nitrogen (N-CH₂) is predicted to be in the 40-45 ppm range.

    • The series of methylene carbons in the chain will produce a cluster of signals between 22-32 ppm .

    • The terminal methyl carbon (-CH₃) is expected at approximately 14 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
-COOH174 - 178
C5 (C=O, lactam)172 - 176
C2 (N-CH₂)50 - 54
C3 (CH-COOH)36 - 40
C4 (CH₂)33 - 37
N-CH₂-40 - 45
-(CH₂)₁₆-22 - 32
-CH₃~14
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and lactam functional groups.

  • O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹ , characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the octadecyl chain and the pyrrolidone ring will appear as sharp peaks between 2850 and 3000 cm⁻¹ .

  • C=O Stretch: Two distinct carbonyl stretching bands are predicted:

    • A strong band for the carboxylic acid C=O at 1700-1725 cm⁻¹ .

    • A strong band for the lactam C=O at 1670-1690 cm⁻¹ .

  • C-N Stretch: The C-N stretching of the tertiary amide (lactam) is expected to be in the region of 1200-1300 cm⁻¹ .

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C-H (Aliphatic)2850 - 3000Medium to Strong
C=O (Carboxylic Acid)1700 - 1725Strong
C=O (Lactam)1670 - 1690Strong
C-N (Lactam)1200 - 1300Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The nominal molecular weight of this compound is 381.6 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 382.3 or the deprotonated molecule [M-H]⁻ at m/z 380.3 would be expected.

  • Fragmentation Pattern: Common fragmentation pathways for N-alkyl compounds involve cleavage of the alkyl chain[4]. For this molecule, fragmentation would likely involve:

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Cleavage of the octadecyl chain at various points, leading to a series of peaks differing by 14 Da (CH₂).

    • Fragmentation of the pyrrolidone ring.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

    • For fragmentation studies, perform tandem MS (MS/MS) on the parent ion.

Data Interpretation and Structural Validation Workflow

The following workflow illustrates how the predicted spectroscopic data can be used to confirm the structure of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Syn Synthesize Compound Pur Purify Compound Syn->Pur NMR Acquire 1H & 13C NMR Pur->NMR IR Acquire IR Spectrum Pur->IR MS Acquire Mass Spectrum Pur->MS Eval_NMR Assign 1H & 13C Signals (Pyrrolidone, Octadecyl, COOH) NMR->Eval_NMR Eval_IR Identify Functional Groups via IR (-COOH, C=O lactam, C-H) IR->Eval_IR Eval_MS Confirm Molecular Weight via MS (m/z = 382.3 [M+H]+) MS->Eval_MS Compare Compare with Predicted Spectra Eval_MS->Compare Eval_IR->Compare Eval_NMR->Compare Validation Structure Validated Compare->Validation

Caption: Workflow for Structural Validation

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, derived from fundamental principles and analysis of analogous compounds, offer a valuable benchmark for researchers working on the synthesis and application of this molecule. The outlined experimental protocols and data interpretation workflow further equip scientists with the necessary tools for its successful identification and structural validation.

References

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

  • PubChem. 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. Available at: [Link]

  • Google Patents. Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof.
  • MDPI. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Available at: [Link]

  • ResearchGate. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]

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The Emerging Therapeutic Potential of Long-Chain N-Acyl Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A New Frontier in Lipid Signaling

The field of lipidomics continues to unveil novel signaling molecules with profound physiological relevance. Among these, the long-chain N-acyl amino acids (NAAAs) have emerged as a diverse and influential class of endogenous lipids. Structurally defined by a fatty acid linked to an amino acid via an amide bond, these molecules are increasingly recognized for their multifaceted roles in health and disease.[1][2][3][4] This technical guide provides an in-depth exploration of the biological activities of NAAAs, offering a roadmap for researchers and drug development professionals navigating this exciting therapeutic landscape. We will delve into their biosynthesis, metabolism, and diverse signaling mechanisms, supported by field-proven insights and detailed experimental considerations.

I. The Molecular Architecture and Classification of Long-Chain N-Acyl Amino Acids

Long-chain N-acyl amino acids are a broad family of lipid signaling molecules.[2] Their general structure consists of a long-chain fatty acid (typically C16-C22) N-acylated to an amino acid. The diversity of this family arises from the combination of different fatty acids and amino acids, leading to a wide array of molecules with distinct biological properties.

Some of the most extensively studied classes include:

  • N-Acyl Glycines: N-arachidonoyl glycine (NAraGly) is a prominent member of this class, recognized for its analgesic and anti-inflammatory properties.[1][3]

  • N-Acyl Serines: N-arachidonoyl serine (NAraSer) has been implicated in neuroprotection and vasodilation.

  • N-Acyl Aromatic Amino Acids: This subclass includes N-acyl derivatives of phenylalanine, tyrosine, and tryptophan, with emerging roles in metabolic regulation and cellular proliferation.[5]

  • Other N-Acyl Amino Acids: A multitude of other NAAAs, including those with taurine, GABA, and other amino acids, have been identified, although their functions are still under active investigation.[6]

The structural similarity of some NAAAs to endocannabinoids, such as anandamide (N-arachidonoylethanolamine), has led to their inclusion in the expanded "endocannabinoidome".[1][2] However, it is crucial to recognize that many NAAAs exert their effects through distinct molecular targets and signaling pathways.

II. Biosynthesis and Metabolism: The Lifecycle of N-Acyl Amino Acids

The endogenous levels of NAAAs are tightly regulated by a balance of biosynthesis and degradation. A comprehensive understanding of these pathways is fundamental to elucidating their physiological roles and identifying potential therapeutic targets.

A. Anabolic Pathways: The Genesis of NAAA Signaling

The biosynthesis of NAAAs is not yet fully elucidated for all classes, but several key enzymatic pathways have been identified.[2]

One prominent pathway involves the direct condensation of a fatty acyl-CoA with an amino acid. This reaction is catalyzed by enzymes such as glycine N-acyltransferase-like proteins (GLYATL) . For instance, GLYATL2 and GLYATL3 have been shown to mediate the formation of N-acyl glycines.[2]

Another proposed mechanism involves the action of cytochrome c , which can catalyze the synthesis of N-arachidonoyl glycine, N-arachidonoyl serine, and other NAAAs from their respective acyl-CoAs and amino acids.[2]

It is important to note that the specific enzymes and pathways involved can vary depending on the specific NAAA and the tissue context.

B. Catabolic Pathways: Terminating the Signal

The biological activity of NAAAs is terminated through enzymatic degradation. The primary enzyme responsible for the hydrolysis of many NAAAs is fatty acid amide hydrolase (FAAH) , the same enzyme that degrades the endocannabinoid anandamide.[1][2] Inhibition of FAAH can therefore lead to an increase in the endogenous levels of both anandamide and certain NAAAs, a phenomenon often referred to as the "entourage effect".[4]

In addition to FAAH, other enzymes can participate in NAAA metabolism. For example, cyclooxygenase-2 (COX-2) can metabolize N-arachidonoyl glycine, leading to the formation of prostaglandin-glycine esters.[1] This metabolic cross-talk highlights the intricate connections between NAAA signaling and other inflammatory pathways.

The interplay between these biosynthetic and degradative pathways dictates the spatio-temporal availability of NAAAs to interact with their molecular targets.

Diagram of NAAA Metabolism

NAAA_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Fatty_Acyl_CoA Fatty Acyl-CoA NAAA N-Acyl Amino Acid Fatty_Acyl_CoA->NAAA GLYATL2/3, Cytochrome c Amino_Acid Amino Acid Amino_Acid->NAAA Degraded_Products Fatty Acid + Amino Acid NAAA->Degraded_Products FAAH Prostaglandin_Glycine_Esters Prostaglandin-Glycine Esters NAAA->Prostaglandin_Glycine_Esters COX-2 (for NAraGly) Signaling Signaling Pathways NAAA->Signaling Biological Activity

Caption: Overview of the biosynthesis and degradation of long-chain N-acyl amino acids.

III. Diverse Biological Activities and Underlying Mechanisms

Long-chain N-acyl amino acids exert a wide range of biological effects by interacting with a variety of molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors.

A. Pain and Inflammation

A significant body of research has focused on the analgesic and anti-inflammatory properties of NAAAs.[3][4]

  • N-arachidonoyl glycine (NAraGly) has been shown to reduce pain in various animal models.[1] Its mechanisms of action are complex and involve interactions with multiple targets, including the orphan GPCRs GPR18 , GPR55 , and GPR92 .[1] Activation of these receptors can lead to downstream signaling events that modulate nociceptive pathways. Additionally, NAraGly can inhibit the glycine transporter GLYT2 , thereby enhancing glycinergic neurotransmission in the spinal cord, which is known to have an inhibitory effect on pain signaling.[7][8]

  • N-palmitoyl glycine (NPalGly) has also been reported to have anti-nociceptive effects, potentially through interactions with transient receptor potential (TRP) channels.[1]

The anti-inflammatory actions of NAAAs are thought to be mediated, in part, by the activation of GPR18, which can lead to the production of anti-inflammatory lipid mediators.[3]

Signaling Pathway of N-arachidonoyl Glycine in Pain Modulation

NAraGly_Pain_Modulation cluster_receptors Receptor Targets cluster_transporters Transporter Inhibition NAraGly N-arachidonoyl glycine (NAraGly) GPR18 GPR18 NAraGly->GPR18 GPR55 GPR55 NAraGly->GPR55 GPR92 GPR92 NAraGly->GPR92 GLYT2 Glycine Transporter 2 (GLYT2) NAraGly->GLYT2 Inhibition Downstream_Signaling_GPR Modulation of Nociceptive Pathways GPR18->Downstream_Signaling_GPR Initiates Signaling Cascade GPR55->Downstream_Signaling_GPR GPR92->Downstream_Signaling_GPR Increased_Glycine Enhanced Inhibitory Neurotransmission GLYT2->Increased_Glycine Increased Synaptic Glycine Analgesia Analgesia Downstream_Signaling_GPR->Analgesia Increased_Glycine->Analgesia

Caption: Mechanisms of N-arachidonoyl glycine-mediated analgesia.

B. Appetite Regulation and Energy Homeostasis

Certain NAAAs play a role in the regulation of appetite and energy balance, primarily through the activation of peroxisome proliferator-activated receptors (PPARs).

  • N-oleoyl glycine (NOleGly) , for instance, has been shown to reduce food intake and body weight in animal models. These effects are mediated by the activation of PPARα , a nuclear receptor that plays a key role in lipid metabolism and energy homeostasis.

The ability of some NAAAs to modulate appetite and energy expenditure makes them attractive candidates for the development of novel therapeutics for obesity and metabolic disorders.

C. Neuroprotection and Neurogenesis

Emerging evidence suggests that NAAAs may have neuroprotective and neurogenic properties.

  • N-arachidonoyl serine (NAraSer) has been shown to be neuroprotective in models of traumatic brain injury.[9] While it does not bind directly to cannabinoid receptors, its protective effects can be partially reversed by cannabinoid receptor antagonists, suggesting an indirect interaction with the endocannabinoid system.[9] NAraSer has also been shown to promote the proliferation of neural progenitor cells.[9]

  • Stearoyl and linoleoyl derivatives of tyrosine have also demonstrated neuroprotective activities.[2]

These findings open up new avenues for the development of NAAA-based therapies for neurodegenerative diseases and brain injury.

D. Bone Homeostasis

Recent studies have implicated NAAAs in the regulation of bone metabolism.

  • N-oleoyl serine (NOleSer) has been shown to increase osteoblast proliferation and reduce osteoclast survival, suggesting a role in promoting bone formation.[1] In animal models of osteoporosis, NOleSer has been shown to reduce bone resorption and enhance bone formation.[1]

These findings highlight the potential of NAAAs as therapeutic agents for bone disorders such as osteoporosis.

IV. Experimental Methodologies for NAAA Research

Rigorous and validated experimental methods are essential for advancing our understanding of NAAA biology. This section provides an overview of key experimental workflows.

A. Extraction and Quantification of NAAAs from Biological Samples

Accurate quantification of NAAAs in tissues and biofluids is crucial for studying their physiological roles. The low endogenous concentrations of these lipids necessitate sensitive and specific analytical techniques.

Workflow for NAAA Quantification

NAAA_Quantification_Workflow Sample_Collection 1. Biological Sample Collection (Tissue, Plasma, Cells) Homogenization 2. Homogenization (in the presence of internal standards) Sample_Collection->Homogenization Lipid_Extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer method) Homogenization->Lipid_Extraction SPE 4. Solid-Phase Extraction (SPE) (for sample cleanup and enrichment) Lipid_Extraction->SPE LC_MS_MS 5. LC-MS/MS Analysis (for separation and quantification) SPE->LC_MS_MS Data_Analysis 6. Data Analysis (quantification against standard curves) LC_MS_MS->Data_Analysis

Caption: A typical workflow for the extraction and quantification of NAAAs.

Detailed Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for NAAA Quantification

  • Sample Preparation:

    • Homogenize tissue samples in a suitable solvent (e.g., methanol) containing a mixture of deuterated NAAA internal standards.

    • Perform a liquid-liquid extraction using the Folch or Bligh-Dyer method to isolate the lipid fraction.

    • Further purify and concentrate the NAAA-containing fraction using solid-phase extraction (SPE) with a C18 or mixed-mode sorbent.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC Separation:

    • Employ a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Use a binary solvent system, such as mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/isopropanol with 0.1% formic acid).

    • Apply a gradient elution to separate the different NAAA species.

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive or negative ion mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each NAAA and internal standard.

    • Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte to maximize sensitivity.

  • Quantification:

    • Construct calibration curves for each NAAA using authentic standards.

    • Calculate the concentration of each NAAA in the biological sample by normalizing the peak area of the endogenous analyte to the peak area of its corresponding deuterated internal standard and comparing it to the calibration curve.

B. In Vitro Assays for Assessing Biological Activity

A variety of in vitro assays are available to characterize the biological activity of NAAAs and to identify their molecular targets.

Table of In Vitro Assays for NAAA Research

Assay TypePrincipleTypical ReadoutApplication
Receptor Binding Assay Measures the affinity of a ligand for its receptor.Radioligand displacement or fluorescence polarization.Determine binding affinity (Ki) of NAAAs to specific GPCRs.
Calcium Mobilization Assay Measures changes in intracellular calcium concentration upon receptor activation.Fluorescence intensity of calcium-sensitive dyes (e.g., Fura-2, Fluo-4).Assess the functional activity of NAAAs at GPCRs that couple to Gq.
cAMP Assay Measures changes in intracellular cyclic AMP levels upon receptor activation.ELISA, FRET-based biosensors, or AlphaScreen.Determine the effect of NAAAs on GPCRs that couple to Gs or Gi.
Cell Migration Assay Measures the ability of cells to move in response to a chemoattractant.Transwell migration assay or wound healing assay.Investigate the role of NAAAs in processes like immune cell trafficking and angiogenesis.
Cytokine Release Assay Measures the release of pro- or anti-inflammatory cytokines from immune cells.ELISA or multiplex bead-based assays (e.g., Luminex).Evaluate the anti-inflammatory potential of NAAAs.
C. In Vivo Models for Studying Physiological Effects

Animal models are indispensable for investigating the physiological and therapeutic effects of NAAAs in a whole-organism context.

Table of In Vivo Models for NAAA Research

Research AreaAnimal ModelDescriptionKey Parameters Measured
Pain Chronic Constriction Injury (CCI) of the sciatic nerve A model of neuropathic pain induced by loosely ligating the sciatic nerve.Mechanical allodynia (von Frey test), thermal hyperalgesia (Hargreaves test).
Carrageenan-induced paw edema A model of inflammatory pain induced by injecting carrageenan into the paw.Paw volume, pain threshold.
Inflammation Lipopolysaccharide (LPS)-induced systemic inflammation A model of systemic inflammation induced by injecting LPS.Plasma cytokine levels, organ damage markers.
Appetite Regulation Diet-induced obesity (DIO) A model of obesity induced by feeding animals a high-fat diet.Food intake, body weight, body composition, metabolic parameters.
Neuroprotection Traumatic Brain Injury (TBI) Models such as controlled cortical impact (CCI) or fluid percussion injury.Lesion volume, neurological deficit scores, cognitive function (e.g., Morris water maze).

V. Therapeutic Potential and Future Directions

The diverse biological activities of long-chain N-acyl amino acids position them as promising candidates for the development of novel therapeutics for a wide range of diseases. Their ability to modulate pain, inflammation, appetite, and neuronal function through a variety of molecular targets offers a rich landscape for drug discovery.

Future research in this field will likely focus on:

  • Deorphanizing NAAA receptors: Many of the GPCRs that are activated by NAAAs are still considered "orphan" receptors, and a deeper understanding of their signaling pathways is needed.

  • Elucidating the "entourage effect": Further investigation into the synergistic interactions between NAAAs and other lipid signaling molecules, such as endocannabinoids, will provide a more complete picture of their physiological roles.

  • Developing selective NAAA modulators: The design of potent and selective agonists or antagonists for NAAA receptors, as well as inhibitors of NAAA-metabolizing enzymes, will be crucial for translating the therapeutic potential of these lipids into clinical applications.

  • Exploring the role of NAAAs in other pathologies: The involvement of NAAAs in other disease areas, such as cancer and cardiovascular disease, is an area of growing interest.

VI. References

  • Battista, N., Bari, M., & Bisogno, T. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 845. [Link]

  • Di Marzo, V., & Piscitelli, F. (2015). The Endocannabinoid System and its Modulation by Phytocannabinoids. Neurotherapeutics, 12(4), 692–698. [Link]

  • Bhandari, S., Bisht, K. S., & Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 801749. [Link]

  • Connor, M., & Glass, M. (2011). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1364–1376. [Link]

  • Burstein, S. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 228–238. [Link]

  • Hanuš, L. O., Shohami, E., Bab, I., & Mechoulam, R. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 383–391. [Link]

  • Leishman, E., Mackie, K., Lu, D., & Bradshaw, H. B. (2016). A High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. Cannabis and Cannabinoid Research, 1(1), 225–231. [Link]

  • Saghatelian, A., Trauger, S. A., Want, E. J., Hawkins, E. G., Siuzdak, G., & Cravatt, B. F. (2004). Assignment of endogenous substrates to enzymes by global metabolite profiling. Biochemistry, 43(45), 14332–14339. [Link]

  • Tan, B., Bradshaw, H. B., Rimmerman, N., Srinivasan, H., Yu, Y. W., Krey, J. F., ... & Walker, J. M. (2010). Identification of novel N-acyl amides of amino acids in the rat brain. Journal of lipid research, 51(1), 112–119. [Link]

  • Carvajal-Serna, M., Ufarté, L., & Gesto, M. (2020). A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS. Foods, 9(9), 1269. [Link]

  • Carozzi, V. A., Chiorazzi, A., Canta, A., & Marmiroli, P. (2014). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Pain, 155(9), 1859–1867. [Link]

  • Long, J. Z., Svensson, K. J., Bateman, L. A., Lin, H., Kamenecka, T., & Cravatt, B. F. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55488. [Link]

  • MSU Mass Spectrometry and Metabolomics Core. (2019). PROTOCOL: FREE AMINO ACID EXTRACTION. [Link]

  • Vandenberg, R. J., & Ryan, R. M. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. ACS Chemical Neuroscience, 10(4), 1917–1920. [Link]

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An In-Depth Technical Guide to the Predicted Therapeutic Targets of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of a Novel Compound

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic is one of meticulous investigation and strategic foresight. This guide is dedicated to unraveling the therapeutic potential of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid (OOPCA), a compound whose specific biological roles remain largely uncharted. While direct empirical data on OOPCA is nascent, its structural architecture, featuring the versatile 5-oxopyrrolidine-3-carboxylic acid scaffold, provides a fertile ground for predictive analysis. This core is a known constituent in molecules demonstrating a spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects. The prominent 1-octadecyl aliphatic chain imparts a significant lipophilic character, suggesting a potential affinity for lipid-rich environments such as cellular membranes or the hydrophobic pockets of intracellular proteins.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol but as a dynamic, logic-driven framework. Our exploration will begin with an in-silico predictive analysis to generate a high-confidence list of putative targets. Subsequently, we will delve into a multi-tiered experimental validation strategy, designed to systematically confirm these predictions and elucidate the mechanism of action of OOPCA. Each proposed step is underpinned by a clear scientific rationale, ensuring a self-validating and robust investigative pathway.

Part 1: In-Silico Target Prediction: A Data-Driven Hypothesis Generation

Given the absence of established targets for OOPCA, our initial foray will be computational. This in-silico approach allows for a rapid and cost-effective screening of a vast biological space to identify a manageable number of high-probability targets for subsequent experimental validation.[1][2][3]

Physicochemical Profiling of OOPCA

A foundational step in any target prediction endeavor is to understand the physicochemical properties of the molecule . These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile and provide clues about its likely interaction partners.

PropertyPredicted ValueImplication for Target Interaction
Molecular Weight 381.59 g/mol [4]Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[5][6][7][8]
LogP (Octanol-Water Partition Coefficient) High (predicted)The long octadecyl chain suggests high lipophilicity, favoring partitioning into lipid membranes and interaction with hydrophobic binding pockets.
Hydrogen Bond Donors 1 (from the carboxylic acid)[5][6]Capable of forming key hydrogen bond interactions with target proteins.
Hydrogen Bond Acceptors 3 (from the carbonyl and carboxylic acid oxygens)[5][6]Multiple sites for hydrogen bonding, enhancing binding affinity.

Table 1: Predicted Physicochemical Properties of OOPCA and Their Therapeutic Implications.

Reverse Docking: Casting a Wide Net for Potential Binders

Reverse docking is a powerful computational technique that involves screening a single ligand against a large library of protein structures to identify potential binding partners.[9][10][11] This approach is particularly valuable for de-orphaning novel compounds like OOPCA.

  • Ligand Preparation:

    • Generate a 3D conformation of OOPCA using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate protonation states at physiological pH (around 7.4).

  • Target Library Selection:

    • Utilize a comprehensive protein structure database such as the Protein Data Bank (PDB).

    • Focus on human proteins, particularly those implicated in inflammation, cancer, and microbial pathogenesis, given the known activities of the core scaffold.

  • Docking Simulation:

    • Employ a validated docking program like AutoDock Vina or Glide.

    • Perform blind docking to allow the ligand to explore the entire protein surface for potential binding sites.

  • Scoring and Ranking:

    • Use the docking software's scoring function to estimate the binding affinity (e.g., kcal/mol).

    • Rank the protein targets based on their predicted binding energies.

  • Post-Docking Analysis:

    • Visually inspect the binding poses of OOPCA in the top-ranked protein targets.

    • Analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.).

    • Filter results based on the biological relevance of the identified targets.

Reverse_Docking_Workflow OOPCA_3D 3D Structure of OOPCA Energy_Minimization Energy Minimization OOPCA_3D->Energy_Minimization Protonation Protonation at pH 7.4 Energy_Minimization->Protonation Prepared_Ligand Prepared OOPCA Ligand Protonation->Prepared_Ligand Docking_Simulation Docking Simulation (e.g., AutoDock Vina) Prepared_Ligand->Docking_Simulation PDB_Library Protein Data Bank (PDB) Library Target_Selection Selection of Human Protein Targets PDB_Library->Target_Selection Prepared_Targets Prepared Protein Targets Target_Selection->Prepared_Targets Prepared_Targets->Docking_Simulation Ranked_Targets Ranked Targets (Binding Energy) Docking_Simulation->Ranked_Targets Post_Docking_Analysis Post-Docking Analysis & Filtering Ranked_Targets->Post_Docking_Analysis Predicted_Targets High-Confidence Predicted Targets Post_Docking_Analysis->Predicted_Targets Cell_Based_Assay_Workflow Cell_Selection Select Appropriate Cell Line Cell_Culture Culture and Plate Cells Cell_Selection->Cell_Culture OOPCA_Treatment Treat with OOPCA (Dose-Response) Cell_Culture->OOPCA_Treatment Incubation Incubate for a Defined Period OOPCA_Treatment->Incubation Functional_Readout Measure Functional Readout (e.g., Proliferation, Signaling) Incubation->Functional_Readout Data_Analysis Data Analysis (EC50/IC50 Determination) Functional_Readout->Data_Analysis Functional_Confirmation Confirmation of Cellular Activity Data_Analysis->Functional_Confirmation

Caption: A generalized workflow for validating the functional activity of OOPCA in a cellular context.

Tier 3: Proteome-Wide Profiling for Target Selectivity and Off-Target Effects

To build a comprehensive profile of OOPCA's interactions, it is essential to assess its selectivity and identify any potential off-target effects. Proteome microarrays offer a high-throughput method for this purpose. [12][13][14]

  • Array Preparation:

    • Utilize a commercially available human proteome microarray containing thousands of purified proteins spotted onto a solid support.

  • Probe Incubation:

    • Label OOPCA with a detectable tag (e.g., biotin, fluorescent dye).

    • Incubate the labeled OOPCA with the proteome microarray.

  • Detection:

    • Wash the array to remove non-specific binders.

    • Detect the bound, labeled OOPCA using an appropriate detection system (e.g., streptavidin-fluorophore conjugate for biotin-labeled OOPCA).

  • Data Analysis:

    • Scan the microarray and quantify the signal intensity for each protein spot.

    • Identify proteins that show significant binding to OOPCA.

Conclusion: A Pathway to Therapeutic Innovation

The exploration of this compound's therapeutic potential is a compelling endeavor at the forefront of drug discovery. This guide has outlined a systematic and scientifically rigorous approach, commencing with in-silico predictions to generate a focused set of hypotheses, followed by a multi-tiered experimental validation strategy to confirm these predictions and uncover the compound's mechanism of action. By integrating computational and experimental methodologies, we can efficiently navigate the complexities of target identification and validation. The insights gained from this comprehensive investigation will be instrumental in positioning OOPCA for further preclinical and clinical development, ultimately paving the way for potential new therapies in areas of significant unmet medical need.

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The Ascendancy of Lipophilic Pyrrolidone Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing Lipophilicity in Pyrrolidone Scaffolds for Enhanced Therapeutic Targeting

The pyrrolidone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds.[1][2] From the pioneering nootropic agent piracetam to the blockbuster antiepileptic levetiracetam, pyrrolidone derivatives have consistently demonstrated their therapeutic potential, particularly in the realm of central nervous system (CNS) disorders.[3][4] This guide delves into a critical, yet often nuanced, aspect of their design: the strategic modulation of lipophilicity. As researchers and drug development professionals, our ability to precisely tune this fundamental physicochemical property is paramount to unlocking the next generation of pyrrolidone-based therapeutics with superior efficacy and optimized pharmacokinetic profiles.

Lipophilicity, quantified by the partition coefficient (LogP), governs a molecule's ability to traverse the lipid-rich barriers of the body, most notably the blood-brain barrier (BBB).[5][6] For CNS-active drugs, achieving an optimal lipophilicity is a delicate balancing act; insufficient lipophilicity results in poor brain penetration, while excessive lipophilicity can lead to non-specific binding, increased metabolic clearance, and potential toxicity.[7][8] This guide will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of lipophilic pyrrolidone derivatives, offering field-proven insights and detailed experimental protocols to empower your research endeavors.

I. Strategic Synthesis of Lipophilic Pyrrolidone Derivatives: A Chemist's Compass

The introduction of lipophilic character into the pyrrolidone scaffold can be achieved through various synthetic strategies, primarily focusing on the functionalization of the pyrrolidone ring at the N-1, C-3, C-4, and C-5 positions.

N-Alkylation and N-Arylation: The Gateway to Lipophilicity

A straightforward approach to increasing lipophilicity is the introduction of alkyl or aryl substituents on the nitrogen atom of the pyrrolidone ring.

Experimental Protocol: Synthesis of N-Aryl Pyrrolidone Derivatives

This protocol describes a general procedure for the N-arylation of 2-pyrrolidone using a Buchwald-Hartwig amination approach.

Materials:

  • 2-Pyrrolidone

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-pyrrolidone (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl pyrrolidone derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

C-3 and C-4 Functionalization: Introducing Lipophilic Moieties

The introduction of lipophilic groups at the C-3 and C-4 positions of the pyrrolidone ring offers a powerful strategy to fine-tune the molecule's properties. This can be achieved through various reactions, including alkylation of enolates and cycloaddition reactions. For instance, the synthesis of 3-substituted pyrrolidine-2,5-diones can be accomplished by reacting succinic acid derivatives with an appropriate amine.[1] The nature of the substituent at the 3-position significantly influences the anticonvulsant activity, with non-aromatic, bulky groups like sec-butyl and benzhydryl often enhancing efficacy.[1]

II. Therapeutic Applications of Lipophilic Pyrrolidone Derivatives: From Cognition to Convulsions

The enhanced CNS penetration afforded by increased lipophilicity has led to the exploration of these derivatives in a wide array of neurological and psychiatric disorders.

Nootropic and Neuroprotective Agents

The pyrrolidone class of drugs originated with the development of piracetam, a nootropic agent intended to enhance cognitive function.[4] While the exact mechanism of nootropics remains a subject of investigation, it is believed that they can modulate neuronal plasticity. More lipophilic derivatives are being investigated for their potential to offer enhanced neuroprotection in conditions like stroke and Alzheimer's disease.[3][9]

Signaling Pathway: Putative Neuroprotective Mechanisms

neuroprotection Lipophilic_Pyrrolidone Lipophilic Pyrrolidone Derivative BBB Blood-Brain Barrier Lipophilic_Pyrrolidone->BBB Crosses Neuron Neuron BBB->Neuron Enters Mitochondria Mitochondrial Function Neuron->Mitochondria Improves Apoptosis Inhibition of Apoptosis Neuron->Apoptosis Oxidative_Stress Reduced Oxidative Stress Mitochondria->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Apoptosis->Neuroprotection

Caption: Putative neuroprotective pathway of lipophilic pyrrolidone derivatives.

Anticonvulsant Agents

Levetiracetam is a prime example of a successful pyrrolidone-based anticonvulsant. Structure-activity relationship studies on pyrrolidine-2,5-dione derivatives have revealed that lipophilic substituents at the C-3 position are crucial for their anticonvulsant activity.[1] These compounds are thought to exert their effects through various mechanisms, including modulation of voltage-gated ion channels.

Experimental Workflow: Evaluation of Anticonvulsant Activity

anticonvulsant_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invivo In Vivo Anticonvulsant Screening Compound_Synthesis Synthesis of Lipophilic Pyrrolidone Derivatives Purification Purification & Structural Confirmation (NMR, MS) Compound_Synthesis->Purification Lipophilicity_Measurement LogP Determination (e.g., HPLC method) Purification->Lipophilicity_Measurement Drug_Administration Compound Administration (i.p. or oral) Lipophilicity_Measurement->Drug_Administration Informs Dosing Animal_Model Animal Model (e.g., Mice) Animal_Model->Drug_Administration Seizure_Induction Seizure Induction (MES or scPTZ test) Drug_Administration->Seizure_Induction Observation Observation of Seizure Activity Seizure_Induction->Observation Data_Analysis Data Analysis (ED50 determination) Observation->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Contributes to

Caption: Workflow for the evaluation of anticonvulsant activity.

Enzyme Inhibitors

The pyrrolidone scaffold is also a versatile template for designing enzyme inhibitors. For instance, certain pyrrolidine derivatives have shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[9] The lipophilicity of these inhibitors is critical for their ability to access the active site of the enzyme within the CNS.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common in vitro method to assess the AChE inhibitory activity of compounds.[10]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound solution.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the AChE solution to each well and incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

III. Physicochemical Characterization: Quantifying Lipophilicity

Accurate determination of lipophilicity is crucial for understanding and predicting the pharmacokinetic and pharmacodynamic properties of drug candidates.

Table 1: Methods for LogP Determination

MethodPrincipleAdvantagesDisadvantages
Shake-Flask Method Direct measurement of the partitioning of a compound between n-octanol and water.Gold standard, highly accurate.Labor-intensive, requires significant amounts of compound, not suitable for high-throughput screening.
Reverse-Phase HPLC Correlation of the retention time of a compound on a nonpolar stationary phase with its LogP value.High-throughput, requires small amounts of compound.Indirect method, requires calibration with standards, may not be accurate for all compound classes.[11]
Computational Methods In silico prediction of LogP based on the molecular structure.Very high-throughput, no experimental work required.Accuracy can vary depending on the algorithm and the chemical space of the training set.

IV. Future Perspectives and Conclusion

The strategic incorporation of lipophilic moieties into the pyrrolidone scaffold will continue to be a fruitful avenue for the discovery of novel therapeutics, particularly for CNS disorders. Future research will likely focus on the development of more sophisticated synthetic methodologies to achieve greater control over the spatial arrangement of lipophilic groups, thereby enhancing target specificity and minimizing off-target effects. The integration of computational modeling and predictive QSAR studies will further accelerate the design-synthesis-test cycle, enabling a more rational approach to drug discovery.[3]

This technical guide has provided a comprehensive overview of the core principles and practical methodologies for the development of lipophilic pyrrolidone derivatives. By understanding the interplay between chemical structure, lipophilicity, and biological activity, researchers can unlock the full therapeutic potential of this remarkable scaffold.

V. References

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Unraveling the Enigma: A Technical Guide to the Mechanistic Hypotheses of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid is a synthetic molecule with a unique chemical architecture, combining a lipophilic 18-carbon tail with a polar pyroglutamic acid headgroup. While its biological activities are not yet extensively characterized in publicly available literature, its structural resemblance to endogenous lipid signaling molecules provides a fertile ground for formulating plausible mechanisms of action. This in-depth technical guide delves into three primary hypotheses regarding the molecular pathways through which this compound may exert its effects. We will explore its potential roles as a modulator of the endocannabinoid system, an agonist of peroxisome proliferator-activated receptors (PPARs), and a ligand for G-protein coupled receptors (GPCRs) that recognize fatty acids. For each hypothesis, we will provide a detailed scientific rationale, propose robust experimental protocols for validation, and present visual workflows and signaling pathway diagrams to facilitate a deeper understanding.

Introduction: Decoding the Molecular Clues

The structure of this compound is the primary driver of our mechanistic exploration. The long, saturated octadecyl chain confers significant lipophilicity, suggesting potential interactions with lipid-binding proteins and cellular membranes. The pyrrolidine-5-one-3-carboxylic acid moiety, a derivative of pyroglutamic acid, introduces a polar, functional headgroup. Pyroglutamic acid itself is a cyclized derivative of glutamic acid and has been implicated in various biological processes, including neurotransmission.[1] This bifunctional nature—a lipid tail and a polar head—is a hallmark of many signaling lipids.[2]

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been reported to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] These broad activities hint at the modulation of fundamental cellular signaling pathways. This guide will now dissect the most probable of these pathways.

Hypothesis 1: Modulation of the Endocannabinoid System via Fatty Acid Amide Hydrolase (FAAH) Inhibition

Scientific Rationale

The endocannabinoid system is a crucial neuromodulatory and immunomodulatory system, with key players being the cannabinoid receptors (CB1 and CB2) and the enzymes that synthesize and degrade their endogenous ligands. One of the primary endocannabinoids is anandamide (N-arachidonoylethanolamine), a fatty acid amide.[5] The enzyme responsible for the degradation of anandamide and other related fatty acid amides is Fatty Acid Amide Hydrolase (FAAH).[3] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects, which include analgesia, anti-inflammatory actions, and anxiolysis.[6]

This compound shares structural similarities with fatty acid amides. It possesses a long acyl chain and an amide bond within the pyroglutamic acid ring. This structural mimicry could allow it to act as a competitive or non-competitive inhibitor of FAAH.[7] By blocking the active site of FAAH, the molecule would prevent the breakdown of anandamide and other N-acylethanolamines (NAEs), leading to their accumulation and enhanced signaling through cannabinoid receptors.[8][9]

Experimental Validation

A systematic approach is required to validate this hypothesis, moving from in vitro enzymatic assays to cell-based and potentially in vivo models.

Table 1: Experimental Summary for FAAH Inhibition Hypothesis

Experiment Objective Key Readout
In Vitro FAAH Inhibition Assay To determine the direct inhibitory effect of the compound on FAAH activity.IC50 value
Cell-Based Endocannabinoid Level Measurement To assess if the compound increases intracellular anandamide levels in a cellular context.Anandamide concentration (LC-MS/MS)
Cannabinoid Receptor Activation Assay To determine if the compound's effects are mediated through CB1/CB2 receptor activation secondary to FAAH inhibition.Receptor activation (e.g., cAMP levels, β-arrestin recruitment)
Detailed Experimental Protocol: In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH activity assay kits.[10]

  • Reagent Preparation:

    • FAAH Assay Buffer: Prepare a suitable buffer, typically Tris-HCl with a neutral pH, containing a mild detergent.

    • FAAH Enzyme: Use a purified recombinant FAAH or a microsomal preparation known to have high FAAH activity. Dilute the enzyme to a working concentration in the assay buffer.

    • Fluorogenic Substrate: A common substrate is an arachidonoyl-7-amino-4-methylcoumarin (AMC) amide, which upon cleavage by FAAH, releases the fluorescent AMC. Prepare a stock solution in DMSO.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

    • Positive Control Inhibitor: Use a known FAAH inhibitor (e.g., URB597) for comparison.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound dilutions, positive control, or vehicle control (DMSO) to the respective wells.

    • Add the diluted FAAH enzyme to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of FAAH inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

FAAH_Inhibition_Pathway cluster_membrane Cell Membrane FAAH FAAH Enzyme Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation CB1R CB1/CB2 Receptor Signaling Downstream Signaling (Analgesia, Anti-inflammation) CB1R->Signaling Anandamide Anandamide (AEA) Anandamide->FAAH Hydrolysis Anandamide->CB1R Activation Compound 1-Octadecyl-5-oxopyrrolidine- 3-carboxylic acid Compound->FAAH Inhibition

Caption: Proposed mechanism of FAAH inhibition.

FAAH_Assay_Workflow start Start: Prepare Reagents plate Plate Setup: - Assay Buffer - Compound/Vehicle - FAAH Enzyme start->plate preincubate Pre-incubate at 37°C for 15 min plate->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate measure Kinetic Fluorescence Measurement (Ex: 360 nm, Em: 460 nm) add_substrate->measure analyze Data Analysis: - Calculate Reaction Rates - Determine IC50 measure->analyze end End: Inhibition Potency analyze->end

Caption: Experimental workflow for the in vitro FAAH inhibition assay.

Hypothesis 2: Agonism of Peroxisome Proliferator-Activated Receptors (PPARs)

Scientific Rationale

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play critical roles in lipid and glucose metabolism.[11] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. PPARs are activated by a variety of endogenous and exogenous ligands, including long-chain fatty acids.[12] Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The long octadecyl chain of this compound makes it a strong candidate for a PPAR agonist.[13] Natural fatty acids are known to be endogenous ligands for PPARs. By binding to and activating one or more PPAR subtypes, the compound could influence the expression of genes involved in fatty acid oxidation, adipogenesis, and inflammation. For instance, activation of PPARγ is known to have insulin-sensitizing effects, while PPARα activation is associated with increased fatty acid catabolism.[14]

Experimental Validation

To test this hypothesis, a series of experiments can be conducted to assess the compound's ability to bind to and activate PPARs, and to induce the expression of PPAR target genes.

Table 2: Experimental Summary for PPAR Agonism Hypothesis

Experiment Objective Key Readout
PPAR Ligand Binding Assay To determine if the compound directly binds to PPAR subtypes.Binding affinity (e.g., Ki, Kd)
PPAR Reporter Gene Assay To assess the functional activation of PPARs by the compound in a cellular context.Luciferase activity (or other reporter)
qRT-PCR for PPAR Target Genes To measure the effect of the compound on the expression of known PPAR target genes.mRNA levels of target genes (e.g., FABP4, CPT1)
Detailed Experimental Protocol: PPAR Reporter Gene Assay
  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293T or HepG2.

    • Co-transfect the cells with two plasmids:

      • An expression vector for the full-length human PPAR subtype (α, γ, or δ).

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

    • A co-transfected β-galactosidase or Renilla luciferase plasmid can be used for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, plate the cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound, a known PPAR agonist (e.g., rosiglitazone for PPARγ), and a vehicle control.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Measure the activity of the normalization reporter (e.g., β-galactosidase or Renilla luciferase).

  • Data Analysis:

    • Normalize the luciferase activity to the activity of the co-transfected control reporter.

    • Calculate the fold-change in reporter activity relative to the vehicle control.

    • Plot the fold-change against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-Octadecyl-5-oxopyrrolidine- 3-carboxylic acid PPAR PPAR (α, γ, or δ) Compound->PPAR Binding & Activation Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binding Transcription Modulation of Gene Transcription PPRE->Transcription

Caption: Proposed mechanism of PPAR activation.

PPAR_Reporter_Assay_Workflow start Start: Cell Culture transfect Co-transfect with: - PPAR Expression Vector - PPRE-Luciferase Reporter start->transfect plate_treat Plate Cells and Treat with Compound transfect->plate_treat incubate Incubate for 24-48 hours plate_treat->incubate lyse_measure Lyse Cells and Measure Luciferase Activity incubate->lyse_measure analyze Data Analysis: - Normalize Activity - Determine EC50 lyse_measure->analyze end End: Agonist Potency analyze->end

Caption: Experimental workflow for the PPAR reporter gene assay.

Hypothesis 3: Ligand for Fatty Acid-Sensing G-Protein Coupled Receptors (GPCRs)

Scientific Rationale

A number of G-protein coupled receptors (GPCRs) have been identified that are activated by fatty acids.[15] These receptors, such as GPR40 (FFAR1), GPR120 (FFAR4), and GPR55, play important roles in metabolism, inflammation, and other physiological processes.[8] For instance, GPR40 is involved in glucose-stimulated insulin secretion, while GPR120 has anti-inflammatory effects. GPR55 is a more enigmatic receptor that is activated by lysophosphatidylinositol and certain cannabinoids.[16][17]

Given its long alkyl chain, this compound could act as a ligand for one or more of these fatty acid-sensing GPCRs.[18] Binding of the compound to the extracellular domain of a GPCR would induce a conformational change, leading to the activation of intracellular G-proteins and the initiation of downstream signaling cascades, such as the release of intracellular calcium or the modulation of cyclic AMP (cAMP) levels.[19]

Experimental Validation

A screening approach followed by more detailed characterization is appropriate for this hypothesis.

Table 3: Experimental Summary for GPCR Ligand Hypothesis

Experiment Objective Key Readout
GPCR Screening Assay (e.g., β-arrestin recruitment) To screen for activity against a panel of fatty acid-sensing GPCRs.EC50 value for β-arrestin recruitment
Intracellular Calcium Mobilization Assay To confirm activation of Gq-coupled GPCRs.EC50 value for calcium flux
cAMP Accumulation/Inhibition Assay To confirm activation of Gs- or Gi-coupled GPCRs.EC50 value for cAMP modulation
Detailed Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter™)

This protocol is based on commercially available β-arrestin recruitment assay technologies.[19]

  • Cell Line:

    • Use engineered cell lines that co-express a specific GPCR of interest fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.

  • Compound Treatment:

    • Plate the cells in a 96-well or 384-well plate.

    • Add serial dilutions of this compound, a known agonist for the specific GPCR, and a vehicle control.

    • Incubate for a period of time (typically 60-90 minutes) at 37°C.

  • Signal Detection:

    • Add the detection reagents, which contain a substrate for the reconstituted β-galactosidase.

    • Incubate at room temperature to allow for signal development.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the signal to the vehicle control.

    • Plot the signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

GPCR_Activation_Pathway cluster_membrane Cell Membrane GPCR Fatty Acid-Sensing GPCR (e.g., GPR40, GPR120, GPR55) G_protein G-Protein (Gq, Gs, Gi) GPCR->G_protein Activation Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulation Compound 1-Octadecyl-5-oxopyrrolidine- 3-carboxylic acid Compound->GPCR Binding & Activation Second_messenger Second Messengers (IP3, DAG, cAMP) Effector->Second_messenger Generation Cellular_response Cellular Response Second_messenger->Cellular_response

Caption: Proposed mechanism of GPCR activation.

Beta_Arrestin_Assay_Workflow start Start: Engineered Cell Line plate_treat Plate Cells and Treat with Compound start->plate_treat incubate Incubate at 37°C for 60-90 min plate_treat->incubate add_reagents Add Chemiluminescent Substrate incubate->add_reagents measure Measure Chemiluminescence add_reagents->measure analyze Data Analysis: - Normalize Signal - Determine EC50 measure->analyze end End: Agonist Potency analyze->end

Caption: Experimental workflow for the β-arrestin recruitment assay.

Conclusion and Future Directions

The structural features of this compound strongly suggest its involvement in lipid signaling pathways. The three primary hypotheses presented here—FAAH inhibition, PPAR agonism, and fatty acid-sensing GPCR activation—provide a solid foundation for initiating a comprehensive investigation into its mechanism of action. The proposed experimental workflows offer a clear and logical path for testing these hypotheses.

It is also plausible that the compound may exhibit polypharmacology, acting on more than one of these targets. Therefore, a thorough investigation should consider potential cross-reactivity. Furthermore, the role of the pyroglutamic acid moiety should not be entirely overlooked, and its potential influence on target selectivity and pharmacokinetic properties warrants further investigation. The elucidation of the precise mechanism of action of this intriguing molecule will be crucial for understanding its potential therapeutic applications.

References

  • Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

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  • Piomelli, D., & Tagne, A. M. (2022). Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. CORE.
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Methodological & Application

Synthesis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic Acid: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid is a lipophilic derivative of pyroglutamic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The long octadecyl chain imparts surfactant-like properties, making it a candidate for applications in drug delivery systems, lubrication, and as a corrosion inhibitor. This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis, purification, and characterization of this compound, designed for researchers in organic synthesis, drug development, and materials science.

I. Reaction Principle and Stoichiometry

The synthesis of this compound is achieved through a one-pot reaction involving the aza-Michael addition of octadecylamine to itaconic acid, followed by an intramolecular cyclization (amidation). The reaction proceeds by the nucleophilic attack of the primary amine on the β-carbon of the α,β-unsaturated dicarboxylic acid, followed by the formation of a stable five-membered lactam ring.

Table 1: Reactant Properties and Stoichiometry

CompoundMolecular FormulaMolar Mass ( g/mol )MolesMass (g)Density (g/mL)Melting Point (°C)
Itaconic AcidC₅H₆O₄130.100.113.011.63165-168
OctadecylamineC₁₈H₃₉N269.510.126.95~0.86250-52

II. Safety Precautions

Itaconic Acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Octadecylamine: Corrosive. Causes severe skin burns and eye damage.[2][3] Harmful if swallowed. Handle with extreme care in a fume hood, using appropriate PPE. Avoid inhalation of dust.

III. Detailed Synthesis Protocol

This protocol is designed for a 0.1 molar scale synthesis.

1. Reaction Setup:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe, add itaconic acid (13.01 g, 0.1 mol) and octadecylamine (26.95 g, 0.1 mol).

  • Add 100 mL of distilled water as the solvent. While solvent-free conditions at high temperatures are also reported for similar reactions, water provides a convenient medium for this reaction.[3]

2. Reaction Execution:

  • With gentle stirring, heat the reaction mixture to reflux (approximately 100°C).

  • Maintain the reflux for 12 hours. The reaction mixture will initially be a heterogeneous slurry and should become more homogeneous as the reaction progresses and the product forms.

3. Work-up and Isolation:

  • After 12 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the mixture cools, the product will precipitate out of the solution as a white solid.

  • Further cool the flask in an ice bath for at least one hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with two portions of 50 mL of cold distilled water to remove any unreacted itaconic acid and other water-soluble impurities.

  • Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

IV. Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for long-chain aliphatic compounds to prevent oiling out.[4] A mixed solvent system is often effective.

1. Solvent Selection:

  • Based on the principle of "like dissolves like," a polar protic solvent mixed with a nonpolar solvent is a good starting point. A mixture of ethanol and hexane is a suitable choice.

2. Recrystallization Procedure:

  • Place the crude, dried product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Once dissolved, slowly add hexane dropwise while the solution is still warm until a slight turbidity persists.

  • If too much hexane is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/hexane mixture, and dry under vacuum.

V. Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point determination.

Table 2: Expected Analytical Data

AnalysisExpected Results
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~10-12 (br s, 1H, COOH), ~3.4-3.6 (m, 2H, N-CH₂-), ~3.2-3.4 (m, 1H, -CH(COOH)-), ~2.6-2.8 (m, 2H, -CH₂-CO-), ~1.5-1.7 (m, 2H, -N-CH₂-CH₂-), ~1.2-1.4 (br s, 30H, -(CH₂)₁₅-), ~0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~175-178 (C=O, carboxylic acid), ~173-175 (C=O, lactam), ~50-52 (N-CH₂-), ~40-42 (-CH(COOH)-), ~35-37 (-CH₂-CO-), ~31.9, ~29.7, ~29.6, ~29.5, ~29.4, ~29.3, ~26.9, ~22.7 (alkyl chain carbons), ~14.1 (-CH₃)
IR (KBr, cm⁻¹)~3300-2500 (br, O-H stretch of carboxylic acid), ~2920, ~2850 (C-H stretch of alkyl chain), ~1710 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of lactam)[5][6][7]
Mass Spec (ESI-) [M-H]⁻ calculated for C₂₃H₄₂NO₃: 380.32; found: ~380.3

Note on NMR Spectroscopy: The chemical shifts for the pyrrolidine ring protons and carbons are estimations based on similar structures.[2][8] The broad singlet for the carboxylic acid proton may be exchangeable with D₂O.

VI. Visualizing the Process

Reaction Scheme

reaction_scheme ItaconicAcid Itaconic Acid Intermediate Michael Adduct (Intermediate) ItaconicAcid->Intermediate + Octadecylamine Octadecylamine Octadecylamine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Heat, -H₂O) workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization Reactants 1. Mix Itaconic Acid, Octadecylamine, and Water Reflux 2. Heat to Reflux (12h) Reactants->Reflux Cooling 3. Cool to Room Temperature and then in Ice Bath Reflux->Cooling Filtration 4. Vacuum Filtration Cooling->Filtration Washing 5. Wash with Cold Water Filtration->Washing Drying 6. Dry Crude Product Washing->Drying Recrystallization 7. Recrystallize from Ethanol/Hexane Drying->Recrystallization MP Melting Point Recrystallization->MP NMR ¹H and ¹³C NMR Recrystallization->NMR IR FT-IR Spectroscopy Recrystallization->IR MS Mass Spectrometry Recrystallization->MS

Caption: Experimental workflow for the synthesis and characterization of the target compound.

VII. References

  • PubChem. (n.d.). Octadecylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Loba Chemie. (2015). ITACONIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

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Application Notes and Protocols for Studying Cancer Cell Proliferation Using Diacylglycerol Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Lipid Signaling in Oncology with Diacylglycerol Kinase Inhibitors

The landscape of cancer research is continually evolving, with a growing emphasis on targeting cellular metabolic and signaling pathways that are dysregulated in cancer cells. One such critical nexus is the metabolism of diacylglycerol (DAG), a pivotal second messenger. Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby regulating the balance of these two crucial lipid signaling molecules.[1][2] This balance is vital, as both DAG and PA influence a multitude of cellular processes including cell growth, differentiation, migration, and survival.[1]

In numerous cancers, the expression and activity of certain DGK isoforms, particularly DGKα, are altered.[1][3] Elevated DGKα activity can promote cancer cell proliferation and survival by attenuating DAG-mediated signaling (which can lead to apoptosis) and increasing PA levels, which in turn can activate pro-survival pathways like the mTOR and Raf-MEK-ERK pathways.[2][3][4] Consequently, cancer cells can become "addicted" to DGKα activity for their sustained growth.[1] This dependency makes DGKα a promising therapeutic target. Inhibition of DGKα has been shown to disrupt tumor growth with minimal effect on normal cells, highlighting its potential as a cancer-specific therapeutic strategy.[1][4][5]

While the specific compound 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid is not extensively documented in peer-reviewed literature as a DGK inhibitor, its core structure, 5-oxopyrrolidine-3-carboxylic acid, is a scaffold used in the synthesis of various biologically active molecules, including those with anticancer properties.[6][7][8] This suggests that the requested compound may be a novel or proprietary agent designed to target lipid kinases. For the purpose of these protocols, we will discuss the application of a well-characterized DGK inhibitor, R59022, as a representative compound to elucidate the methodologies for studying the effects of such inhibitors on cancer cell proliferation. The principles and protocols outlined herein are broadly applicable to other potent and specific DGK inhibitors.

Mechanism of Action: How DGK Inhibition Impedes Cancer Cell Proliferation

DGKs are crucial regulators of intracellular signaling. They terminate DAG signaling by converting it to PA. Both lipids are key players in signaling cascades that dictate cell fate.

  • Diacylglycerol (DAG): Activates several key proteins, including Protein Kinase C (PKC) isoforms, Ras activator proteins (RasGRPs), and others that can influence cell proliferation and apoptosis.[1][9]

  • Phosphatidic Acid (PA): Acts as a signaling molecule itself, activating proteins such as mTOR (mammalian target of rapamycin) and Raf kinases, which are central to cell growth and proliferation.[3][10]

By inhibiting DGK, particularly the DGKα isoform which is often overexpressed in cancer, the intracellular balance of DAG and PA is shifted.[1][3] This leads to an accumulation of DAG and a reduction in PA. The consequences of this shift are twofold:

  • Enhanced DAG Signaling: Increased DAG levels can lead to hyperactivation of certain PKC isoforms, which can, depending on the cellular context, trigger pro-apoptotic pathways.

  • Suppressed PA Signaling: The reduction in PA leads to the downregulation of pro-proliferative and anti-apoptotic pathways such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[2][3]

The net effect is a potent anti-proliferative and pro-apoptotic impact on cancer cells, making DGK inhibitors a compelling class of compounds for cancer research and drug development.

DGK_Inhibition_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG cleavage by DGK Diacylglycerol Kinase (DGKα) PA Phosphatidic Acid (PA) DAG->PA phosphorylation by DGKα PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP Activates mTOR mTOR Pathway PA->mTOR Activates Raf_MEK_ERK Raf-MEK-ERK Pathway PA->Raf_MEK_ERK Activates DGK_Inhibitor DGK Inhibitor (e.g., R59022) DGK_Inhibitor->DGK Inhibits Apoptosis Apoptosis PKC->Apoptosis RasGRP->Raf_MEK_ERK Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Raf_MEK_ERK->Proliferation Promotes

Caption: Signaling pathway affected by DGK inhibition.

Experimental Workflow for Assessing Anti-Proliferative Effects

A systematic approach is crucial for characterizing the effects of a DGK inhibitor on cancer cell proliferation. The following workflow provides a comprehensive strategy from initial screening to mechanistic studies.

Experimental_Workflow start Start: Cancer Cell Line Selection (e.g., Glioblastoma, Melanoma, HCC) culture Cell Culture & Seeding start->culture treatment Treatment with DGK Inhibitor (Dose-response & Time-course) culture->treatment viability Cell Viability/Proliferation Assay (MTT, CCK-8, or BrdU) treatment->viability ic50 Determine IC50 Value viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry with PI Staining) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis western_blot Western Blot Analysis (Key Signaling Proteins) ic50->western_blot end Conclusion: Characterization of Anti-proliferative Mechanism cell_cycle->end apoptosis->end western_blot->end

Sources

Application Note: 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid (ODO-PCA) as a Self-Assembling Lipophilic Prodrug Carrier

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The delivery of hydrophobic therapeutic agents remains a significant challenge in pharmaceutical sciences, often hindered by poor solubility, low bioavailability, and off-target toxicity. This document outlines the application of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid (ODO-PCA), a novel amphiphilic molecule, as a versatile platform for lipophilic drug delivery.[1][2][3] ODO-PCA is uniquely structured with a long C18 lipophilic tail and a polar head group containing a carboxylic acid for drug conjugation, enabling its function as a prodrug carrier.[4] In aqueous media, these conjugates self-assemble into stable nanostructures, such as micelles or polymersomes, capable of encapsulating additional hydrophobic drugs.[5][6][7][8] This guide provides a comprehensive overview of the mechanisms, detailed experimental protocols for drug conjugation, nanoparticle formulation, physicochemical characterization, and in vitro evaluation, establishing ODO-PCA as a promising carrier for next-generation drug development.

Introduction and Mechanism of Action

This compound (CAS No: 10054-20-3) is an amphiphilic molecule featuring three key functional domains:[9]

  • A Lipophilic Anchor: The 1-octadecyl (C18) chain provides strong hydrophobicity, driving the self-assembly of the molecule in aqueous environments and enabling the encapsulation of other lipophilic agents.[7]

  • A Polar Core: The 5-oxopyrrolidine ring acts as a polar, hydrophilic core. Derivatives of this structure have been explored for various biological activities.[10][11][12][13]

  • A Conjugation Handle: The 3-carboxylic acid group serves as a versatile attachment point for therapeutic agents containing hydroxyl or amine functionalities, forming a cleavable ester or a stable amide bond, respectively.[4] This covalent linkage transforms the drug-carrier complex into a prodrug, which can enhance stability and control release.[1][2]

This trifunctional design supports two primary drug delivery strategies:

  • Prodrug Strategy: Covalent attachment of a parent drug to the carboxylic acid moiety. The resulting amphiphilic conjugate self-assembles into nanoparticles, improving the drug's solubility and pharmacokinetic profile.

  • Encapsulation Strategy: Physical entrapment of a secondary hydrophobic drug within the core of the self-assembled nanoparticles formed by ODO-PCA or its drug conjugates.

The self-assembly process is spontaneous in aqueous solutions, driven by the hydrophobic effect, which forces the octadecyl tails to aggregate and form a nonpolar core, while the polar heads remain exposed to the aqueous phase.[6][7]

Caption: Conceptual workflow of ODO-PCA drug conjugation and self-assembly.

Experimental Protocols

Protocol 2.1: Covalent Drug Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of an amine-containing drug (e.g., doxorubicin) to the carboxylic acid of ODO-PCA. The use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) creates a stable amine-reactive intermediate, minimizing side reactions.[14][15]

Materials:

  • This compound (ODO-PCA)

  • Doxorubicin HCl (or other amine/hydroxyl-containing drug)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or Sodium Borate buffer, pH 8.5

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Activation of ODO-PCA:

    • Dissolve ODO-PCA (1.2 molar eq.) in a minimal amount of DMF, then dilute with Activation Buffer.

    • Add EDC (2 molar eq.) and Sulfo-NHS (2.5 molar eq.) to the ODO-PCA solution.[15]

    • Incubate at room temperature for 30 minutes with gentle stirring to form the Sulfo-NHS ester intermediate.

  • Conjugation Reaction:

    • Dissolve Doxorubicin HCl (1 molar eq.) in Coupling Buffer.

    • Add the activated ODO-PCA solution dropwise to the doxorubicin solution.

    • Adjust the pH of the reaction mixture to 7.4-8.0 to facilitate the reaction with the primary amine of doxorubicin.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa).

    • Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted drug, EDC, and NHS byproducts.

    • Lyophilize the purified ODO-PCA-Doxorubicin conjugate to obtain a dry powder.

  • Characterization (Optional but Recommended):

    • Confirm conjugation using FTIR spectroscopy (appearance of amide bond peak) and ¹H NMR.

    • Determine purity and concentration using HPLC.

Protocol 2.2: Nanoparticle Formulation by Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for forming lipid-based nanoparticles from amphiphilic molecules.[16][17][18] This process is suitable for both the ODO-PCA-drug conjugate and for co-formulations designed for physical drug encapsulation.[19]

Materials:

  • Lyophilized ODO-PCA-drug conjugate (or a mixture of ODO-PCA and a hydrophobic drug)

  • Organic Solvent: Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Aqueous Phase: PBS (pH 7.4) or HEPES buffer

  • Rotary evaporator

  • Bath sonicator or probe sonicator

Procedure:

  • Film Formation:

    • Dissolve the ODO-PCA conjugate (and any co-loaded drug) in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the solvent's boiling point (e.g., 40-50°C).

    • Apply a vacuum to evaporate the solvent, leaving a thin, uniform film of the material on the flask wall.[16]

    • Continue evaporation under high vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Add the aqueous phase (e.g., PBS) to the flask. The volume depends on the desired final nanoparticle concentration.

    • Hydrate the film by rotating the flask in the water bath (set above the lipid's phase transition temperature) for 30-60 minutes.[19] The solution should become a turbid suspension.

  • Size Reduction (Homogenization):

    • To obtain smaller and more uniform nanoparticles, sonicate the suspension using a bath sonicator (15-30 minutes) or a probe sonicator (5-10 minutes, with pulses to avoid overheating).[20]

    • Alternatively, for more uniform sizing, extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 200 nm then 100 nm).

  • Purification:

    • To remove any un-encapsulated (free) drug, centrifuge the nanoparticle suspension using a filter device (e.g., Amicon Ultra, MWCO 10 kDa).

Workflow cluster_prep Preparation cluster_process Processing & Purification cluster_output Final Product dissolve 1. Dissolve ODO-PCA/Drug in Organic Solvent evaporate 2. Form Thin Film via Rotary Evaporation dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer evaporate->hydrate sonicate 4. Size Reduction (Sonication/Extrusion) hydrate->sonicate purify 5. Purify Nanoparticles (Centrifugal Filtration) sonicate->purify final_np Drug-Loaded Nanoparticle Suspension purify->final_np

Caption: Workflow for nanoparticle formulation via thin-film hydration.

Physicochemical Characterization of Nanoparticles

Proper characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation. Key techniques include Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and spectroscopy.[21][22]

Protocol 3.1: Size, Polydispersity, and Zeta Potential
  • Technique: Dynamic Light Scattering (DLS).

  • Purpose: DLS measures the hydrodynamic diameter (size), polydispersity index (PDI, a measure of size distribution uniformity), and zeta potential (surface charge, an indicator of colloidal stability) of the nanoparticles in suspension.[22]

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water or the original buffer to an appropriate concentration.[23]

    • Transfer the sample to a disposable cuvette.

    • Perform measurements on a Zetasizer or similar instrument at 25°C.[23]

    • Acquire at least three measurements per sample for statistical validity.

Protocol 3.2: Morphology
  • Technique: Transmission Electron Microscopy (TEM).

  • Purpose: TEM provides direct visualization of the nanoparticles, confirming their size, shape (typically spherical for micelles), and uniformity.[24] It is considered a gold standard for morphological analysis.[24]

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

    • Wick away excess liquid with filter paper.

    • (Optional) Negatively stain the sample with a solution like 1% uranyl acetate to enhance contrast.[23]

    • Allow the grid to air-dry completely before imaging under the TEM.

Protocol 3.3: Drug Loading and Encapsulation Efficiency
  • Technique: UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Purpose: To quantify the amount of drug successfully conjugated or encapsulated within the nanoparticles.

  • Procedure:

    • Prepare a standard curve of the free drug using UV-Vis or HPLC.

    • Lyse a known amount of purified nanoparticles using a suitable solvent (e.g., methanol or DMF) to release the drug.

    • Measure the drug concentration in the lysed solution.

    • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

ParameterTypical Target ValueTechniqueRationale
Hydrodynamic Diameter50 - 200 nmDLSOptimal size for avoiding rapid renal clearance and for passive tumor targeting via the EPR effect.
Polydispersity Index (PDI)< 0.3DLSIndicates a narrow, monodisperse size distribution, ensuring batch-to-batch consistency.[16]
Zeta Potential< -20 mV or > +20 mVDLSHigh magnitude of surface charge prevents nanoparticle aggregation through electrostatic repulsion.
MorphologySpherical, uniformTEMConfirms the formation of well-defined micellar or vesicular structures.[25]
Encapsulation Efficiency (EE)> 70%HPLC / UV-VisHigh EE ensures efficient drug delivery and minimizes waste of the therapeutic agent.

In Vitro Performance Evaluation

Protocol 4.1: Drug Release Study

The dialysis method is a common and effective way to simulate in vivo drug release by separating the nanoparticles from the release medium.[26][27][28]

Materials:

  • Purified drug-loaded nanoparticle suspension.

  • Dialysis tubing (MWCO appropriate to retain nanoparticles but allow free drug diffusion, e.g., 10 kDa).

  • Release Buffers: PBS at pH 7.4 (simulating blood) and Acetate Buffer at pH 5.0 (simulating the endo-lysosomal environment).[29]

  • Shaking incubator or water bath.

Procedure:

  • Transfer a precise volume (e.g., 1-2 mL) of the nanoparticle suspension into the dialysis bag and seal both ends.

  • Immerse the bag in a larger volume of release buffer (e.g., 50 mL) to ensure sink conditions.

  • Place the entire setup in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external buffer and replace it with an equal volume of fresh buffer.

  • Quantify the drug concentration in the collected aliquots using HPLC or UV-Vis.

  • Plot the cumulative percentage of drug released versus time. Comparing release profiles at pH 7.4 and pH 5.0 can reveal pH-sensitive release behavior.[29]

Protocol 4.2: Cell Viability (Cytotoxicity) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[30][31]

Materials:

  • Relevant cell line (e.g., MCF-7 breast cancer cells for doxorubicin-loaded nanoparticles).

  • Complete cell culture medium.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.[31][32]

  • Solubilization solution (e.g., DMSO or a glycine buffer/DMSO mixture).[32]

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of:

    • Free drug (e.g., Doxorubicin).

    • Drug-loaded ODO-PCA nanoparticles.

    • Empty ODO-PCA nanoparticles (as a carrier toxicity control).

    • Untreated cells (as a negative control).

  • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C.[31]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 4.3: Cellular Uptake Study

Fluorescence microscopy or flow cytometry can be used to visualize and quantify the internalization of nanoparticles by cells.[33][34][35]

Materials:

  • Nanoparticles loaded with a fluorescent drug (like doxorubicin, which is intrinsically fluorescent) or co-loaded with a fluorescent dye (e.g., Rhodamine B).

  • Cell line cultured on glass coverslips (for microscopy) or in plates (for flow cytometry).

  • DAPI stain for nuclear counterstaining.

  • Paraformaldehyde (PFA) for cell fixation.

Procedure (Fluorescence Microscopy):

  • Seed cells on glass coverslips in a 24-well plate and allow them to attach.

  • Treat the cells with fluorescently labeled nanoparticles for a defined period (e.g., 4 hours).

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fix the cells with 4% PFA for 15 minutes.

  • Stain the cell nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides and image using a fluorescence microscope. The overlap of the nanoparticle fluorescence with the cell boundaries will confirm uptake.[33]

Procedure (Flow Cytometry):

  • Treat cells grown in a 6-well plate with fluorescent nanoparticles.

  • After incubation, wash the cells with PBS, detach them using trypsin, and centrifuge to form a cell pellet.

  • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).

  • Analyze the cell suspension using a flow cytometer. The percentage of fluorescent cells (% positive cells) and the mean fluorescence intensity (MFI) provide quantitative data on nanoparticle uptake.[35][36]

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  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
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Application Notes and Protocols: Preparation of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid Formulations for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Lipophilic Compound

1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid is a molecule of interest in various research fields, including pharmacology and materials science. Its structure, characterized by a long C18 alkyl (octadecyl) chain, confers significant lipophilicity. This property, while potentially beneficial for membrane interaction, presents a considerable challenge for in vitro studies, which are typically conducted in aqueous environments. The poor aqueous solubility of this compound can lead to precipitation in cell culture media, resulting in inaccurate and unreliable experimental data.

This guide provides a comprehensive overview of strategies to formulate this compound for in vitro applications. We will delve into the rationale behind various formulation approaches, offering detailed protocols to enable researchers to select and optimize a method best suited for their experimental needs.

Physicochemical Properties at a Glance

A fundamental understanding of the physicochemical properties of this compound is paramount for developing an effective formulation strategy.

PropertyValueSource
Molecular FormulaC₂₃H₄₃NO₃[1]
Molecular Weight381.59 g/mol [1]
StructureA pyrrolidinone ring with a carboxylic acid group and a long C18 alkyl chain.Inferred from name
Predicted SolubilityVery low in water; soluble in organic solvents.Based on structure

The long octadecyl tail is the primary contributor to the molecule's hydrophobicity, making it a "grease-ball" type drug candidate that often exhibits solvation-limited absorption in biological systems.[2]

Selecting the Right Formulation Strategy: A Decision-Making Workflow

The choice of formulation is not a one-size-fits-all solution. It depends on the specific requirements of the in vitro assay, including the desired concentration range, the cell type being used, and the duration of the experiment. Below is a workflow to guide the selection process.

G cluster_0 cluster_1 cluster_2 cluster_3 Start Start: Need to formulate This compound AssayType Consider Assay Requirements: - Concentration needed - Cell type sensitivity - Duration of exposure Start->AssayType SolubilityTest Preliminary Solubility Screening (e.g., in DMSO, Ethanol) AssayType->SolubilityTest DMSO_Formulation Direct DMSO/Solvent Dilution (Simple & Quick) SolubilityTest->DMSO_Formulation Low concentration needed & short exposure? Cyclodextrin_Formulation Cyclodextrin Complexation (Improves solubility, reduces toxicity) SolubilityTest->Cyclodextrin_Formulation Moderate concentration or sensitive cells? Lipid_Formulation Lipid-Based Formulation (Liposomes/Micelles for high concentrations) SolubilityTest->Lipid_Formulation High concentration or long-term stability needed? DMSO_Protocol Protocol 1: DMSO-Based Stock Solution DMSO_Formulation->DMSO_Protocol Cyclodextrin_Protocol Protocol 2: Cyclodextrin Inclusion Complex Cyclodextrin_Formulation->Cyclodextrin_Protocol Liposome_Protocol Protocol 3: Liposomal Formulation Lipid_Formulation->Liposome_Protocol Validation Validate Formulation: - Check for precipitation in media - Assess vehicle cytotoxicity - Verify compound activity DMSO_Protocol->Validation Cyclodextrin_Protocol->Validation Liposome_Protocol->Validation

Caption: Decision workflow for selecting a formulation strategy.

Formulation Protocols

Here, we provide detailed, step-by-step protocols for three common formulation strategies. It is crucial to perform validation steps for each new formulation to ensure its suitability for the intended in vitro study.

Protocol 1: DMSO-Based Stock Solution

Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent widely used to dissolve hydrophobic compounds for in vitro assays.[3] However, it is important to be mindful of its potential cytotoxicity.[3][4]

Rationale: This is the simplest and most direct method for preparing a stock solution. It is suitable for initial screening and experiments where the final DMSO concentration in the cell culture medium can be kept low (ideally ≤ 0.1% v/v).[5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Warming bath or block (optional)

Procedure:

  • Weighing the Compound: Accurately weigh a small amount of this compound and place it in a sterile vial.

  • Solubilization in DMSO: Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex vigorously. Gentle warming (37°C) may aid dissolution, but be cautious of compound stability at elevated temperatures.

  • Sterilization: If necessary, sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • Thaw an aliquot of the stock solution.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

    • Crucially, ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells being used. This is typically below 0.5%, with 0.1% being a widely accepted safe limit for many cell lines.[6]

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Self-Validation:

  • Visual Inspection: After dilution in the final culture medium, visually inspect for any signs of precipitation or cloudiness.

  • Cytotoxicity Assay: Perform a dose-response experiment with DMSO alone on your cell line to determine the maximum tolerated concentration.

Protocol 2: Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[7][8]

Rationale: This method is advantageous when higher concentrations of the compound are required, or when the cells are particularly sensitive to organic solvents. Cyclodextrins are generally well-tolerated by cells.[9]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or phosphate-buffered saline (PBS)

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water or PBS (e.g., 10-40% w/v).

  • Add the Compound: Add the weighed this compound to the cyclodextrin solution. The molar ratio of compound to cyclodextrin will need to be optimized, but a starting point of 1:10 to 1:100 is common.

  • Complexation: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 37-40°C) for several hours to overnight to facilitate the formation of the inclusion complex.

  • Sterilization and Storage: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound and sterilize the formulation. Store at 4°C for short-term use or at -20°C for long-term storage.

  • Application in Cell Culture: Dilute the complex solution directly into the cell culture medium.

Self-Validation:

  • Solubility Enhancement: Compare the solubility of the compound in the cyclodextrin solution versus the aqueous vehicle alone.

  • Vehicle Control: Include a control with the cyclodextrin solution (without the compound) in your cell-based assays.

Protocol 3: Lipid-Based Formulations (Liposomes)

Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate hydrophobic compounds within the bilayer.[10][] This mimics a more physiologically relevant delivery mechanism and can be suitable for high-concentration or long-duration studies.[12][13][14][15]

Rationale: Lipid-based formulations are excellent for highly lipophilic drugs.[2] They can improve bioavailability in vitro by maintaining the drug in a solubilized state.[12]

Materials:

  • This compound

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol (optional, for membrane stability)

  • Chloroform or other suitable organic solvent

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional, for uniform size)

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure (Thin-Film Hydration Method):

  • Lipid Film Formation:

    • Dissolve this compound and the lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film by adding PBS and rotating the flask gently. This will cause the lipids to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • To create smaller, more uniform liposomes, sonicate the MLV suspension using a probe or bath sonicator. Keep the sample on ice to prevent overheating and lipid degradation.

  • Extrusion (Optional):

    • For a more defined size distribution, the liposome suspension can be repeatedly passed through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated compound by methods such as dialysis or size exclusion chromatography.

  • Sterilization and Storage: Sterilize the final liposome formulation by filtration through a 0.22 µm filter. Store at 4°C.

Self-Validation:

  • Encapsulation Efficiency: Determine the percentage of the compound that has been successfully encapsulated within the liposomes.

  • Particle Size and Stability: Characterize the size and zeta potential of the liposomes using dynamic light scattering (DLS). Monitor for any changes over time.

  • Blank Liposome Control: Use liposomes prepared without the compound as a vehicle control in your experiments.

Summary of Formulation Approaches

Formulation StrategyKey AdvantagesKey ConsiderationsBest For...
DMSO/Solvent Dilution Simple, rapid, and cost-effective.Potential for solvent cytotoxicity; risk of precipitation upon dilution.Initial high-throughput screening; low concentration studies.
Cyclodextrin Complexation Enhances aqueous solubility; generally low toxicity.Requires optimization of compound-to-cyclodextrin ratio.Moderate concentration studies; use with solvent-sensitive cells.
Lipid-Based Formulations High loading capacity for lipophilic compounds; biomimetic.More complex and time-consuming preparation; requires characterization.High concentration or long-term studies; mimicking in vivo delivery.

Conclusion

The successful use of this compound in in vitro studies is critically dependent on the selection of an appropriate formulation strategy. By understanding the physicochemical properties of this lipophilic molecule and following the detailed protocols and validation steps outlined in this guide, researchers can generate reliable and reproducible data, thereby advancing their scientific investigations.

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI.
  • (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid | 94108-41-5. (n.d.). LookChem.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024).
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  • This compound | 10054-20-3. (n.d.).
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Cyclodextrins in drug delivery: applications in gene and combin
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  • What the concentration of DMSO you use in cell culture assays? (2016).
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  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (n.d.). MDPI.
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  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • (PDF) Lipid-Based Drug Delivery Systems. (2025).
  • DMSO usage in cell culture. (2023). LifeTein peptide.
  • Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. (2026). American Chemical Society.
  • Liposomes: A Novel Drug Delivery System: An Overview. (2020). Asian Journal of Pharmaceutical Research.
  • Lipid-Based Formulations for Early-Stage Clinical Trials. (2020). American Pharmaceutical Review.
  • Conventional and novel methods for the preparation of micro and nanoliposomes. (2022). Micro Nano Bio Aspects.
  • Cyclodextrin-based structures for drug delivery. (n.d.). Yareli Rojas Group - IIM-UNAM.
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI.
  • Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing. (n.d.). Sigma-Aldrich.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central.

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Investigating the Role of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid in Epidermal Barrier Function: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in dermatology and cosmetic science.

Introduction: The Quest for Barrier Fortification

The skin's stratum corneum (SC) is the primary interface between the body and a challenging external environment. Its resilience is dictated by the epidermal permeability barrier, a highly organized structure of protein-rich corneocytes embedded in a lipid-rich extracellular matrix. This matrix, predominantly composed of ceramides, cholesterol, and free fatty acids, is critical for preventing transepidermal water loss (TEWL) and protecting against external insults.[1] Concurrently, the hydration status of the corneocytes is maintained by a collection of hygroscopic molecules known as the Natural Moisturizing Factor (NMF).[2]

Disruptions in this delicate architecture, particularly a deficiency in specific ceramide species or NMF components, are hallmarks of inflammatory skin conditions such as atopic dermatitis.[3] Consequently, identifying novel compounds that can bolster these endogenous barrier components is a primary objective in dermatological research and therapeutic development.

This document introduces 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid (referred to herein as OSPCA), a novel molecule with a unique hybrid structure. OSPCA consists of a long-chain saturated C18 fatty acid tail (octadecyl) and a polar head group derived from pyroglutamic acid (PCA), a key component of NMF.[4][5] This dual functionality presents a compelling, scientifically-grounded hypothesis: OSPCA may act as a multi-faceted agent to enhance skin barrier function by simultaneously providing a substrate for lipid synthesis and contributing to epidermal hydration.

This guide provides the theoretical framework for this hypothesis and offers detailed, field-proven protocols for researchers to systematically investigate the efficacy of OSPCA in robust in vitro models of the human epidermis.

Proposed Mechanism of Action: A Dual-Pronged Approach

We hypothesize that OSPCA enhances skin barrier function through two synergistic mechanisms, leveraging its distinct chemical moieties.

2.1 Contribution to Ceramide Synthesis: Ceramides are the cornerstone of the barrier's lipid matrix. The de novo synthesis of ceramides is a multi-step enzymatic process initiated in the endoplasmic reticulum.[6] A rate-limiting step is the condensation of L-serine and an acyl-CoA (typically palmitoyl-CoA) by the enzyme Serine Palmitoyltransferase (SPT) .[7] The resulting sphingoid base is then acylated by one of six ceramide synthases (CerS) to form dihydroceramide, which is subsequently desaturated to yield ceramide.

Our primary hypothesis is that the 1-octadecyl (C18) tail of OSPCA can be metabolically cleaved and utilized by keratinocytes as a fatty acid substrate for acylation by CerS enzymes. Very long-chain fatty acids are known to be essential for the synthesis of critical epidermal ceramides, and providing an exogenous source of a long fatty acid chain could potentially increase the pool of specific ceramide species vital for barrier integrity.[8][9]

2.2 Support of the Natural Moisturizing Factor (NMF): The polar head of OSPCA is a derivative of pyroglutamic acid (PCA) , a principal humectant within the NMF.[10] PCA is highly effective at binding and holding water within the corneocytes, thereby maintaining skin plasticity and hydration.[2] Furthermore, some evidence suggests that PCA can stimulate epidermal differentiation and the synthesis of epidermal lipids.[11] It is plausible that the PCA moiety of OSPCA, upon topical application or cellular uptake, contributes to the NMF pool, enhancing stratum corneum hydration.

The proposed dual-action mechanism is visualized below.

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Proposed Mechanism of OSPCA in Keratinocytes", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; Figure 1. Proposed dual-action mechanism of OSPCA.

Experimental Framework for Efficacy Validation

To rigorously test this hypothesis, we propose a multi-endpoint analysis using a Reconstructed Human Epidermis (RHE) model. This workflow allows for the simultaneous assessment of barrier integrity (a functional outcome) and changes in the lipid profile and gene expression (mechanistic outcomes).

digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.5, label="Experimental Workflow for OSPCA Evaluation", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; Figure 2. High-level workflow for assessing OSPCA efficacy.

Detailed Experimental Protocols

These protocols are designed to be self-validating by including appropriate controls and employing gold-standard methodologies in the field.

Protocol 1: Culture and Treatment of Reconstructed Human Epidermis (RHE)

Rationale: RHE models, such as EpiDerm™ or SkinEthic™, are three-dimensional cultures of human keratinocytes that form a stratified, differentiated epidermis with a functional stratum corneum. They are a validated and ethically sound alternative to animal testing for assessing skin barrier function.[12][13]

Materials:

  • Commercially available RHE tissues in 24-well plates (e.g., EpiDerm™ EPI-200).

  • Assay medium provided by the RHE manufacturer.

  • OSPCA stock solution (e.g., 100 mM in DMSO or other suitable vehicle).

  • Vehicle control (matching the OSPCA solvent).

  • Positive control (optional, e.g., a commercially available ceramide concentrate).

  • Sterile PBS, micropipettes, and tips.

  • Humidified incubator (37°C, 5% CO₂).

Procedure:

  • Acclimation: Upon receipt, place the 24-well plate containing the RHE tissues into a humidified incubator for at least 1 hour (or as per manufacturer's instructions) to allow tissues to equilibrate.

  • Media Change: Aspirate the shipping medium from beneath the tissues and add 0.9 mL of pre-warmed assay medium to each well.

  • Overnight Incubation: Return the plate to the incubator and culture overnight. This allows for tissue recovery from shipping stress.

  • Preparation of Test Articles: Prepare serial dilutions of the OSPCA stock solution in the vehicle to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final vehicle concentration is consistent across all treatment groups and is non-toxic to the cells (typically ≤0.5% DMSO).

  • Topical Application:

    • Carefully remove the plate from the incubator.

    • Gently apply a small, precise volume (e.g., 10-20 µL) of the vehicle, OSPCA dilutions, or positive control directly onto the surface of the stratum corneum.

    • Causality Insight: Topical application mimics the real-world use of dermatological products and directly challenges the barrier. A small volume prevents tissue submersion and maintains the air-liquid interface critical for epidermal differentiation.

  • Incubation Period: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours). The duration should be sufficient to allow for potential changes in lipid synthesis and gene expression.

Protocol 2: Barrier Integrity Assessment via Transepidermal Water Loss (TEWL)

Rationale: TEWL measures the rate of water vapor diffusion from the skin surface. A lower TEWL value indicates a more intact and efficient barrier. This non-destructive measurement should be performed before tissue harvesting.

Materials:

  • TEWL measurement device with a small-diameter probe suitable for in vitro cultures (e.g., Tewameter® TM Nano).

  • Controlled environment chamber or room (stable temperature and humidity).

Procedure:

  • Environmental Equilibration: Transfer the RHE plate from the incubator to a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 15-20 minutes before measurement. This minimizes fluctuations caused by environmental changes.

  • Device Calibration: Calibrate the TEWL probe according to the manufacturer's instructions.

  • Measurement:

    • Gently place the probe onto the center of the RHE tissue surface, ensuring a complete seal without applying excessive pressure.

    • Allow the reading to stabilize (typically 30-60 seconds).

    • Record the TEWL value (in g/m²/h).

    • Perform at least three independent readings per tissue and average the results.

  • Data Analysis: Compare the average TEWL values of OSPCA-treated groups to the vehicle control. A statistically significant decrease in TEWL suggests an improvement in barrier function.

Protocol 3: Ceramide Profile Analysis via Lipid Extraction and LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying the diverse molecular species of ceramides, providing direct mechanistic evidence.[14][15]

Materials:

  • Treated RHE tissues from Protocol 4.1.

  • Chloroform, Methanol, Formic Acid (HPLC or MS grade).

  • Internal standards (e.g., a mix of non-endogenous C17-based ceramides).

  • Glass vials, homogenizer or sonicator, centrifuge.

  • Nitrogen gas evaporator.

  • LC-MS/MS system with a C18 reverse-phase column.

Procedure:

  • Tissue Harvesting:

    • After TEWL measurement, carefully excise the RHE tissue from its insert using a scalpel.

    • Place the tissue into a glass vial and record its weight.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • Add 1 mL of a chloroform:methanol (2:1, v/v) solution to the vial containing the tissue. Add the internal standard mix at this stage.

    • Causality Insight: The internal standards are critical for correcting variations in extraction efficiency and MS ionization, ensuring accurate quantification.

    • Homogenize or sonicate the tissue until fully dispersed.

    • Incubate at 48°C for 1 hour with agitation.

    • Add 0.25 mL of 2% formic acid to induce phase separation.[16] Vortex and centrifuge at ~2000 x g for 10 minutes.

    • Carefully collect the lower (chloroform) phase containing the lipids into a new glass vial.

  • Sample Preparation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a reverse-phase C18 column with a gradient elution (e.g., from a water/methanol/formic acid mobile phase to an isopropanol/methanol/formic acid mobile phase) to separate the different ceramide classes.

    • Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer to detect and quantify specific ceramide species based on their unique precursor-product ion transitions.

  • Data Analysis: Normalize the peak area of each endogenous ceramide species to the peak area of the corresponding internal standard. Compare the normalized amounts across treatment groups.

Table 1: Key Epidermal Ceramide Classes for Quantification

Ceramide Class Abbreviation Structural Features Relevance to Barrier Function
Ceramide NS Cer[NS] Non-hydroxy fatty acid + Sphingosine Most abundant ceramide class; fundamental for lamellar structure.
Ceramide NP Cer[NP] Non-hydroxy fatty acid + Phytosphingosine Contributes to lamellar phase behavior and barrier integrity.
Ceramide AS Cer[AS] α-hydroxy fatty acid + Sphingosine Important for lamellar organization and water retention.
Ceramide AP Cer[AP] α-hydroxy fatty acid + Phytosphingosine Plays a key role in forming stable lamellar structures.

| Ceramide EOS | Cer[EOS] | Esterified ω-hydroxy fatty acid + Sphingosine | Crucial for covalently linking lipids to the corneocyte envelope, anchoring the entire lipid matrix.[9] |

Protocol 4: Gene Expression Analysis of Barrier-Related Genes

Rationale: Quantifying the mRNA levels of key enzymes and structural proteins provides insight into whether OSPCA is actively modulating the genetic machinery responsible for barrier formation.

Materials:

  • Treated RHE tissues from Protocol 4.1.

  • RNA extraction kit (e.g., RNeasy Mini Kit).

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (see Table 2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • Tissue Harvesting & RNA Extraction:

    • Excise RHE tissues and place them directly into lysis buffer from the RNA extraction kit.

    • Homogenize the tissue and proceed with RNA extraction according to the kit manufacturer's protocol.

    • Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.

    • Run the reactions on a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.

    • Compare the fold-change in gene expression in OSPCA-treated groups relative to the vehicle control.[17][18]

Table 2: Suggested Target Genes for qPCR Analysis

Gene Symbol Gene Name Function in Skin Barrier
SPTLC1/2 Serine palmitoyltransferase long chain base subunit 1/2 Rate-limiting enzyme in de novo ceramide synthesis.[19]
CERS3 Ceramide Synthase 3 Synthesizes ceramides with very long-chain fatty acids, crucial for the barrier.
CERS4 Ceramide Synthase 4 Synthesizes ceramides with C18-C22 fatty acid chains.
FLG Filaggrin Precursor to NMF components, including PCA.[3]

| LOR | Loricrin | Major protein component of the cornified envelope. |

Data Interpretation & Expected Outcomes

The combination of these protocols provides a comprehensive assessment of OSPCA's potential.

Table 3: Interpretation of Potential Outcomes

Endpoint Positive Outcome Interpretation
TEWL Statistically significant decrease vs. vehicle. OSPCA improves the overall functional integrity of the epidermal barrier.
Ceramide Levels Statistically significant increase in total ceramides, particularly long-chain species (e.g., Cer[NS], Cer[EOS]) vs. vehicle. Supports the hypothesis that the octadecyl chain is utilized for ceramide synthesis, directly improving the lipid matrix composition.

| Gene Expression | Statistically significant upregulation of SPTLC1/2, CERS3/4, and/or FLG vs. vehicle. | Suggests OSPCA actively stimulates the key synthetic pathways for both lipid and NMF components, indicating a deeper biological effect beyond passive incorporation. |

A successful outcome would be a significant decrease in TEWL, corroborated by a measurable increase in key ceramide species and/or the upregulation of genes critical to barrier homeostasis. Such results would provide strong evidence for the utility of this compound as a novel agent for skin barrier research and potential therapeutic development.

Safety & Handling

As with any novel chemical compound, this compound should be handled with appropriate laboratory precautions.

  • Handling: Wear standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or aerosolized solutions.

  • Storage: Store in a cool, dry, well-ventilated place, tightly sealed. For long-term storage, consult the supplier's data sheet (e.g., 2-8°C).[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

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Application and Protocol Guide: Standard Operating Procedure for Testing the Antibacterial Efficacy of Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, accurately assessing the antibacterial potential of novel hydrophobic compounds presents a significant challenge. The inherent insolubility of these molecules in aqueous microbiological media can lead to inconsistent and misleading results. This comprehensive guide provides a detailed standard operating procedure (SOP) to navigate these complexities, ensuring scientifically rigorous and reproducible evaluation of antibacterial efficacy.

The Challenge of Hydrophobicity in Antimicrobial Susceptibility Testing

The fundamental principle of antimicrobial susceptibility testing (AST) is to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC)[1][2]. Standard methods, such as broth microdilution and agar diffusion, were primarily designed for water-soluble antibiotics. When applied to hydrophobic compounds, these methods are fraught with potential pitfalls:

  • Poor Diffusion in Agar: Agar-based methods, like the Kirby-Bauer disk diffusion test, are unsuitable for hydrophobic compounds. These molecules do not readily diffuse through the aqueous agar matrix, leading to an underestimation or complete lack of observable antibacterial activity, even for potent compounds.

  • Precipitation in Broth: In liquid culture, hydrophobic compounds tend to precipitate out of the aqueous broth medium, reducing the effective concentration of the compound in solution and leading to inaccurate MIC values[3].

  • Non-Uniform Dispersion: Without proper solubilization, hydrophobic compounds can form micelles or aggregates, leading to non-uniform exposure of the bacterial population to the test agent.

Therefore, a successful SOP for testing hydrophobic compounds must prioritize effective and consistent solubilization while minimizing any confounding effects of the solubilizing agent itself. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the preferred platform for determining the MIC of these challenging compounds when appropriately modified[4].

Strategic Solubilization: A Critical First Step

The selection of an appropriate solubilization strategy is paramount. The ideal solvent or carrier system should effectively dissolve the hydrophobic compound at the desired concentration range without exhibiting intrinsic antimicrobial activity or interfering with the activity of the test compound.

Dimethyl Sulfoxide (DMSO): The Workhorse Solvent

Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for solubilizing a wide range of hydrophobic compounds for biological assays. However, its use requires careful consideration and control.

Causality Behind Experimental Choices: DMSO is a polar aprotic solvent that can dissolve both polar and nonpolar compounds. Its miscibility with water allows for the preparation of stock solutions that can be diluted in aqueous culture media. However, at higher concentrations, DMSO itself can inhibit bacterial growth, leading to a false-positive result.

Protocol for DMSO-based Solubilization:

  • Determine the Maximum Tolerated Concentration of DMSO: Before testing the hydrophobic compound, it is crucial to determine the highest concentration of DMSO that does not affect the growth of the specific bacterial strains being tested. This is achieved by performing a broth microdilution assay with DMSO alone. Generally, a final concentration of 1-2% (v/v) DMSO in the assay wells is well-tolerated by most bacteria, but this must be empirically verified.

  • Prepare a High-Concentration Stock Solution: Dissolve the hydrophobic compound in 100% DMSO to create a concentrated stock solution. The concentration of this stock should be at least 50 to 100 times the highest desired final concentration in the MIC assay to ensure the final DMSO concentration remains low.

  • Serial Dilution: Perform serial dilutions of the compound stock solution in 100% DMSO or a mixture of DMSO and culture medium. This ensures that the concentration of DMSO remains constant across all dilutions.

  • Solvent Control: In every experiment, include a control group that contains the highest concentration of DMSO used in the test wells but no hydrophobic compound. This control is essential to confirm that any observed inhibition is due to the compound and not the solvent.

Surfactants: Enhancing Dispersion

Non-ionic surfactants, such as Tween® 80 and Pluronic® F-127, can be employed to create stable emulsions or micellar solutions of hydrophobic compounds in aqueous media.

Causality Behind Experimental Choices: Surfactants possess both hydrophilic and hydrophobic moieties, allowing them to encapsulate nonpolar compounds in a hydrophilic shell, thereby increasing their apparent solubility and dispersion in aqueous environments.

Protocol for Surfactant-based Solubilization:

  • Determine the Critical Micelle Concentration (CMC) and Non-Inhibitory Concentration: The CMC is the concentration at which surfactant molecules begin to form micelles. It is important to work above the CMC to ensure encapsulation of the hydrophobic compound. Similar to DMSO, the maximum non-inhibitory concentration of the surfactant for the test bacteria must be determined.

  • Stock Solution Preparation:

    • Method A (Direct Solubilization): Dissolve the hydrophobic compound directly into a stock solution of the surfactant prepared in water or a suitable buffer. Gentle heating and vortexing may be required. .

    • Method B (Co-solvent with Surfactant): Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol, methanol). Add this solution to the surfactant solution while vortexing to form a stable emulsion. The organic solvent can then be removed by evaporation under a stream of nitrogen or in a vacuum concentrator.

  • Surfactant Control: Always include a control with the surfactant at the same concentration used in the test wells to ensure it has no independent effect on bacterial growth.

Cyclodextrins: Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic "guest" molecules, forming inclusion complexes that are soluble in water[5][6][7][8][9].

Causality Behind Experimental Choices: The hydrophobic interior of the cyclodextrin molecule provides a favorable environment for the nonpolar test compound, while the hydrophilic exterior allows the entire complex to dissolve in the aqueous medium. This encapsulation can also protect the compound from degradation.

Protocol for Cyclodextrin-based Solubilization:

  • Select the Appropriate Cyclodextrin: The size of the cyclodextrin cavity must be suitable for the dimensions of the hydrophobic molecule. β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Prepare the Inclusion Complex:

    • Dissolve the cyclodextrin in water or buffer.

    • Add the hydrophobic compound to the cyclodextrin solution.

    • Stir or sonicate the mixture for an extended period (several hours to overnight) at a controlled temperature to facilitate complex formation.

    • The formation of a clear solution indicates successful encapsulation.

  • Cyclodextrin Control: A control containing the cyclodextrin at the same concentration as in the test wells must be included in the assay.

Table 1: Comparison of Solubilization Strategies

Solubilization AgentMechanismAdvantagesDisadvantagesTypical Final Concentration
DMSO Co-solventHigh solubilizing power for a wide range of compounds.Can be toxic to bacteria at higher concentrations.≤ 2% (v/v)
Tween® 80 Surfactant (emulsifier)Generally low toxicity to bacteria.Can interfere with the activity of some antimicrobial compounds.0.02% - 1% (v/v)
Pluronic® F-127 Surfactant (micelle formation)Biocompatible and can form thermo-responsive gels.May be less effective for highly crystalline compounds.0.02% - 0.1% (w/v)
Cyclodextrins Encapsulation (inclusion complex)Can enhance compound stability; low toxicity.Specific cyclodextrin required for each compound; can be more expensive.Varies depending on the complex

Detailed Protocol: Broth Microdilution for Hydrophobic Compounds

This protocol is based on the CLSI M07 guidelines for broth microdilution, with modifications to accommodate hydrophobic compounds[10].

Materials
  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • Hydrophobic test compound

  • Selected solubilizing agent (DMSO, surfactant, or cyclodextrin)

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional, for spectrophotometric reading)

  • Resazurin sodium salt solution (optional, for viability indication)

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) F Add Bacterial Inoculum to Wells A->F B Prepare Compound Stock Solution (in selected solubilizing agent) E Perform Serial Dilution of Compound B->E C Prepare Media and Controls D Dispense Media to 96-well Plate C->D D->E E->F G Incubate at 35°C for 16-20 hours F->G H Read MICs (Visual or Spectrophotometric) G->H I Determine MIC Value H->I J Validate with Controls I->J

Caption: Workflow for Broth Microdilution Assay of Hydrophobic Compounds.

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound and Control Solutions: a. Prepare a stock solution of the hydrophobic compound in the chosen solubilizing agent at a concentration at least 20 times the highest final concentration to be tested. b. Prepare a stock solution of the positive control antibiotic in its recommended solvent. c. Prepare a solvent control containing the same concentration of the solubilizing agent as will be present in the highest compound concentration well.

  • Assay Plate Setup: a. Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column. b. In the first column, add 200 µL of the compound stock solution (or 100 µL of a 2x final concentration solution). c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. d. The eleventh column will serve as the growth control (containing only media and inoculum) and the solvent control (containing media, inoculum, and the solubilizing agent). The twelfth column can be a sterility control (media only).

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to 200 µL.

  • Incubation: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpreting Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed from the bottom of the plate. b. For compounds that may precipitate or are colored, a viability indicator such as resazurin can be added after incubation. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is maintained. c. Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the growth control.

Data Presentation and Interpretation

Clear and comprehensive data presentation is crucial for the accurate interpretation of results.

Table 2: Example of MIC Data Presentation for a Hydrophobic Compound

Bacterial StrainCompound A MIC (µg/mL)Positive Control (Ciprofloxacin) MIC (µg/mL)Solvent Control (1% DMSO)Growth Control
Staphylococcus aureus ATCC 29213160.5No InhibitionGrowth
Escherichia coli ATCC 25922320.015No InhibitionGrowth
MRSA Clinical Isolate 1816No InhibitionGrowth
Pseudomonas aeruginosa PAO1>1280.25No InhibitionGrowth

Interpreting the Data:

  • The MIC value is reported as the lowest concentration that completely inhibits visible growth.

  • The positive control should yield an MIC within its expected quality control range, validating the assay conditions.

  • The solvent control must show no inhibition of bacterial growth to ensure the observed activity is due to the test compound.

  • The growth control should exhibit robust turbidity, confirming the viability of the inoculum and the suitability of the medium.

Troubleshooting Common Issues

Issue: Precipitation of the compound in the wells. Cause: The compound's solubility limit in the final assay medium has been exceeded. Solution:

  • Try a different or a combination of solubilizing agents.

  • Increase the concentration of the solubilizing agent, ensuring it remains below its inhibitory level.

  • Decrease the starting concentration of the hydrophobic compound.

Issue: Turbidity in all wells, including high compound concentrations. Cause:

  • The compound itself is causing turbidity.

  • The bacteria are resistant to the compound. Solution:

  • Use a viability indicator like resazurin to differentiate between bacterial growth and compound precipitation.

  • Observe the wells under a microscope to distinguish between bacterial cells and compound precipitates.

  • Run a compound-only control (no inoculum) to observe its appearance at different concentrations.

Issue: No growth in the growth control well. Cause:

  • Inactive bacterial inoculum.

  • Contamination of the medium. Solution:

  • Prepare a fresh inoculum from a new culture.

  • Use a fresh, sterile batch of culture medium.

Conclusion and Best Practices

The successful determination of the antibacterial efficacy of hydrophobic compounds hinges on a meticulously planned and executed experimental design. By prioritizing a robust solubilization strategy and adhering to a modified broth microdilution protocol with appropriate controls, researchers can generate reliable and reproducible MIC data. This, in turn, is crucial for the advancement of novel antibacterial agents from the laboratory to clinical development.

Key Best Practices:

  • Always perform solvent toxicity controls.

  • Visually inspect stock solutions for complete dissolution before use.

  • Validate the assay with quality control bacterial strains and reference antibiotics.

  • When in doubt, use a viability indicator to confirm bacterial growth or inhibition.

  • Document all experimental details, including the solubilization method and final solvent concentration.

By following this comprehensive SOP, researchers can confidently navigate the challenges posed by hydrophobic compounds and contribute to the vital search for new antibacterial therapies.

References

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Duchêne, D., & Wouessidjewe, D. (1990). Physicochemical and pharmaceutical aspects of cyclodextrins. Pharmaceutical Technology, 14(10), 22-30.
  • EUCAST. (2023). Breakpoint tables for interpretation of MICs and zone diameters. European Committee on Antimicrobial Susceptibility Testing. Version 13.0.
  • Kłapeć, T., & Cholewa, A. (2019). Difficulties in assessing the antimicrobial activity of poorly water-soluble compounds. Postępy Higieny i Medycyny Doświadczalnej, 73, 536-544.
  • Reller, L. B., Weinstein, M., Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

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Application Notes and Protocols for Assessing the Cell Membrane Permeability of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Membrane Permeability in Drug Efficacy

The ability of a therapeutic agent to traverse cellular membranes is a fundamental determinant of its bioavailability and, ultimately, its clinical efficacy. For a novel compound such as 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid, a molecule possessing a long lipophilic alkyl chain and a polar carboxylic acid head group, understanding its cell membrane permeability is paramount. This characteristic dictates its absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing dosing strategies and therapeutic outcomes.

This comprehensive guide provides a detailed overview of robust methodologies for assessing the cell membrane permeability of this unique molecule. We will delve into both artificial and cell-based in vitro models, offering not just step-by-step protocols but also the underlying scientific rationale to empower researchers in drug discovery and development. The choice of assay is critical; it must align with the physicochemical properties of the test compound and the specific biological questions being addressed.

Understanding the Molecule: this compound

Before selecting a permeability assay, a thorough understanding of the test article is essential. This compound is an amphipathic molecule, featuring:

  • A long C18 alkyl chain (Octadecyl): This imparts significant lipophilicity, suggesting a propensity to interact with and potentially traverse the lipid bilayer of cell membranes via passive diffusion.[1]

  • A polar 5-oxopyrrolidine-3-carboxylic acid head group: This region introduces hydrophilicity and the potential for ionization, which could influence its interaction with the aqueous environment and the membrane surface.[2]

Given its structural similarity to fatty acids, it is plausible that its transport across the cell membrane could occur via passive diffusion, a mechanism well-documented for long-chain fatty acids.[3][4] However, the potential involvement of fatty acid transporters cannot be entirely ruled out and may warrant investigation with more complex cellular models.[5]

Part 1: High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)

For initial, rapid screening of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an invaluable tool.[6][7] This non-cell-based assay provides a cost-effective and high-throughput method to predict the passive diffusion of a compound across a lipid bilayer.[8]

Scientific Principle

The PAMPA model utilizes a 96-well filter plate where each well is coated with a synthetic lipid solution, creating an artificial membrane that mimics the lipid composition of a biological membrane.[8] The assay measures the diffusion of the test compound from a donor compartment, through the lipid membrane, to an acceptor compartment.[6] The rate of diffusion is primarily governed by the compound's lipophilicity and size.[6]

Visualizing the PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_plate Coat Donor Plate with Lipid Solution prep_lipid->coat_plate assemble Assemble Sandwich Plate (Donor on Acceptor) coat_plate->assemble prep_donor Prepare Donor Solution (Compound in Buffer) prep_donor->assemble prep_acceptor Prepare Acceptor Solution (Buffer) prep_acceptor->assemble incubate Incubate (e.g., 4-16 hours) assemble->incubate disassemble Disassemble Plates incubate->disassemble measure_conc Measure Compound Concentration (Donor and Acceptor Wells) disassemble->measure_conc calc_papp Calculate Apparent Permeability (Papp) measure_conc->calc_papp

Caption: Workflow of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol for PAMPA

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA filter plate)

  • 96-well acceptor plates (low-binding, e.g., PTFE)

  • Lipid solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Preparation of the Artificial Membrane:

    • Carefully apply 5 µL of the lipid solution to the filter of each well in the donor plate.

    • Allow the solvent to evaporate completely (approximately 20 minutes), leaving a thin lipid film.

  • Preparation of Solutions:

    • Prepare the donor solution by diluting the stock solution of this compound in PBS to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid disrupting the membrane.

    • Fill the wells of the acceptor plate with 300 µL of PBS.

  • Assay Assembly and Incubation:

    • Add 150 µL of the donor solution to each well of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

    • Incubate the assembled plate at room temperature for a defined period (e.g., 4 to 16 hours), with gentle shaking (e.g., 150 rpm).[8][9]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).

  • Calculation of Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq)) Where:

      • Vd = volume of the donor well

      • Va = volume of the acceptor well

      • A = area of the filter membrane

      • t = incubation time

      • Ca = concentration in the acceptor well

      • Ceq = equilibrium concentration

Part 2: Cell-Based Assays for a More Biologically Relevant Assessment

While PAMPA is excellent for assessing passive diffusion, it does not account for the complex interplay of transporters and metabolic enzymes present in biological membranes.[8] Cell-based assays, such as those using Caco-2 and Madin-Darby Canine Kidney (MDCK) cells, provide a more physiologically relevant model.[10]

Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes with tight junctions, closely mimicking the intestinal barrier.[11][12] This model is invaluable for predicting oral drug absorption and identifying compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[13]

Scientific Principle: Caco-2 cells are cultured on semi-permeable filter inserts, forming a confluent monolayer that separates an apical (upper) and a basolateral (lower) chamber.[14] The test compound is added to one chamber, and its appearance in the opposite chamber is measured over time. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be calculated to determine if the compound is actively transported out of the cell.[13]

Visualizing the Caco-2 Assay Workflow

Caco2_Workflow cluster_culture Cell Culture (21 days) cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a monolayer seed_cells->culture_cells check_integrity Monitor monolayer integrity (TEER) culture_cells->check_integrity add_compound Add compound to Apical (A-B) or Basolateral (B-A) side check_integrity->add_compound incubate Incubate (e.g., 2 hours) add_compound->incubate collect_samples Collect samples from receiver chamber incubate->collect_samples analyze_samples Quantify compound concentration (LC-MS/MS) collect_samples->analyze_samples calc_papp_efflux Calculate Papp and Efflux Ratio analyze_samples->calc_papp_efflux

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol for Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with 0.4 µm pore polycarbonate membrane inserts

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Transepithelial Electrical Resistance (TEER) meter

  • This compound stock solution

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 1.5 x 10^5 cells/well.[15]

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[12][16]

    • Monitor the integrity of the cell monolayer by measuring the TEER. A stable TEER value of ≥200 Ω·cm² is indicative of a well-formed monolayer.[17]

  • Permeability Assay:

    • Wash the cell monolayers twice with pre-warmed transport buffer.

    • Equilibrate the cells in transport buffer for 30 minutes at 37°C.

    • For A-B transport, add the test compound (dissolved in transport buffer) to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For B-A transport, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed transport buffer.

  • Sample Analysis and Calculations:

    • Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the Papp value for both A-B and B-A directions using the equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation

      • A is the surface area of the membrane

      • C0 is the initial concentration in the donor chamber

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[13]

MDCK Permeability Assay: A Faster Alternative for General Permeability and Blood-Brain Barrier Assessment

Madin-Darby Canine Kidney (MDCK) cells are another popular cell line for permeability studies.[16] They form a polarized monolayer with tight junctions more rapidly than Caco-2 cells (3-5 days), making them suitable for higher throughput screening.[18] MDCK cells are particularly useful for assessing permeability across the blood-brain barrier, especially when transfected to overexpress specific transporters like P-gp (MDCK-MDR1 cells).[19][20]

Key Differences from Caco-2 Assay:

  • Culture Time: 3-5 days for MDCK vs. 21 days for Caco-2.[18]

  • Transporter Expression: Wild-type MDCK cells have lower expression of many human intestinal transporters compared to Caco-2 cells. However, transfected MDCK cells can be used to study the role of specific transporters.[21]

The protocol for the MDCK permeability assay is similar to that of the Caco-2 assay, with the primary difference being the shorter cell culture period.[19]

Data Interpretation and Comparison of Methods

The choice of assay will yield different, yet complementary, data.

Assay Principle Throughput Biological Relevance Information Provided
PAMPA Passive diffusion across an artificial lipid membraneHighLowPassive permeability (Papp)
Caco-2 Transport across a differentiated human intestinal cell monolayerLow to MediumHigh (for oral absorption)Papp, efflux ratio, potential for active transport and metabolism
MDCK Transport across a canine kidney cell monolayerMedium to HighModerate (good for general permeability and BBB)Papp, efflux ratio (especially in transfected cells)

A high Papp value in the PAMPA assay would suggest that this compound has good passive permeability. If the Caco-2 assay reveals a low A-B Papp and a high efflux ratio, it would indicate that the compound is a substrate for an efflux transporter, which could limit its oral absorption. Conversely, similar Papp values in both directions in the Caco-2 assay would support a primary mechanism of passive diffusion.

Conclusion

A multi-faceted approach is recommended for a comprehensive assessment of the cell membrane permeability of this compound. Beginning with the high-throughput PAMPA assay allows for a rapid initial assessment of its passive diffusion potential. Subsequent investigation using the more biologically relevant Caco-2 and/or MDCK cell-based assays will provide crucial insights into its potential for oral absorption and the involvement of active transport mechanisms. This tiered approach enables a robust and efficient evaluation, providing essential data to guide further drug development efforts.

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Application Notes and Protocols for the Chemical Modification of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid for Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid is a fascinating molecule that merges the distinct chemical properties of a lipophilic long-chain alkyl group with a polar, functionalized pyrrolidinone core. This unique amphiphilic nature makes it a compelling starting scaffold for the synthesis of novel analogs with potential applications in drug development, materials science, and as specialized surfactants. The pyrrolidinone ring, a five-membered lactam, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a carboxylic acid at the 3-position and a long octadecyl chain at the N1-position provides two primary handles for chemical modification, allowing for the systematic tuning of the molecule's physicochemical properties and biological activity.

This comprehensive guide provides detailed application notes and robust protocols for the chemical modification of this compound. We will delve into the strategic considerations for analog design, provide step-by-step synthetic procedures for key transformations, and outline the analytical techniques essential for the characterization of the resulting analogs. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this intriguing scaffold.

Strategic Considerations for Analog Design

The chemical architecture of this compound offers several avenues for modification. The primary sites for derivatization are the carboxylic acid group and the lactam (amide) within the pyrrolidinone ring.

  • Carboxylic Acid Modifications: The carboxylic acid is a versatile functional group that can be readily converted into a wide array of other functionalities.

    • Amide Formation: Coupling with a diverse library of amines allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) related to hydrogen bonding, charge, and steric bulk.

    • Esterification: Reaction with different alcohols can modulate the lipophilicity and metabolic stability of the resulting analogs.

  • Pyrrolidinone Ring Modifications: The lactam of the pyrrolidinone ring presents opportunities for more complex structural alterations.

    • Lactam Reduction: Reduction of the amide carbonyl group to a methylene group transforms the pyrrolidinone into a pyrrolidine, significantly altering the polarity and hydrogen bonding capacity of the core structure.

    • Ring Opening: Under certain conditions, the lactam can be hydrolyzed to yield a γ-amino acid derivative, providing a linear and more flexible scaffold.

The choice of modification strategy should be guided by the desired properties of the final analogs. For instance, to enhance interactions with a biological target, a library of amides with varying functionalities could be synthesized. To increase the overall lipophilicity and potential for membrane permeation, the carboxylic acid could be esterified with a lipophilic alcohol.

Synthesis of the Starting Material: this compound

While commercially available, an in-house synthesis of the starting material can be achieved through aza-Michael addition of octadecylamine to itaconic acid. This reaction proceeds by the conjugate addition of the primary amine to the α,β-unsaturated dicarboxylic acid, followed by a cyclization to form the pyrrolidinone ring.

Protocol 1: Synthesis of this compound

Materials:

  • Itaconic acid

  • Octadecylamine

  • Water

  • Hydrochloric acid (5%)

  • Propan-2-ol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.0 equivalent) and octadecylamine (1.0 equivalent) in water.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, add 5% hydrochloric acid to the mixture and stir for 5 minutes.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from propan-2-ol to yield pure this compound as a white solid.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the 5-oxopyrrolidine-3-carboxylic acid fragment can be confirmed by the characteristic signals in the ¹H NMR spectrum corresponding to the COCH₂, CH, and NCH₂ groups, typically observed in the ranges of 2.58–2.68 ppm, 3.26–3.42 ppm, and 3.76–3.93 ppm, respectively. A broad singlet for the carboxylic acid proton is also expected.[1]

Chemical Modification Protocols

The following protocols detail key chemical transformations for the synthesis of analogs from this compound. Given the lipophilic nature of the starting material, solvent selection is critical to ensure adequate solubility of all reactants. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are often suitable choices.

Protocol 2: Amide Coupling via EDC/HOBt Activation

Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) provides a reliable method for the synthesis of amides under mild conditions.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add EDC (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide.

Causality Behind Experimental Choices: HOBt is added to suppress side reactions and minimize racemization if chiral amines are used. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt ester intermediate, driving the reaction forward. The aqueous workup is designed to remove unreacted starting materials, coupling reagents, and byproducts.

Protocol 3: Fischer Esterification

Fischer esterification is a classic method for forming esters from carboxylic acids and alcohols using an acid catalyst. The reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove the water that is formed.

Materials:

  • This compound

  • Desired alcohol (can be used as solvent or in excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Anhydrous toluene (if the alcohol is not used as the solvent)

  • Dean-Stark apparatus (optional)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the desired alcohol (large excess) or in anhydrous toluene with the desired alcohol (1.5-2.0 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Expertise & Experience Insights: For sterically hindered alcohols or sensitive substrates, milder esterification methods such as the Steglich esterification (using DCC and DMAP) may be more appropriate.[2]

Protocol 4: Reduction of the Lactam Ring with Lithium Aluminum Hydride (LAH)

Reduction of the amide functionality in the pyrrolidinone ring to an amine can be achieved using a powerful reducing agent like lithium aluminum hydride (LAH). This transformation yields the corresponding 1-octadecylpyrrolidine-3-carboxylic acid derivative. Extreme caution must be exercised when working with LAH as it is highly reactive with water and other protic solvents.

Materials:

  • This compound ester (e.g., methyl or ethyl ester)

  • Lithium aluminum hydride (LAH) (excess, e.g., 3-4 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Glauber's salt

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend LAH (3-4 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the this compound ester (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1-octadecylpyrrolidine derivative.

Trustworthiness - Self-Validating System: The ester starting material is used to avoid the reaction of LAH with the acidic carboxylic acid proton. The Fieser workup is a standard and reliable method for safely quenching LAH reactions and facilitating the removal of aluminum salts.

Analytical Characterization of Analogs

Thorough characterization of the synthesized analogs is crucial to confirm their identity, purity, and structure. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Reverse-phase HPLC is a powerful tool for assessing the purity of the synthesized compounds and for monitoring reaction progress. Due to the lipophilic nature of the octadecyl chain, a C18 column is well-suited for these analyses.

Typical HPLC-MS Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (to aid ionization in MS).

  • Gradient: A typical gradient might start at 50% acetonitrile and increase to 100% over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection (e.g., at 210 nm) and/or mass spectrometry (electrospray ionization - ESI, in positive or negative mode depending on the analyte).

Mass spectrometry provides crucial information about the molecular weight of the synthesized compounds. Fragmentation patterns observed in MS/MS experiments can further aid in structural elucidation. For pyrrolidine-containing compounds, fragmentation may involve the loss of the pyrrolidine moiety.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the synthesized analogs.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. Key signals to look for include those of the pyrrolidinone ring protons, the protons of the octadecyl chain, and any new protons introduced during the modification. The carboxylic acid proton, if present, typically appears as a broad singlet at a high chemical shift (10-12 ppm).[4]

  • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule. The carbonyl carbons of the lactam and the carboxylic acid (or its derivative) will have characteristic chemical shifts.

Data Presentation

Table 1: Summary of Expected Analytical Data for Modified Analogs

Modification Type Expected Molecular Weight Change Key ¹H NMR Signals Key ¹³C NMR Signals
Amide Formation + (Molecular Weight of Amine - 18)New signals corresponding to the amine moiety; disappearance of the carboxylic acid proton.New signals from the amine moiety; shift in the carboxylic acid carbonyl signal.
Esterification + (Molecular Weight of Alcohol - 18)New signals from the alcohol moiety; disappearance of the carboxylic acid proton.New signals from the alcohol moiety; shift in the carboxylic acid carbonyl signal.
Lactam Reduction - 2 (from C=O to CH₂)Disappearance of the lactam carbonyl; appearance of a new CH₂ signal.Disappearance of the lactam carbonyl signal; appearance of a new CH₂ signal.

Visualizations

General Workflow for Analog Synthesis

G A This compound B Amide Analogs A->B Amide Coupling (EDC, HOBt, Amine) C Ester Analogs A->C Esterification (Acid, Alcohol) D Reduced Pyrrolidine Analogs C->D Lactam Reduction (LiAlH4)

Caption: General synthetic routes for the derivatization of the parent compound.

Decision Tree for Analog Synthesis Strategy

G start Desired Analog Properties q1 Modify Lipophilicity? start->q1 q2 Introduce H-bond Donors/Acceptors? q1->q2 No a1_yes Esterification or Amide coupling with lipophilic groups q1->a1_yes Yes q3 Alter Core Scaffold Rigidity? q2->q3 No a2_yes Amide coupling with functionalized amines q2->a2_yes Yes a3_yes Lactam Reduction or Ring Opening q3->a3_yes Yes a_no Focus on other modifications q3->a_no No

Caption: Decision-making framework for selecting a synthetic strategy.

References

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. Available at: [Link]

  • Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. PubMed. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. ResearchGate. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC. Available at: [Link]

  • 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry. Pressbooks. Available at: [Link]

  • 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C17H31NO3 | CID 111996. PubChem. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America. Available at: [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]

  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Available at: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. Available at: [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to empower you with the scientific rationale behind the experimental parameters to help you optimize your reaction yields and overcome common challenges.

Introduction to the Synthesis

The synthesis of this compound is fundamentally a cascade reaction involving two key steps: an aza-Michael addition followed by an intramolecular cyclization (amidation).[1][2] The reaction brings together octadecylamine, a long-chain primary amine, and itaconic acid. The long aliphatic chain of octadecylamine introduces specific challenges, primarily related to solubility, which must be carefully managed to achieve high yields.

The overall reaction is as follows:

Octadecylamine + Itaconic Acid → this compound

This guide will walk you through the critical aspects of this synthesis, from reactant preparation to product purification, with a focus on practical, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of this compound?

A1: The reaction proceeds via a well-established cascade mechanism.[1] First, the primary amine (octadecylamine) acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system in itaconic acid. This is known as an aza-Michael addition. Following this initial addition, the newly formed secondary amine attacks one of the carboxylic acid groups of the itaconic acid backbone in an intramolecular amidation reaction. This second step results in the formation of the stable 5-membered pyrrolidone ring and the elimination of a water molecule.

Reaction_Mechanism cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Intramolecular Cyclization Octadecylamine Octadecylamine (Nucleophile) Itaconic_Acid Itaconic Acid (Michael Acceptor) Octadecylamine->Itaconic_Acid + Intermediate Aza-Michael Adduct (Secondary Amine) Itaconic_Acid->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Amidation & Dehydration Water H₂O

General reaction pathway for the synthesis.

Q2: What is a realistic target yield for this reaction?

A2: While yields for this specific long-chain derivative are not extensively published, similar syntheses with shorter-chain amines or aromatic amines report yields ranging from good to excellent, often in the 60-90% range.[3] For this compound, achieving a yield in the upper end of this range is feasible with careful optimization of reaction conditions, particularly solvent selection and temperature control.

Q3: How does the long octadecyl chain affect the reaction?

A3: The C18 alkyl chain significantly impacts the solubility of both the starting amine and the final product. Octadecylamine is insoluble in water but soluble in various organic solvents like alcohols, chloroform, and toluene.[4][5][6][7] This necessitates the use of an organic solvent system rather than the aqueous conditions sometimes used for smaller amines. The final product will also be lipophilic, which will influence the choice of solvent for purification by crystallization.

Experimental Protocol: A Starting Point

This protocol provides a robust starting point for your experiments. Optimization may be required based on your specific laboratory conditions and purity requirements.

Materials:

  • Octadecylamine

  • Itaconic Acid

  • Ethanol (or other suitable solvent, see Troubleshooting)

  • Hydrochloric Acid (for workup)

  • Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve octadecylamine (1 equivalent) in a suitable volume of ethanol.

  • Addition of Itaconic Acid: Add itaconic acid (1.1 to 1.2 equivalents) to the solution. A slight excess of itaconic acid can help drive the reaction to completion.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute HCl solution to remove any unreacted amine, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).

Troubleshooting Guide

Low yield or impure product are common issues that can often be resolved with systematic troubleshooting.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor Solubility of Reactants: The long alkyl chain of octadecylamine can lead to poor solubility in certain solvents, hindering the reaction.[4][5][6][7] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Isomerization of Itaconic Acid: At elevated temperatures, itaconic acid can isomerize to the less reactive mesaconic acid.[8]1. Solvent Optimization: Use a solvent in which both reactants are soluble at the reaction temperature. Ethanol, isopropanol, or toluene are good starting points.[4] Avoid purely aqueous systems. For anilines, polar protic fluorinated alcohols have been shown to improve reaction rates.[9] 2. Increase Reaction Time/Temperature: Extend the reflux time and monitor via TLC. A higher boiling point solvent could be tested cautiously. 3. Use of Excess Amine: A slight excess of the amine can sometimes mitigate issues with isomerization.[8]
Product "Oils Out" During Crystallization The melting point of the product is lower than the boiling point of the crystallization solvent, or the product is highly soluble. This is a common issue with long-chain organic molecules.[10]1. Change Solvent System: Use a lower-boiling point solvent for crystallization. 2. Solvent/Anti-Solvent System: Dissolve the product in a good solvent (e.g., ethanol) at an elevated temperature and slowly add an anti-solvent (e.g., water or hexane) until turbidity is observed. Then, allow to cool slowly. 3. Lower Crystallization Temperature: After dissolution, cool the solution slowly to room temperature, then transfer to a refrigerator or freezer to induce crystallization.
Difficulty in Removing Unreacted Amine The long-chain amine may have some solubility in the organic phase during workup.Perform an acidic wash during the workup step. Dissolve the crude product in a non-polar organic solvent and wash with dilute aqueous HCl (e.g., 1M) to protonate and extract the amine into the aqueous phase.
Formation of Side Products 1. Over-alkylation of Amine: While less common with primary amines in this reaction, it's a possibility if other reactive species are present. 2. Polymerization of Itaconic Acid: This can occur at high temperatures.1. Maintain Stoichiometry: Use a slight excess of itaconic acid, not the amine. 2. Control Temperature: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion.

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A logical approach to troubleshooting low yield.

Concluding Remarks

The synthesis of this compound is a straightforward yet nuanced procedure. Success hinges on acknowledging and addressing the challenges posed by the long alkyl chain of the octadecylamine starting material. By carefully selecting a suitable organic solvent to ensure homogeneity and by employing a systematic approach to purification, researchers can consistently achieve high yields of the desired product. This guide serves as a foundational resource, and we encourage adaptation and optimization of the outlined procedures to suit your specific experimental context.

References

  • Van Der Meer, J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available from: [Link]

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  • Poole, J. L., et al. (2017). Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation. Journal of the American Chemical Society. Available from: [Link]

  • Donnelly, J. A., & Grundon, M. F. (1971). WO2001004337A1 - Separation and purification of carboxylic acids from fermentation broths. Google Patents.
  • Imamura, T., et al. (2004). US8796472B2 - Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones. Google Patents.
  • De, S., et al. (2019). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. Available from: [Link]

  • Ataman Kimya. (n.d.). OCTADECYLAMINE. Ataman Kimya. Available from: [Link]

  • Van Der Meer, J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available from: [Link]

  • Patel, D. R., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

  • Al-Blewi, F. F., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Available from: [Link]

  • Chandrasekhar, S., et al. (2009). Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. ResearchGate. Available from: [Link]

  • Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • Chen, J., et al. (2019). EP3672935A1 - Process for purifying long chain amino acids. Google Patents.
  • Van Der Meer, J., et al. (2019). Schematic overview of the reaction of itaconic anhydride with a primary... ResearchGate. Available from: [Link]

  • Moore, O. B., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. Polymers. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Available from: [Link]

  • Malferrari, M., et al. (2018). Surfactants from Itaconic Acid: Physicochemical Properties and Assessment of the Synthetic Strategies. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Patel, D. R., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

  • Ohtani, Y., et al. (2021). Determination of the critical chain length for macromolecular crystallization using structurally flexible polyketones. Chemical Science. Available from: [Link]

  • Solubility of Things. (n.d.). Octadecylamine. Solubility of Things. Available from: [Link]

  • De La Torre, A., et al. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews. Available from: [Link]

  • Peyrton, J., & Avérous, L. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Berglund, K. A., & Elankovan, P. (1991). US5034105A - Carboxylic acid purification and crystallization process. Google Patents.
  • Borch, R. F. (1969). Separation of long-chain fatty acids as phenacyl esters by high-pressure liquid chromatography. Analytical Chemistry. Available from: [Link]

  • Butkute, E., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available from: [Link]

  • Aelony, D., & Aelony, D. (2007). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. Available from: [Link]

  • Price, S. L. (2014). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?†. ResearchGate. Available from: [Link]

  • Kumar, V., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ataman Kimya. (n.d.). STEARYL AMINE ( OCTADECYL AMINE). Ataman Kimya. Available from: [Link]

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Technical Support Center: Purification of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for the purification of this amphiphilic molecule. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.

I. Understanding the Molecule: Key Purification Challenges

This compound possesses a unique chemical structure that presents specific purification challenges. Its long, non-polar octadecyl chain imparts significant lipophilicity, while the pyrrolidone ring and the carboxylic acid group provide a polar, hydrophilic character. This amphiphilic nature can lead to issues such as poor solubility in common solvents, emulsion formation during extractions, and difficult crystallization. Understanding these properties is the first step toward developing an effective purification strategy.

II. Purification Strategy Decision Workflow

A logical approach to purification is essential. The following workflow provides a general decision-making framework for purifying this compound, starting from the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Initial_Assessment Initial Purity Assessment (TLC, LC-MS) Crude->Initial_Assessment Decision1 Is the product the major component? Initial_Assessment->Decision1 AcidBase Acid-Base Extraction Decision1->AcidBase Yes Chromatography Column Chromatography Decision1->Chromatography No (complex mixture) Recrystallization Recrystallization AcidBase->Recrystallization Recrystallization->Chromatography If impurities persist Final_Product Pure Product (Verify by NMR, MS, mp) Recrystallization->Final_Product Chromatography->Recrystallization To further purify Chromatography->Final_Product

Caption: A general decision workflow for the purification of this compound.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

A. Acid-Base Extraction Issues

Q1: I'm observing a persistent emulsion during the liquid-liquid extraction after basifying my reaction mixture. How can I break it?

A1: Emulsion formation is common with amphiphilic molecules like yours. Here are several strategies to address this, from simplest to more involved:

  • Mechanical Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Solvent Addition: Add a small amount of a different organic solvent with a different polarity, such as a small volume of methanol or ethanol, to the organic layer.

  • Filtration: Pass the emulsified layer through a pad of celite or glass wool.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.

Q2: After acidifying the aqueous layer, my product precipitates as an oil or a sticky solid, not a filterable powder. What should I do?

A2: This "oiling out" phenomenon occurs when the melting point of the impure product is lower than the temperature of the solution, or when the rate of precipitation is too rapid, preventing the formation of an ordered crystal lattice.

  • Control the Rate of Acidification: Add the acid dropwise while vigorously stirring the solution in an ice bath. Slower precipitation at a lower temperature promotes the formation of crystalline solids.

  • Solvent Seeding: If you have a small amount of pure, solid product, add a seed crystal to the solution as it becomes cloudy to induce crystallization.

  • Solvent Trituration: After decanting the aqueous layer, add a poor solvent in which your product is sparingly soluble (e.g., cold hexanes or pentane) to the oily product and stir or sonicate. This can often induce solidification and wash away more soluble impurities.

B. Recrystallization Challenges

Q1: I'm struggling to find a suitable single solvent for recrystallization. What are my options?

A1: Finding a single solvent where the compound is soluble when hot but insoluble when cold can be challenging for long-chain carboxylic acids.[1][2] A two-solvent system is often more effective.

  • Solvent System Selection:

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., ethanol, methanol, or isopropanol) at an elevated temperature.

    • Slowly add a "poor" solvent in which the compound is insoluble (e.g., water, hexanes) dropwise at the elevated temperature until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

A common and effective solvent system for similar structures is an alcohol/water mixture or propan-2-ol.[3]

Q2: My recrystallized product shows low purity or poor recovery. What factors should I consider?

A2:

  • Purity Issues:

    • Incomplete Dissolution: Ensure all the solid material dissolves in the hot solvent. If some solids remain, they are likely insoluble impurities that should be removed by hot filtration.

    • Cooling Rate: Cooling the solution too quickly can trap impurities in the crystal lattice. Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Poor Recovery:

    • Excess Solvent: Using too much of the "good" solvent will keep more of your product dissolved at cold temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Premature Crystallization: If the product crystallizes during hot filtration, pre-heat your funnel and receiving flask.

    • Incomplete Precipitation: Ensure the solution is sufficiently cold by placing it in an ice bath for an adequate amount of time before filtering.

C. Column Chromatography Difficulties

Q1: My compound is streaking or showing poor separation on a silica gel column. How can I improve this?

A1: Streaking of carboxylic acids on silica gel is a common problem due to strong interactions between the acidic proton of the carboxylic acid and the slightly acidic silica surface.

  • Solvent System Modification: Add a small amount of a polar, acidic modifier to your eluent. Typically, 0.5-2% acetic acid or formic acid is added to the mobile phase. This protonates the silica surface and the carboxylate, minimizing strong ionic interactions and leading to sharper peaks.

  • Stationary Phase Choice: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), although this will require developing a new solvent system.

Q2: How do I choose an appropriate solvent system for silica gel chromatography?

A2: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your compound on a TLC plate.

  • Initial Screening: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. For your amphiphilic molecule, a mixture of hexanes and ethyl acetate with a small amount of acetic acid is a good starting point.

  • TLC Analysis: Run TLC plates with varying solvent ratios to find the optimal separation between your product and impurities. The solvent system that gives good separation and the target Rf on TLC is a good starting point for your column.

IV. Detailed Experimental Protocols

A. Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This method is highly effective for removing non-acidic impurities.

1. Acid-Base Extraction: a. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether). b. Transfer the solution to a separatory funnel and add a 5% aqueous solution of sodium hydroxide or sodium carbonate.[3][4] c. Stopper the funnel and shake gently, periodically venting to release any pressure. d. Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the aqueous layer. e. Drain the lower aqueous layer into a clean flask. f. Extract the organic layer one or two more times with the basic solution to ensure complete extraction of the product. g. Combine all aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining non-polar impurities. h. Cool the combined aqueous layer in an ice bath and acidify by dropwise addition of concentrated hydrochloric acid or glacial acetic acid until the pH is ~1-2, leading to the precipitation of the purified product.[3][4][5]

2. Recrystallization: a. Filter the precipitated solid and wash with cold deionized water. b. Transfer the solid to a flask and add a minimal amount of a hot solvent (e.g., isopropanol) to dissolve it completely.[3] c. If necessary, perform a hot filtration to remove any insoluble impurities. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

B. Protocol 2: Purification by Silica Gel Column Chromatography

This method is suitable for separating the target compound from impurities with similar acidity but different polarities.

1. Preparation: a. Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes:ethyl acetate:acetic acid). b. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped. c. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to obtain a dry powder.

2. Elution: a. Carefully load the sample onto the top of the silica gel bed. b. Begin eluting with the mobile phase, collecting fractions. c. Monitor the elution of compounds using TLC analysis of the collected fractions. d. Combine the fractions containing the pure product.

3. Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting solid under high vacuum to remove any residual solvent.

V. Data Presentation

Table 1: Recommended Starting Solvents for Purification

Purification StepGood Solvents (for Dissolving)Poor Solvents (for Precipitating/Washing)Modifiers
Recrystallization Ethanol, Methanol, Isopropanol, Ethyl AcetateWater, Hexanes, Pentane-
Column Chromatography Dichloromethane, Ethyl AcetateHexanes, HeptaneAcetic Acid, Formic Acid
Acid-Base Extraction Ethyl Acetate, Diethyl EtherWater (as the extraction phase)5% NaOH, 5% Na2CO3, conc. HCl

VI. References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC - NIH. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022). Organic Syntheses. [Link]

  • 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C17H31NO3 | CID 111996. PubChem. [Link]

  • Carboxylic acid purification and crystallization process. Google Patents.

  • Critical Assessment of Glyco- and Phospholipid Separation by Using Silica Chromatography. (2012). Applied and Environmental Microbiology. [Link]

  • Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. ResearchGate. [Link]

  • Troubleshooting troublesome recombinant protein expression... (2021). YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Isolation of a Carboxylic acid. (2019). Reddit. [Link]

  • Separation of lipids by Silica Gel G column chromatography. ResearchGate. [Link]

Sources

Strategies for dissolving 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Guide Focus: Strategies for Dissolving 1-Octadecyl-5-oxopyrrolidine-3-carboxylic Acid in Aqueous Buffers

Welcome to the technical support guide for handling challenging lipophilic compounds. This document provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting advice, and step-by-step protocols for successfully dissolving this compound in aqueous buffers for your experiments.

The core challenge with this molecule lies in its amphipathic nature: a highly dominant, non-polar 18-carbon alkyl tail combined with a polar, ionizable carboxylic acid head group. This structure results in extremely low intrinsic solubility in standard physiological buffers. The following guide is designed to help you navigate this challenge with scientifically-grounded methodologies.

Part 1: Understanding the Challenge - Physicochemical Profile

Before attempting any dissolution protocol, it is crucial to understand the molecule's properties. While experimental data for this specific compound is not widely published, we can predict its characteristics based on its structure. These predictions inform our entire solubilization strategy.

PropertyPredicted Value / InsightImplication for Solubilization
Molecular Weight ~381.6 g/mol A moderately sized molecule.
Predicted logP > 7.0Extremely lipophilic (hydrophobic). The octadecyl chain dominates the molecule's character, predicting very poor aqueous solubility.
Predicted pKa 4.0 - 5.0The carboxylic acid group is the key to manipulation. At pH > 6.0, it will be deprotonated (negatively charged), which can significantly aid in dissolution.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles faced by researchers.

Question: I tried dissolving the compound directly in PBS (pH 7.4), and it just floated on top. Why? Answer: This is expected behavior. The molecule's predicted logP is exceptionally high, meaning it is far more stable interacting with itself (forming aggregates or an oil) than with water. At neutral pH, even though the carboxylic acid is partially deprotonated, the overwhelming hydrophobicity of the 18-carbon tail prevents it from dissolving in the aqueous buffer.

Question: What is the simplest and first method I should try? Answer: The most direct approach is to exploit the carboxylic acid via pH manipulation. The goal is to create a concentrated stock solution in a basic solution and then carefully dilute this stock into your final aqueous buffer. See Protocol 1 for a detailed walkthrough.

Question: Can I use DMSO to make a stock solution? What are the risks? Answer: Yes, using a 100% DMSO stock is a very common and effective strategy for lipophilic compounds. However, there are critical considerations. When this DMSO stock is diluted into your aqueous buffer, the compound's local environment changes drastically. If the final concentration in the aqueous buffer is above its solubility limit, it can precipitate out of the solution immediately or over time. This is known as "crashing out." Therefore, it is crucial to determine the maximum tolerable final DMSO concentration for your specific assay, as DMSO can have biological effects. See Protocol 2 for best practices.

Question: Should I use heat or sonication to help dissolve the compound? Answer: Gentle warming (e.g., 37°C) and bath sonication can be beneficial aids in dissolution by providing the energy needed to break up compound aggregates. However, these should be used in conjunction with a primary solubilization strategy (like pH adjustment or co-solvents), not as the sole method. Be cautious with excessive heat, as it can degrade the compound or other components in your buffer.

Part 3: Decision Workflow & In-Depth Troubleshooting Guides

When initial attempts fail, a systematic approach is required. Use the following workflow to select the appropriate protocol.

Solubilization Strategy Decision Workflow

start Start: Undissolved Compound ph_compat Is your experiment compatible with a slightly basic pH (e.g., 7.5-8.5)? start->ph_compat dmso_compat Is a low concentration of an organic co-solvent (e.g., <1% DMSO) acceptable? ph_compat->dmso_compat  No protocol1 Protocol 1: pH Adjustment ph_compat->protocol1  Yes adv_methods Are advanced formulation methods (surfactants, cyclodextrins) viable? dmso_compat->adv_methods  No protocol2 Protocol 2: Organic Co-solvent dmso_compat->protocol2  Yes protocol3 Protocol 3 & 4: Surfactants or Cyclodextrins adv_methods->protocol3  Yes fail Re-evaluate experiment. Consult formulation specialist. adv_methods->fail  No success Compound Solubilized protocol1->success protocol2->success protocol3->success cluster_micelle Micelle Structure center Lipophilic Compound s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 surfactant_head Polar Head Group (Hydrophilic) surfactant_tail surfactant_head->surfactant_tail Surfactant Molecule

Caption: Micellar solubilization of a lipophilic compound.

Common Surfactants:

  • Non-ionic: Tween® 20, Tween® 80, Triton™ X-100

  • Zwitterionic: CHAPS

Step-by-Step Methodology:

  • Choose a Surfactant: Tween® 80 is often a good starting point due to its biocompatibility. Ensure the surfactant is compatible with your assay.

  • Prepare a Surfactant-Containing Buffer: Prepare your aqueous buffer (e.g., PBS) containing the surfactant at a concentration above its CMC. A common starting concentration is 0.1% to 1% (w/v).

  • Prepare a Concentrated Drug Stock: Dissolve your compound in a small amount of an organic solvent like ethanol or DMSO to create a concentrated stock solution.

  • Incorporate into Micelles: While vigorously vortexing the surfactant-containing buffer, slowly add the drug-solvent stock. The vortexing creates high shear forces that facilitate the incorporation of the drug into the newly forming micelles.

  • Solvent Removal (Optional but Recommended): If the organic solvent used for the stock is a concern, it can be removed by methods like nitrogen stream evaporation or dialysis, leaving the drug-loaded micelles in the aqueous buffer.

  • Final Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

References

  • The biological effects of dimethyl sulfoxide (DMSO) on cell lines: A systematic review. Galvao, J., et al. - Toxicology in Vitro. [Link]

  • Critical Micelle Concentration (CMC). IUPAC Gold Book. - International Union of Pure and Applied Chemistry. [Link]

  • Solubilization of poorly soluble drugs by micelles. Gaucher, G., et al. - Colloids and Surfaces B: Biointerfaces. [Link]

Chemical stability and degradation of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the chemical stability and degradation of this molecule.

Introduction

This compound is a unique molecule characterized by a polar pyrrolidone carboxylic acid head group and a long, nonpolar octadecyl tail. This amphipathic nature suggests its potential utility in formulation science, drug delivery, and as a starting material for novel bioactive compounds.[1][2][3] Understanding its chemical stability is paramount for ensuring reproducible experimental results and for the development of stable formulations. This guide provides practical insights into potential degradation pathways and outlines systematic approaches to investigate and mitigate stability issues.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

Question: I am observing unexpected peaks in my reverse-phase HPLC chromatogram when analyzing my sample of this compound. What could be the cause?

Answer: The appearance of new peaks is often indicative of degradation. The primary suspects for this molecule are hydrolysis and oxidation.[4][5] The long alkyl chain can also present analytical challenges.

Troubleshooting Workflow:

  • System Suitability Check:

    • Action: Inject a freshly prepared standard solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Rationale: This will confirm that the analytical system (column, mobile phase, detector) is performing correctly and that the unexpected peaks are not artifacts of the system.

  • Investigate Hydrolysis: The lactam ring in the pyrrolidone structure is a cyclic amide, which can be susceptible to hydrolysis, especially under acidic or basic conditions.[5][6]

    • Action: Prepare samples in both acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) aqueous solutions. Incubate at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Rationale: If the unexpected peaks increase in intensity over time in either the acidic or basic solution, hydrolysis is a likely degradation pathway. The primary hydrolytic degradation product would be the ring-opened compound, 4-amino-4-(carboxymethyl)docosanoic acid.

  • Investigate Oxidation: Pyrrolidone rings can be susceptible to oxidative degradation.[4]

    • Action: Expose a solution of the compound to a mild oxidizing agent, such as 3% hydrogen peroxide, at room temperature. Analyze by HPLC at several time points.

    • Rationale: An increase in the impurity peaks suggests susceptibility to oxidation. Potential oxidative degradation products could include hydroxylated species on the pyrrolidone ring or the alkyl chain.

  • LC-MS Analysis:

    • Action: Analyze the degraded samples using liquid chromatography-mass spectrometry (LC-MS).[7]

    • Rationale: LC-MS will provide the mass-to-charge ratio (m/z) of the unknown peaks, which is crucial for identifying the potential structures of the degradation products.

Issue 2: Poor Solubility and Inconsistent Results

Question: I am struggling with the solubility of this compound, leading to inconsistent analytical results. What can I do?

Answer: The long octadecyl chain imparts significant lipophilicity, which can lead to poor solubility in aqueous and some polar organic solvents.

Troubleshooting Steps:

  • Solvent Selection:

    • Action: Test solubility in a range of solvents, from nonpolar (e.g., hexane, dichloromethane) to polar aprotic (e.g., THF, DMSO) and polar protic (e.g., ethanol, methanol).

    • Rationale: A systematic solubility study will identify the most appropriate solvent system for your application. Due to its amphipathic nature, a mixture of solvents might be necessary.

  • Use of Co-solvents:

    • Action: For aqueous-based assays, consider the use of a water-miscible organic co-solvent such as acetonitrile, methanol, or DMSO to improve solubility.

    • Rationale: Co-solvents can disrupt the self-aggregation of the molecule and increase its interaction with the solvent.

  • pH Adjustment:

    • Action: The carboxylic acid moiety can be deprotonated to form a more soluble carboxylate salt. Prepare a solution in a suitable organic solvent and titrate with a base (e.g., aqueous sodium hydroxide or an organic base like triethylamine) while monitoring for dissolution.

    • Rationale: Ionization of the carboxylic acid group will significantly increase its aqueous solubility.

  • Sonication and Gentle Heating:

    • Action: Use an ultrasonic bath or gentle heating to aid dissolution.

    • Rationale: These methods provide energy to overcome the intermolecular forces in the solid state. However, be cautious with heating, as it may accelerate degradation.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To minimize degradation, the compound should be stored as a solid in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration (-20°C) is recommended. Solutions should be prepared fresh for each experiment. If solutions must be stored, they should be kept at low temperatures and protected from light.

Storage ConditionRecommendationRationale
Solid (Long-term) -20°C, desiccated, protected from lightMinimizes potential for hydrolysis, oxidation, and photodegradation.
Solid (Short-term) Room temperature, desiccated, protected from lightAcceptable for short periods, but cooler temperatures are preferred.
In Solution Prepare fresh. If necessary, store at 2-8°C for no more than 24 hours.The presence of solvent can accelerate degradation pathways.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the lactam (amide) bond in the pyrrolidone ring to form a linear amino acid derivative. This is often catalyzed by acidic or basic conditions.[5]

  • Oxidation: The pyrrolidone ring and the alkyl chain can be susceptible to oxidation, leading to the formation of hydroperoxides, hydroxylated derivatives, or other oxidized species.[4][9]

  • Photodegradation: While the molecule does not have a strong chromophore in the near UV-Vis region, some degradation upon exposure to high-intensity light cannot be ruled out without experimental data.[10]

  • Thermal Degradation: At elevated temperatures, decarboxylation or cleavage of the alkyl chain could occur. N-alkyl pyrrolidones generally exhibit good thermal stability at moderate temperatures.[11][12]

Part 3: Experimental Protocols and Data

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[13][14][15]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector[7]

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile or a suitable solvent mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

    • Photodegradation: Expose a solution of the compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][16] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all stressed samples, along with a non-stressed control sample, by a suitable reverse-phase HPLC method.

    • Identify and characterize significant degradation products using LC-MS.

Illustrative Degradation Pathway

The following diagram illustrates the primary predicted degradation pathway via hydrolysis.

G cluster_main Hydrolytic Degradation of this compound Parent This compound (Lactam) Product 4-Amino-4-(carboxymethyl)docosanoic acid (Ring-Opened Product) Parent->Product H₂O (Acid or Base Catalyzed)

Caption: Predicted hydrolytic degradation pathway.

Troubleshooting Experimental Workflows

The following diagram outlines a logical workflow for troubleshooting unexpected analytical results.

G cluster_workflow Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected Peaks Observed in HPLC CheckSystem Perform System Suitability Test Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Troubleshoot HPLC System (e.g., new column, fresh mobile phase) SystemOK->FixSystem No ForcedDegradation Conduct Forced Degradation Studies (Hydrolysis, Oxidation) SystemOK->ForcedDegradation Yes FixSystem->CheckSystem AnalyzeDeg Analyze Stressed Samples by HPLC ForcedDegradation->AnalyzeDeg ComparePeaks Do new peaks match a degradation profile? AnalyzeDeg->ComparePeaks IdentifyDeg Identify Degradants using LC-MS ComparePeaks->IdentifyDeg Yes OtherIssue Investigate Other Issues (e.g., formulation interaction, contamination) ComparePeaks->OtherIssue No

Caption: Logical workflow for troubleshooting unexpected HPLC results.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Anti-Photoaging Effect of Soluble Microneedles Loaded with Hydroxytyrosol. MDPI. Available at: [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. Available at: [Link]

  • Influence of alkyl chain length on the stability of n-alkyl- modified reversed phases. 1. Chromatographic and. SciSpace. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Can. J. Chem. Available at: [Link]

  • Thermal stabilization of N-methyl-2-pyrrolidone. Google Patents.
  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • N-Methyl-2-Pyrrolidone. LyondellBasell. Available at: [Link]

  • The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... ResearchGate. Available at: [Link]

  • 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Queen's University Belfast Research Portal. Available at: [Link]

  • N-Methyl-2-pyrrolidone. Wikipedia. Available at: [Link]

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  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

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Identifying and removing impurities in 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.

I. Understanding the Synthesis: The Aza-Michael Addition and Cyclization Cascade

The synthesis of this compound is typically achieved through a well-established route: the aza-Michael addition of octadecylamine to itaconic acid, followed by an intramolecular cyclization.[1][2][3] This cascade reaction is efficient but can be prone to the formation of several impurities if not carefully controlled.

Diagram 1: Synthesis Pathway of this compound

Itaconic_Acid Itaconic Acid Intermediate Aza-Michael Adduct (N-octadecyl-2-methylenesuccinamic acid) Itaconic_Acid->Intermediate Aza-Michael Addition Octadecylamine Octadecylamine Octadecylamine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (-H2O) Start Crude Product Analysis NMR ¹H NMR Analysis Start->NMR HPLC HPLC Analysis Start->HPLC Impurity_A Signals for Itaconic Acid? NMR->Impurity_A Impurity_B Signals for Octadecylamine? NMR->Impurity_B Impurity_C Extra Peaks in HPLC? HPLC->Impurity_C Impurity_A->Impurity_B No Solution_A Adjust Stoichiometry / Improve Solubility Impurity_A->Solution_A Yes Impurity_B->Impurity_C No Solution_B Adjust Stoichiometry Impurity_B->Solution_B Yes Solution_C Optimize Reaction Time/Temp for Cyclization Impurity_C->Solution_C Yes Purify Implement Purification Protocol (Acid-Base Extraction / Chromatography) Impurity_C->Purify No / After Optimization Solution_A->Purify Solution_B->Purify Solution_C->Purify

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid (Catalog No. XXXX). This document is designed for researchers, scientists, and drug development professionals to address the primary challenge associated with this molecule: its limited solubility in aqueous-based cell culture media. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure successful and reproducible experiments.

Understanding the Molecule: The Root of the Solubility Issue

This compound is an amphiphilic molecule with two key structural features that dictate its behavior in solution:

  • A Long C18 Alkyl Chain (Octadecyl): This long, saturated hydrocarbon tail is extremely non-polar and hydrophobic. It strongly favors interaction with other non-polar environments and is the primary reason for the molecule's poor water solubility. Molecules with such features are often categorized as 'grease-ball' type compounds due to their high lipophilicity[1]. The solubility of long-chain fatty acids and their analogs in aqueous buffers is known to be exceptionally low, often in the micromolar or even nanomolar range[2].

  • A Carboxylic Acid Head Group: This functional group is polar and ionizable. At a pH above its acid dissociation constant (pKa), the carboxylic acid will deprotonate to form a negatively charged carboxylate ion (-COO⁻). This charged form is significantly more water-soluble than the neutral, protonated form (-COOH)[3][4].

The fundamental challenge is that the extreme hydrophobicity of the C18 tail often dominates, leading to aggregation and precipitation in cell culture media, which is typically buffered to a physiological pH of ~7.2-7.4.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter when preparing this compound for your cell-based assays.

Problem 1: My compound forms a film/precipitate immediately upon addition to cell culture media.

Answer: This is a classic sign of a highly lipophilic compound crashing out of an aqueous solution. Direct addition of the powdered compound or even a highly concentrated stock solution into the media creates a localized supersaturation that the buffer system cannot handle, leading to immediate precipitation.

Causality: The hydrophobic C18 tails of the molecules rapidly self-associate to minimize contact with water, forming insoluble aggregates or micelles that are visible as a precipitate or film.

Solution Workflow: The Stock Solution Method

The universally accepted best practice is to first prepare a concentrated stock solution in a suitable organic solvent and then serially dilute this stock into your final culture medium[5].

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this class of molecules.

  • Stock Concentration: Prepare a high-concentration stock, for example, 10-50 mM in 100% cell culture grade DMSO.

    • Calculation Example: For a 20 mM stock of this compound (MW: 381.59 g/mol )[6], weigh 3.82 mg and dissolve in 500 µL of DMSO.

  • Dissolution: Ensure complete dissolution. Gentle warming (to 37°C) or brief vortexing can aid this process. The solution should be perfectly clear.

  • Storage: Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

  • Pre-warm Media: Use cell culture media that has been pre-warmed to 37°C.

  • Vortexing Dilution: Add the small volume of DMSO stock directly into the vortexing media. This rapid, turbulent mixing helps to disperse the molecules quickly, preventing localized high concentrations and subsequent precipitation.

  • Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your cell culture does not exceed levels toxic to your specific cell line. For most cell lines, <0.5% (v/v) is considered safe, while <0.1% is recommended for sensitive or primary cells[7][8].

Problem 2: I used a DMSO stock, but I still see cloudiness or crystals forming over time.

Answer: This delayed precipitation, often called "creeping insolubility," can occur for several reasons. The compound may still be above its thermodynamic solubility limit in the final medium, or it may be interacting with components in your media.

Causality: Even with a proper dilution technique, if the final concentration of the compound exceeds its solubility limit in the complex environment of the cell culture medium, it will eventually precipitate. Furthermore, the high lipophilicity drives the molecule to bind to surfaces, such as the plastic of the culture vessel, and to proteins within the serum.

Solution 1: Optimize the Dilution Process
  • Intermediate Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a series of intermediate dilutions in pre-warmed media. This gradual reduction in solvent concentration can sometimes prevent precipitation.

Solution 2: Employ a Solubility Enhancer (Alternative to High DMSO)

Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate lipophilic molecules, effectively shielding the hydrophobic part from the aqueous environment and dramatically increasing solubility[9][10]. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture due to its high water solubility and low toxicity[11][12].

  • Prepare HP-β-CD Solution: Make a concentrated solution of HP-β-CD (e.g., 20-40% w/v) in serum-free cell culture medium or PBS. Warm to 37-50°C to aid dissolution.

  • Prepare Compound Stock: Create a concentrated stock of your compound in a minimal amount of a volatile organic solvent like ethanol or methanol.

  • Form the Complex: a. Add the compound's organic stock solution dropwise to the warm, stirring HP-β-CD solution. The molar ratio of HP-β-CD to your compound should typically be high (e.g., 100:1 to 1000:1) to ensure efficient encapsulation. b. Allow the mixture to stir at 37°C for 1-4 hours.

  • Remove Organic Solvent (Optional but Recommended): If you used a volatile solvent, you can remove it by gentle nitrogen stream evaporation or overnight incubation in a sterile hood.

  • Sterile Filtration: Filter the final complex solution through a 0.22 µm syringe filter to ensure sterility and remove any non-encapsulated compound aggregates.

  • Application: This sterile, aqueous stock of the compound-cyclodextrin complex can now be safely diluted into your final cell culture medium.

Problem 3: My compound is soluble, but the biological effect is lower than expected, especially in serum-containing media.

Answer: This is likely due to protein binding. The hydrophobic C18 tail has a very high affinity for the hydrophobic pockets of proteins, particularly albumin, which is abundant in fetal bovine serum (FBS)[13].

Causality: When the compound binds to serum proteins, its free concentration—the portion available to interact with cells—is significantly reduced[14][15]. While this binding aids in solubility, it can sequester the compound away from its intended target.

Solutions & Considerations:
  • Quantify Free vs. Bound Compound: If possible, use techniques like equilibrium dialysis to determine the fraction of the compound that remains unbound in your specific media and serum concentration.

  • Run Experiments in Low-Serum or Serum-Free Media: This will maximize the free concentration of your compound. However, you must first validate that your cells remain healthy and responsive under these conditions.

  • Increase the Total Concentration: You may need to increase the total concentration of the compound in serum-containing media to achieve the desired effective free concentration at the cell surface. This must be balanced against potential off-target effects and cytotoxicity.

  • Pre-complex with Albumin: For some applications, you can turn this property into a delivery mechanism. By pre-incubating the compound with purified bovine serum albumin (BSA), you create a soluble complex that can be added to the culture.

Frequently Asked Questions (FAQs)

Q1: Can I use a solvent other than DMSO to make my stock solution? A: Yes, other polar aprotic solvents like DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) can be used. Ethanol can also work, but the solubility of this highly lipophilic compound in ethanol may be lower than in DMSO, requiring a less concentrated stock. Always perform a solvent tolerance test on your specific cell line, as cytotoxicity can vary[16].

Q2: Can I adjust the pH of the media to improve solubility? A: In theory, increasing the pH will deprotonate the carboxylic acid, increasing its solubility[17][18]. You could prepare a stock solution in a slightly alkaline buffer (e.g., PBS at pH 8.0-9.0 with dilute NaOH). However, this is risky for cell culture. Adding a basic stock solution to your media can overwhelm the media's buffering capacity (typically bicarbonate-based), leading to a pH shift that is lethal to cells. If you attempt this, use a very concentrated stock so that the added volume is minimal, and always measure the final pH of your media after addition. For most applications, using DMSO or cyclodextrins is a safer and more reliable approach.

Q3: How can I be sure my solubility issues are resolved before treating my cells? A: Visual inspection is the first step. After adding your compound to the media, let it sit in the incubator (37°C, 5% CO₂) for 30-60 minutes. Inspect it under a microscope. Look for any crystalline structures or amorphous precipitates. This simple check can save you from failed experiments.

Q4: What is the best strategy to start with? A: The following decision workflow is recommended for systematically addressing solubility.

G cluster_alts Alternative Methods start Start: Need to dissolve compound in media stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Add stock to pre-warmed, vortexing media (Final DMSO < 0.5%) stock->dilute check1 Precipitation or cloudiness observed? dilute->check1 success Success! Proceed with experiment. Validate with vehicle control. check1->success No fail Problem: Compound is not soluble. check1->fail Yes check2 Is final compound concentration very high? fail->check2 lower_conc Re-evaluate experiment. Can a lower concentration be used? check2->lower_conc Yes alt_method Try alternative solubilization method check2->alt_method No cyclo Method A: Use HP-β-Cyclodextrin (See Protocol 2) alt_method->cyclo ph_adjust Method B: pH-adjusted stock (Use with caution) alt_method->ph_adjust serum_complex Method C: Pre-complex with BSA alt_method->serum_complex check3 Precipitation resolved? cyclo->check3 ph_adjust->check3 serum_complex->check3 check3->lower_conc No toxicity_check Crucial Final Step: Perform cytotoxicity assay (e.g., MTT, LDH) to confirm new formulation is not toxic. check3->toxicity_check Yes toxicity_check->success

Caption: Decision workflow for solubilizing this compound.

Data Summary Table

MethodPrimary MechanismTypical ConcentrationProsCons
DMSO Co-solvency< 0.5% (v/v) finalSimple, effective for many compounds, well-established.Can be toxic to sensitive cells, may have biological effects on its own[7][8].
Ethanol Co-solvency< 1% (v/v) finalLess toxic than DMSO for some cell types, volatile.Lower solubilizing power for highly lipophilic compounds.
HP-β-Cyclodextrin Encapsulation/Inclusion Complex1-5% (w/v) in mediaLow cytotoxicity, directly increases aqueous solubility, can improve stability[9][12].Requires extra preparation steps, can potentially extract lipids from cell membranes at very high concentrations.
pH Adjustment Ionization (Salt Formation)Minimal volume of pH 8-9 stockCan be effective for acidic/basic compounds.High risk of altering media pH, potentially causing cell death; not recommended for routine use[19].
Serum/BSA Protein BindingMatch physiological levelsMimics in vivo transport, aids solubility.Reduces free concentration of the compound, can make dose-response analysis complex[13][14].

References

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Available from: [Link]

  • PubChem. 5-Oxopyrrolidine-3-carboxylic acid. Available from: [Link]

  • PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]

  • PubMed. (1986). Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. Available from: [Link]

  • ResearchGate. (2021). How to dissolve a lipophilic compund in media? Available from: [Link]

  • PubMed. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Available from: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]

  • PubMed. (1997). Relationship between lipophilicity and binding to human serum albumin of arylpropionic acid non-steroidal anti-inflammatory drugs. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • PubMed Central (PMC). (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available from: [Link]

  • Hilaris Publisher. (2024). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available from: [Link]

  • MDPI. (2022). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available from: [Link]

  • ResearchGate. (1984). Solubility of fatty acids and other hydrophobic molecules in liquid trioleoylglycerol. Available from: [Link]

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • PubMed. (1987). The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. Available from: [Link]

  • PubChem. 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]

  • PubMed Central (PMC). (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]

  • National Institutes of Health (NIH). (2016). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Available from: [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Deranged Physiology. (2021). Protein binding of drugs. Available from: [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Available from: [Link]

  • MDPI. (2022). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Available from: [Link]

  • Google Patents. (2011). Stable formulations of fatty acids.
  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available from: [Link]

  • ResearchGate. (2011). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Available from: [Link]

  • PubMed Central (PMC). (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]

  • Semantic Scholar. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. Available from: [Link]

  • MDPI. (2024). Menthol–Fatty Acid HDES Boosts In Vitro Oral Bioavailability of Oleanolic Acid via Synergistic Digestive Release and Cellular Absorption. Available from: [Link]

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells.? Available from: [Link]

  • Abbkine. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Available from: [Link]

  • Arizona State University Research. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution. Available from: [Link]

  • PubMed Central (PMC). (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available from: [Link]

  • PubMed Central (PMC). (2024). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • ResearchGate. (2011). Plasma/Serum Protein Binding Determinations. Available from: [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available from: [Link] comparative-cytotoxic-effects-of-methanol-ethanol-and-dmso-on-human-cancer-cell-lines

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

Sources

Technical Support Center: Long-Term Stability Assessment of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid (OOPC) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the long-term stability of stock solutions of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid (OOPC). Here, we synthesize established principles of stability testing with practical, field-proven insights to ensure the integrity and reliability of your experimental results.

I. Understanding the Molecule: Structural Features and Potential Instabilities

This compound (OOPC) is a lipophilic molecule characterized by a long C18 alkyl chain, a five-membered lactam (pyrrolidone) ring, and a carboxylic acid functional group. Each of these structural motifs presents potential routes for degradation, which must be considered when preparing and storing stock solutions.

  • Lactam Ring: The amide bond within the 5-oxopyrrolidine ring is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, leading to ring-opening and the formation of a γ-amino acid derivative.

  • Carboxylic Acid: The carboxylic acid moiety can undergo esterification if stored in alcoholic solvents, or its concentration can be affected by microbial degradation.[1]

  • Long Alkyl Chain: While generally stable, the long octadecyl chain can be susceptible to oxidation, especially if exposed to light, oxygen, or trace metal ions, which can catalyze the formation of hydroperoxides.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing OOPC stock solutions?

A1: For maximal stability, it is recommended to use aprotic, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the risk of hydrolysis of the lactam ring and esterification of the carboxylic acid. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can react with the carboxylic acid group.

Q2: What are the optimal storage conditions for OOPC stock solutions?

A2: OOPC stock solutions should be stored at -20°C or, preferably, at -80°C to minimize the rates of all potential degradation reactions. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Solutions should be stored in tightly sealed vials, protected from light.

Q3: How can I tell if my OOPC stock solution has degraded?

A3: Visual inspection for precipitation or color change is a preliminary step. However, the most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4][5] A significant decrease in the peak area of the parent OOPC molecule or the appearance of new peaks corresponding to degradation products is a clear indication of instability.

Q4: How long can I expect my OOPC stock solution to be stable?

A4: The long-term stability of an OOPC stock solution is highly dependent on the solvent, storage temperature, and handling procedures. Without specific experimental data, it is difficult to provide an exact shelf-life. A properly designed long-term stability study, as outlined in Section IV of this guide, is the only definitive way to establish the stability of your stock solutions under your specific storage conditions.

Q5: Should I be concerned about microbial contamination in my OOPC stock solutions?

A5: If using aqueous-based solutions or if there is a possibility of moisture ingress, microbial contamination can be a concern, as microorganisms can metabolize carboxylic acids.[1] Using anhydrous aprotic solvents and sterile handling techniques will mitigate this risk. For aqueous-based formulations, sterile filtration is recommended.

III. Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate forms in the stock solution upon thawing. The solubility of OOPC may be limited in the chosen solvent at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, consider preparing a fresh stock solution at a lower concentration.
Inconsistent results in bioassays using the same stock solution. The stock solution may be degrading, leading to a lower effective concentration of the active compound.Perform an analytical check of the stock solution's concentration and purity using a stability-indicating HPLC method. Prepare fresh aliquots from a new stock solution for critical experiments.
Appearance of new peaks in the HPLC chromatogram over time. Chemical degradation of OOPC.Characterize the degradation products using LC-MS to understand the degradation pathway.[6] This will help in optimizing storage conditions (e.g., switching to an aprotic solvent if hydrolysis is observed, or adding an antioxidant if oxidation is suspected).
Decrease in the pH of an aqueous-based OOPC solution. This is unlikely for OOPC itself, but if buffer components are present, their degradation could alter the pH.For unbuffered aqueous solutions, a change in pH is not expected. If working with a buffered formulation, ensure the stability of all components.

IV. Experimental Protocol: Long-Term Stability Assessment

This section outlines a comprehensive workflow for conducting a long-term stability study of OOPC stock solutions. The goal is to develop a stability-indicating analytical method and use it to monitor the integrity of the stock solution over time.

A. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][7][8][9] These studies involve subjecting the OOPC stock solution to harsh conditions to accelerate its degradation.

Step-by-Step Protocol for Forced Degradation:

  • Prepare a stock solution of OOPC in the chosen solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the OOPC solution and incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to another aliquot and incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat an aliquot with 3% H₂O₂ and incubate at room temperature for 24-48 hours.[10]

  • Thermal Degradation: Incubate an aliquot at 80°C for 72 hours.

  • Photolytic Degradation: Expose an aliquot to a light source (e.g., a photostability chamber) according to ICH Q1B guidelines.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples alongside a control (unstressed) sample using an appropriate analytical method (e.g., HPLC-UV or LC-MS).

B. Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[3][5][7]

Key Steps in Method Development:

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule with a long alkyl chain like OOPC.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection is a common choice.[11] The detection wavelength should be selected based on the UV absorbance maximum of OOPC. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

  • Method Optimization: The goal is to achieve baseline separation between the OOPC peak and all degradation product peaks generated during the forced degradation studies. This may involve adjusting the gradient profile, flow rate, and column temperature.

C. Long-Term Stability Study Design
  • Prepare a large batch of the OOPC stock solution in the desired solvent and at the intended concentration.

  • Aliquot the solution into multiple vials to be stored under the proposed long-term storage conditions (e.g., -20°C and -80°C).

  • Establish a testing schedule. A typical schedule includes time points such as 0, 1, 3, 6, 9, 12, 18, and 24 months.

  • At each time point, retrieve a vial from each storage condition and allow it to equilibrate to room temperature.

  • Analyze the sample using the validated stability-indicating HPLC method.

  • Record the results, including the concentration of OOPC and the peak areas of any observed degradation products.

D. Data Analysis and Interpretation

The stability of the OOPC stock solution is determined by monitoring the change in its concentration over time. A common acceptance criterion is that the concentration should remain within 90-110% of the initial concentration.

Table 1: Example of Long-Term Stability Data for a 10 mM OOPC Stock Solution in DMSO Stored at -20°C

Time Point (Months)OOPC Concentration (mM)% of Initial ConcentrationDegradation Product 1 (Peak Area)Degradation Product 2 (Peak Area)
010.05100.0Not DetectedNot Detected
110.0199.6Not DetectedNot Detected
39.9599.0< 0.05%Not Detected
69.8898.30.1%< 0.05%
129.5294.70.5%0.2%
248.9889.41.2%0.8%

V. Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for the successful execution of a stability study. The following diagram illustrates the key stages involved.

Stability_Workflow cluster_prep Preparation cluster_forced_degradation Forced Degradation cluster_method_dev Method Development cluster_long_term Long-Term Study cluster_results Results prep Prepare OOPC Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev storage Store Aliquots at -20°C and -80°C hplc_dev->storage analysis Analyze at Scheduled Time Points storage->analysis data_analysis Data Analysis and Shelf-Life Determination analysis->data_analysis

Caption: Experimental workflow for assessing the long-term stability of OOPC stock solutions.

VI. References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved from [Link]

  • Kawamura, K., & Kaplan, I. R. (1986). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Atmospheric Environment (1967), 20(3), 527-531.

  • Alkyl pyrrolidone solvents N–methyl–2–pyrrolidone (NMP) and N–ethyl–2–pyrrolidone (NEP) in urine of children and adolescents in Germany – human biomonitoring results of the German Environmental Survey 2014–2017 (GerES V). (2021). International Journal of Hygiene and Environmental Health, 237, 113824.

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Update on analytical methods for toxic pyrrolizidine alkaloids. (2010). Journal of Chromatography A, 1217(8), 1329-1337.

  • Chemical Storage Guidelines. (2022). Environmental Health & Safety, University of Toronto. Retrieved from [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2015). Indian Journal of Pharmaceutical Sciences, 77(3), 334-340.

  • The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing. (2012). Journal of Pharmaceutical Sciences, 101(2), 659-669.

  • Update on analytical methods for toxic pyrrolizidine alkaloids. (2010). Journal of Chromatography A, 1217(8), 1329-1337.

  • 5-Oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

  • Carboxylic Acid. (n.d.). The MSDS HyperGlossary. Retrieved from [Link]

  • Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. (2020). ResearchGate. Retrieved from [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2024). Food Chemistry, 433, 137326.

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development, 5(6), 250-256.

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). Molecules, 26(16), 4933.

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. (2023). Foods, 12(18), 3418.

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). Molecules, 27(12), 3845.

  • Safe Storage of Hazardous Chemicals. (n.d.). University of California, Berkeley. Retrieved from [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2015). Organometallics, 34(11), 2417-2428.

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis, 62, 119-126.

  • How to define the right ambient temperature range for storage and distribution of pharmaceutical raw materials. (2021). PDA Journal of Pharmaceutical Science and Technology, 75(1), 88-96.

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(2), 38330-38334.

  • Stability Indicating HPLC Method Development: A Review. (2022). International Research Journal of Pharmacy and Medical Sciences, 5(4), 1-10.

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules, 27(16), 5099.

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022). Environmental Science and Pollution Research, 29(51), 76849-76872.

Sources

Preventing aggregation of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid in experimental setups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid

Introduction: Understanding the Challenge

This compound is an amphiphilic molecule characterized by a long, hydrophobic octadecyl (C18) tail and a polar pyroglutamic acid headgroup. This structure makes it highly susceptible to self-aggregation in aqueous solutions through hydrophobic interactions, forming micelles or larger, less-defined aggregates. This aggregation can lead to solution turbidity, precipitation, and a dramatic decrease in the effective monomeric concentration, ultimately compromising experimental reproducibility and accuracy.

This guide provides a comprehensive framework for understanding, troubleshooting, and preventing the aggregation of this compound in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is cloudy right after preparation. What happened?

A: This is a classic sign of aggregation and precipitation. The compound's concentration has likely exceeded its critical aggregation concentration (CAC) or its solubility limit in the chosen solvent system. The long C18 tail drives the molecules to cluster together to minimize contact with the aqueous environment.

Q2: I dissolved the compound in DMSO first, and it was clear. But when I added it to my aqueous buffer, it crashed out. Why?

A: This is a common issue when diluting a concentrated stock from a non-polar organic solvent into an aqueous buffer. The sudden change in solvent polarity drastically reduces the solubility of the hydrophobic tail, causing immediate aggregation. The final concentration of DMSO may be too low to keep the compound solubilized.

Q3: Can I just sonicate the cloudy solution to fix it?

A: Sonication can temporarily break up large aggregates into smaller ones, but it's often a temporary fix. It doesn't address the underlying thermodynamic driving forces of aggregation. Once sonication stops, the molecules will likely re-aggregate over time. While useful for initial dispersion, it should be combined with other stabilizing strategies.

Q4: How does pH affect the aggregation of this compound?

A: pH is a critical factor. The carboxylic acid group on the polar head has a specific pKa. At a pH below its pKa, the group is protonated and neutral, reducing the molecule's overall polarity and promoting aggregation. By raising the pH to at least 1-2 units above the pKa, the carboxylic acid becomes deprotonated (a negatively charged carboxylate), which increases electrostatic repulsion between headgroups and significantly enhances aqueous solubility.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving aggregation issues.

Problem: Persistent Cloudiness or Precipitation

Root Cause Analysis: The primary driver is the unfavorable interaction between the C18 hydrophobic tail and the aqueous solvent.

Solution Pathway:

  • Optimize pH: This is the most effective and first-line strategy.

    • Action: Adjust the pH of your aqueous buffer to be at least 2 units above the pKa of the carboxylic acid group. For similar structures, the pKa is typically around 4.5. Therefore, a buffer pH of 7.0 or higher is recommended.

    • Mechanism: Deprotonation of the carboxylic acid introduces negative charges on the polar head groups. The resulting electrostatic repulsion counteracts the hydrophobic attraction of the tails, preventing the molecules from clustering together.

  • Introduce a Co-solvent:

    • Action: Prepare your aqueous buffer with a small percentage (e.g., 5-20%) of a water-miscible organic solvent like ethanol, isopropanol, or glycerol.

    • Mechanism: The co-solvent reduces the overall polarity of the bulk solvent, making the environment more favorable for the hydrophobic tail and increasing the compound's solubility.

  • Utilize a Surfactant:

    • Action: Incorporate a non-ionic surfactant into your buffer at a concentration above its Critical Micelle Concentration (CMC).

    • Mechanism: The surfactant molecules form micelles, which are microscopic spheres with a hydrophobic core and a hydrophilic exterior. The this compound molecules will partition into the hydrophobic core of these micelles, effectively isolating them from each other and preventing self-aggregation.

Troubleshooting Flowchart

This diagram outlines a logical sequence for troubleshooting aggregation issues.

TroubleshootingFlowchart Start Start: Solution is Cloudy/Precipitated Check_pH Is buffer pH > 6.5? Start->Check_pH Adjust_pH Action: Adjust buffer pH to 7.0-8.0 Check_pH->Adjust_pH No Check_Conc Is concentration as low as possible? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Lower_Conc Action: Lower working concentration Check_Conc->Lower_Conc No Use_Surfactant Action: Add non-ionic surfactant (e.g., 0.05% Tween® 20) Check_Conc->Use_Surfactant Yes Lower_Conc->Use_Surfactant Success Result: Clear, stable solution Use_Surfactant->Success Failure Issue Persists: Re-evaluate solvent system or compound integrity Use_Surfactant->Failure

Caption: A step-by-step decision guide for troubleshooting aggregation.

Data Summary: Recommended Surfactants
SurfactantTypeTypical Working ConcentrationKey Advantage
Tween® 20 Non-ionic0.01 - 0.1% (v/v)Low protein binding, widely used in biological assays.
Triton™ X-100 Non-ionic0.01 - 0.1% (v/v)Strong solubilizing power. Note: Absorbs at 280 nm.
CHAPS Zwitterionic1 - 10 mMUseful for protein-related work, can be removed by dialysis.

Note: Always use surfactants at a concentration well above their CMC to ensure micelle formation.

Mechanism of Surfactant-Mediated Stabilization

The diagram below illustrates how surfactant micelles encapsulate the hydrophobic tails of the molecule, preventing self-aggregation.

SurfactantMechanism cluster_Monomer Monomer in Solution cluster_Aggregate Self-Aggregation (Problem) cluster_Micelle Surfactant Stabilization (Solution) M_Head M_Tail M_Head->M_Tail A1_H A1_T A1_H->A1_T A2_H A2_T A2_H->A2_T A3_H A3_T A3_H->A3_T C_H C_T C_H->C_T S1_H S1_T S1_H->S1_T S2_H S2_T S2_H->S2_T S3_H S3_T S3_H->S3_T S4_H S4_T S4_H->S4_T S5_H S5_T S5_H->S5_T

Caption: Surfactant micelles (blue) shield the hydrophobic tails (gray) of the target molecule (red).

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol describes how to prepare a 100 µM working solution from a 10 mM DMSO stock.

Materials:

  • This compound

  • Anhydrous DMSO

  • 10x Phosphate Buffered Saline (PBS), pH 7.4

  • Tween® 20

  • Sterile, nuclease-free water

Procedure:

  • Prepare 10 mM Stock Solution:

    • Carefully weigh the required amount of the compound.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until fully dissolved. The solution should be perfectly clear. Store at -20°C, protected from moisture.

  • Prepare 1x PBS Buffer with Surfactant:

    • Prepare a 1x PBS solution from the 10x stock.

    • Add Tween® 20 to the 1x PBS to a final concentration of 0.05% (v/v).

    • Mix thoroughly. This will be your final dilution buffer.

  • Prepare the Working Solution (Serial Dilution):

    • Crucial Step: Do not add the DMSO stock directly into the final volume of buffer. Perform a serial dilution to avoid shocking the compound out of solution.

    • Add 10 µL of the 10 mM DMSO stock to 990 µL of the PBS/Tween® 20 buffer. This creates an intermediate 100 µM solution in 1% DMSO.

    • Vortex immediately and gently for 10-15 seconds.

  • Final Quality Control (QC):

    • Visually inspect the final solution. It should be completely clear to the naked eye.

    • (Recommended) : Analyze the solution using Dynamic Light Scattering (DLS). A properly prepared monomeric or micellar solution should show a particle size distribution below 20 nm. The presence of particles >100 nm indicates significant aggregation.

Protocol 2: Quick Assessment of Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the hydrodynamic radius of particles in solution, distinguishing between monomers/micelles and larger aggregates.

Procedure:

  • Prepare the sample as described in Protocol 1.

  • Use a "dirty" buffer (the exact buffer without the compound) as the blank reference.

  • Equilibrate the DLS instrument and sample cuvette to the desired experimental temperature (e.g., 25°C).

  • Place the sample in the instrument and allow it to equilibrate for 2-3 minutes.

  • Perform at least three replicate measurements.

  • Data Interpretation:

    • Ideal Result: A single, narrow peak with a Z-average diameter between 5-20 nm, and a low Polydispersity Index (PDI < 0.3). This indicates a homogenous solution of well-defined micelles.

    • Problematic Result: A high PDI (> 0.5) or the presence of multiple peaks, especially with a significant population >100 nm. This confirms the presence of undesirable, large aggregates.

References

  • Uchegbu, I. F., & Florence, A. T. (1995). Non-ionic surfactant vesicles (niosomes): physical and pharmaceutical chemistry. Advances in Colloid and Interface Science, 58(1), 1-55. [Link]

Technical Support Center: Method Validation for the Quantification of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalytical method validation of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting robust analytical methods for this novel compound. The information herein is grounded in established regulatory guidelines and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and validation of a quantitative method for this compound in biological matrices like plasma or serum.

Method Development & Optimization

Q1: What is the recommended analytical technique for quantifying this compound in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound.[1][2] This is due to its high selectivity, sensitivity, and ability to handle complex biological matrices. Given the analyte's structure, which includes a carboxylic acid group and a long alkyl chain, reverse-phase liquid chromatography (RP-LC) is a suitable separation strategy.[3][4] The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity.

Q2: How should I optimize the mass spectrometry parameters for this analyte?

A2: Optimization begins with direct infusion of a standard solution of this compound into the mass spectrometer. Since the molecule contains a carboxylic acid group, it is expected to ionize well in negative ion mode, forming a deprotonated molecule [M-H]⁻.[5] Key parameters to optimize include:

  • Ionization Source: Electrospray ionization (ESI) is a common choice for molecules of this type.[6]

  • Precursor Ion: The [M-H]⁻ ion should be selected as the precursor ion in Q1.

  • Collision Energy: Vary the collision energy to find the optimal setting that produces stable and abundant product ions.

  • Product Ions: Select at least two specific and intense product ions for MRM transitions. This enhances the specificity of the assay.

Q3: What type of internal standard (IS) is most appropriate for this assay?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[7][8] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, which effectively compensates for matrix effects and variability.[7][8][9] If a SIL-IS is not available, a close structural analog with similar physicochemical properties can be considered, but this requires more rigorous validation to ensure it adequately tracks the analyte's behavior.[9][10]

Sample Preparation

Q4: What are the recommended sample preparation techniques for extracting this compound from plasma?

A4: Due to the lipophilic nature of the octadecyl chain and the polar carboxylic acid group, several extraction techniques can be effective. The choice depends on the required cleanliness of the extract and the desired throughput.

  • Protein Precipitation (PPT): This is a simple and fast method. Chilled acetonitrile or methanol can be used to precipitate plasma proteins. However, this method may result in significant matrix effects due to the co-extraction of endogenous phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[11] A common approach for fatty acid-like molecules is the Folch or Bligh-Dyer method, using a chloroform/methanol mixture.[12] Another effective solvent is methyl-tert-butyl ether (MTBE), which can provide good recovery for a wide range of lipids.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and is highly selective.[4][12] A mixed-mode or polymeric reversed-phase sorbent would be suitable for this analyte, allowing for the retention of the non-polar alkyl chain and interaction with the carboxylic acid group.

Q5: How can I minimize analyte loss during sample preparation?

A5: Analyte loss can occur due to adsorption to surfaces, incomplete extraction, or degradation. To minimize loss:

  • Use silanized glassware or low-binding polypropylene tubes.

  • Ensure the pH of the extraction solvent is optimized. For a carboxylic acid, extraction efficiency is often improved under acidic conditions, which keeps the carboxyl group protonated and less polar.

  • Add the internal standard to the sample before any extraction steps to correct for losses during the procedure.[10]

Method Validation

Q6: What are the key parameters that need to be validated for this bioanalytical method according to regulatory guidelines?

A6: According to the FDA and EMA guidelines, a full validation of a bioanalytical method should include the following parameters[13][14][15][16]:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (short-term, long-term, freeze-thaw, and stock solution)

Q7: How should I assess the stability of this compound in biological matrices?

A7: Stability experiments are crucial to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[17][18][19][20] Key stability assessments include:

  • Freeze-Thaw Stability: Analyze samples after several freeze-thaw cycles (typically three cycles).

  • Short-Term (Bench-Top) Stability: Evaluate the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) and analyze them at different time points to establish the maximum allowable storage duration.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

II. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incompatible mobile phase pH with the analyte's pKa.- Column overload.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH. For a carboxylic acid, a lower pH (e.g., with 0.1% formic acid) will ensure it is in its neutral form, which often improves peak shape on a C18 column.- Reduce the injection volume or sample concentration.- Use a column with a different stationary phase or end-capping.
Low Analyte Recovery - Inefficient extraction procedure.- Analyte adsorption to surfaces.- Suboptimal pH during LLE.- Optimize the extraction solvent and technique. Consider SPE for higher recovery.- Use low-binding tubes and glassware.- Acidify the sample before LLE to protonate the carboxylic acid group, increasing its solubility in organic solvents.
High Matrix Effect (Ion Suppression or Enhancement) - Co-elution of endogenous matrix components (e.g., phospholipids).- Insufficiently selective sample preparation.- Improve chromatographic separation to move the analyte peak away from the regions where matrix components elute.[21]- Employ a more rigorous sample preparation method like SPE or a more selective LLE.[8]- Use a stable isotope-labeled internal standard to compensate for the matrix effect.[8]
Inconsistent Results (High %CV) - Variability in sample preparation.- Instrument instability.- Improper integration of chromatographic peaks.- Automate sample preparation steps where possible.- Ensure the LC-MS/MS system is properly maintained and calibrated.- Review and optimize the peak integration parameters in the data processing software.
No or Low Signal for the Analyte - Incorrect MS/MS transitions.- Analyte degradation.- Improper sample handling and storage.- Re-optimize the MS parameters by infusing a fresh standard solution.- Investigate potential degradation pathways and adjust sample handling procedures accordingly (e.g., keep samples on ice).- Review sample collection, processing, and storage protocols to ensure they are appropriate for the analyte.
Visualizing the Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the bioanalysis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Bioanalytical Method Start Problem Identified PoorPeakShape Poor Peak Shape Start->PoorPeakShape LowRecovery Low Recovery Start->LowRecovery HighMatrixEffect High Matrix Effect Start->HighMatrixEffect InconsistentResults Inconsistent Results Start->InconsistentResults AdjustMobilePhase Adjust Mobile Phase pH PoorPeakShape->AdjustMobilePhase OptimizeExtraction Optimize Extraction Method LowRecovery->OptimizeExtraction ImproveChromatography Improve Chromatography HighMatrixEffect->ImproveChromatography UseSIL_IS Use SIL-IS HighMatrixEffect->UseSIL_IS CheckInstrument Check Instrument Performance InconsistentResults->CheckInstrument ReviewIntegration Review Peak Integration InconsistentResults->ReviewIntegration Revalidate Re-evaluate & Validate AdjustMobilePhase->Revalidate OptimizeExtraction->Revalidate ImproveChromatography->Revalidate CheckInstrument->Revalidate ReviewIntegration->Revalidate UseSIL_IS->Revalidate ExperimentalWorkflow Bioanalytical Workflow for Quantification SampleReceipt Sample Receipt & Thawing SpikeIS Spike with Internal Standard SampleReceipt->SpikeIS SamplePrep Sample Preparation (LLE/SPE) SpikeIS->SamplePrep Evaporation Evaporation SamplePrep->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing Data Processing & Integration LCMS_Analysis->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of a diverse array of therapeutic agents. Its inherent structural features, including a lactam ring and a carboxylic acid group, provide multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive comparison of the efficacy of various derivatives of 5-oxopyrrolidine-3-carboxylic acid across several key therapeutic areas: anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. The objective is to provide researchers, scientists, and drug development professionals with a detailed analysis of structure-activity relationships, supported by experimental data, to inform future drug discovery efforts.

Anti-inflammatory Activity: Targeting Matrix Metalloproteinases

Chronic inflammation is a hallmark of numerous diseases, and matrix metalloproteinases (MMPs) are key enzymes involved in the degradation of the extracellular matrix, a critical process in inflammatory conditions. Certain derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated as potential inhibitors of MMPs, particularly MMP-2 and MMP-9, which are implicated in cancer progression and inflammatory disorders.

Table 1: Qualitative Anti-inflammatory Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Compound ClassTargetActivityReference
Substituted PyrrolidinonesMMP-2, MMP-9Promising

Antimicrobial Efficacy: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have emerged as a promising class of compounds with significant antibacterial and antifungal activities.

Hydrazone derivatives, in particular, have demonstrated potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of a 5-nitrothiophene moiety has been shown to be particularly effective against multidrug-resistant S. aureus strains. Furthermore, certain derivatives have exhibited excellent antifungal properties, with some showing superior activity compared to the standard antifungal drug Nystatin.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
DerivativeTarget OrganismMIC (µg/mL)Reference
Hydrazone with 5-nitrothien-2-yl moietyMultidrug-resistant C. auris16
Hydrazone with 5-nitrothien-2-yl moietyAzole-resistant A. fumigatus16
5-Fluorobenzimidazole with 3,5-dichloro-2-hydroxyphenyl substituentVancomycin-intermediate S. aureus2-8
Hydrazone with thien-2-yl fragmentMethicillin-resistant S. aureus (MRSA)32
Compound 21 (bearing 5-nitrothiophene)Multidrug-resistant S. aureus1-8
Hydrazone with benzylidene moietyS. aureus3.9
HydrazonesCandida tenuis0.9-1.9
HydrazonesAspergillus niger0.9-1.9

Anticancer Potential: Targeting Proliferation and Survival Pathways

The development of targeted cancer therapies is a primary focus of modern drug discovery. Several derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with a notable focus on human lung adenocarcinoma (A549) cells.

The introduction of azole and diazole moieties has been shown to enhance anticancer activity. Specifically, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated high anticancer activity in an A549 cell culture model. The mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt pathway.

Table 3: Anticancer Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives against A549 Lung Cancer Cells
DerivativeActivity (% Cell Viability at 100 µM)Reference
Compounds 18–22 (various azole and diazole derivatives)Most potent in the series
5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituentHigh anticancer activity

Anticonvulsant Properties: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. The pyrrolidine-2,5-dione ring, a related structure to the 5-oxopyrrolidine core, is a known pharmacophore for anticonvulsant activity. Research has extended to 5-oxopyrrolidine-3-carboxylic acid derivatives, revealing their potential as novel anticonvulsant agents.

These compounds have been evaluated in various animal models of epilepsy, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. One particular compound, designated as compound 14 in a study, demonstrated robust, broad-spectrum anticonvulsant activity with favorable ED50 values in multiple seizure models.

Table 4: Anticonvulsant Activity (ED50, mg/kg) of a Lead 5-Oxopyrrolidine-3-Carboxamide Derivative (Compound 14) in Mice
Seizure ModelED50 (mg/kg)Reference
Maximal Electroshock (MES)49.6
6 Hz (32 mA)31.3
scPTZ67.4
6 Hz (44 mA) (Drug-resistant model)63.2

Experimental Protocols

General Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

The synthesis of the core 5-oxopyrrolidine-3-carboxylic acid structure is typically achieved through the reaction of a primary amine with itaconic acid. Subsequent derivatization at the carboxylic acid and the N-1 position allows for the generation of a diverse library of compounds. A common synthetic route to hydrazone derivatives is outlined below.

G cluster_0 Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid cluster_1 Formation of Carbohydrazide Intermediate cluster_2 Synthesis of Hydrazone Derivatives Amine Primary Amine Reflux Reflux in Water Amine->Reflux Itaconic_Acid Itaconic Acid Itaconic_Acid->Reflux Core_Acid 5-Oxopyrrolidine-3- Carboxylic Acid Reflux->Core_Acid Esterification Esterification (e.g., MeOH, H2SO4) Core_Acid->Esterification Ester Methyl Ester Intermediate Esterification->Ester Hydrazinolysis Hydrazinolysis (N2H4·H2O) Ester->Hydrazinolysis Carbohydrazide Carbohydrazide Intermediate Hydrazinolysis->Carbohydrazide Condensation Condensation Reaction Carbohydrazide->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Hydrazone Hydrazone Derivative Condensation->Hydrazone

Caption: General synthetic workflow for 5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives.

Step-by-Step Protocol for Hydrazone Synthesis:

  • Synthesis of the Core Acid: A mixture of the appropriate primary amine and itaconic acid is refluxed in water for several hours. The product, 5-oxopyrrolidine-3-carboxylic acid, is then isolated and purified.

  • Esterification: The synthesized acid is esterified, for example, by refluxing with methanol in the presence of a catalytic amount of sulfuric acid, to yield the corresponding methyl ester.

  • Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate and refluxed to form the carbohydrazide intermediate.

  • Hydrazone Formation: The carbohydrazide is reacted with a variety of aldehydes or ketones in a suitable solvent, such as ethanol or 2-propanol, under reflux to yield the final hydrazone derivatives.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 5-oxopyrrolidine-3-carboxylic acid derivatives stem from their ability to modulate key cellular signaling pathways.

Anti-inflammatory Action via NF-κB Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus. In the nucleus, NF-κB induces the transcription of various pro-inflammatory genes, including cytokines and chemokines. It is hypothesized that some 5-oxopyrrolidine-3-carboxylic acid derivatives exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby reducing the production of inflammatory mediators.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK complex IkBa IκBα IKK->IkBa Phosphorylation NFkB_complex p50/p65/IκBα (Inactive NF-κB) IkBa->NFkB_complex Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p50 p50 p50->NFkB_complex p65 p65 p65->NFkB_complex NFkB_active p50/p65 (Active NF-κB) NFkB_complex->NFkB_active Activation DNA DNA NFkB_active->DNA Binds to promoter cluster_1 cluster_1 NFkB_active->cluster_1 Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Cytokines Cytokines, Chemokines Pro_inflammatory_genes->Cytokines Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->IKK Derivatives 5-Oxopyrrolidine-3-carboxylic Acid Derivatives Derivatives->IKK Inhibition? Derivatives->NFkB_active Inhibition?

Caption: The NF-κB signaling pathway in inflammation and potential inhibition by derivatives.

Anticancer Effects through PI3K/Akt Pathway Modulation

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. The anticancer activity of certain 5-oxopyrrolidine-3-carboxylic acid derivatives may be attributed to their ability to inhibit key components of the PI3K/Akt pathway, leading to the induction of apoptosis and suppression of tumor growth.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Caspase9 Caspase-9 Akt->Caspase9 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis Growth_Factor Growth Factor Growth_Factor->RTK Derivatives 5-Oxopyrrolidine-3-carboxylic Acid Derivatives Derivatives->PI3K Inhibition? Derivatives->Akt Inhibition?

Caption: The PI3K/Akt signaling pathway in cancer and potential points of inhibition.

Conclusion and Future Directions

The 5-oxopyrrolidine-3-carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The derivatives discussed in this guide demonstrate significant potential as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the optimization of potency and selectivity.

Future research should focus on elucidating the precise molecular mechanisms of action for the most promising derivatives. Further optimization of the lead compounds identified in these studies could lead to the development of novel therapeutics with improved efficacy and safety profiles. The continued exploration of the chemical space around the 5-oxopyrrolidine-3-carboxylic acid core is a promising strategy for addressing unmet medical needs in various disease areas.

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A Comparative Analysis of the Cytotoxic Profile of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic Acid on Cancerous and Healthy Human Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Anticancer Agents

The development of novel therapeutic agents with high efficacy against cancer cells and minimal toxicity to healthy tissues remains a paramount objective in oncological research. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4] This guide presents a comparative cytotoxicity analysis of a novel pyrrolidine derivative, 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid (OOPC), on a human lung carcinoma cell line (A549) and a healthy human fibroblast cell line (hTERT-GF).

The rationale for this investigation is grounded in the need to establish a therapeutic window for new chemical entities. By quantifying the differential cytotoxic effects on malignant and non-malignant cells, we can preliminarily assess the selectivity of OOPC. This guide provides a comprehensive overview of the experimental workflow, from cell culture to data interpretation, and benchmarks the activity of OOPC against doxorubicin, a standard chemotherapeutic agent.[5][6][7][8]

Materials and Methods

A rigorous and reproducible experimental design is fundamental to the validity of any cytotoxicity study. The following section details the materials and protocols employed in this comparative analysis.

Cell Lines and Culture Conditions
  • Cancer Cell Line: A549 (Human Lung Carcinoma) - This is a well-characterized and widely used cell line in cancer research and drug screening.[9][10]

  • Healthy Cell Line: hTERT Gingival Fibroblasts (hTERT-GF) - These immortalized human fibroblasts serve as a relevant model for normal tissue toxicity.[11]

Both cell lines were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Test Compounds
  • This compound (OOPC): Synthesized in-house, with structure and purity confirmed by NMR and mass spectrometry. A stock solution of 10 mM was prepared in dimethyl sulfoxide (DMSO) and stored at -20°C.

  • Doxorubicin: A commercially available standard anticancer drug, used as a positive control. A 10 mM stock solution was prepared in sterile water and stored at -20°C.

Experimental Workflow: From Cell Seeding to Data Analysis

The overall experimental workflow is depicted in the diagram below. This multi-faceted approach allows for a comprehensive assessment of cytotoxicity, encompassing both cell viability and the mechanism of cell death.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (A549 & hTERT-GF) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding treatment 24h Incubation cell_seeding->treatment compound_prep Compound Dilution (OOPC & Doxorubicin) compound_prep->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Annexin V-FITC/PI Staining (Apoptosis vs. Necrosis) treatment->apoptosis_assay absorbance_reading Absorbance Reading (570 nm) mtt_assay->absorbance_reading flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry ic50_calc IC50 Calculation absorbance_reading->ic50_calc stat_analysis Statistical Analysis flow_cytometry->stat_analysis ic50_calc->stat_analysis apoptosis_pathway cluster_induction Apoptosis Induction cluster_pathway Cellular Response OOPC OOPC Treatment PS_translocation Phosphatidylserine Translocation OOPC->PS_translocation AnnexinV_binding Annexin V-FITC Binding (Early Apoptosis) PS_translocation->AnnexinV_binding Membrane_compromise Loss of Membrane Integrity PS_translocation->Membrane_compromise PI_staining Propidium Iodide Staining (Late Apoptosis/Necrosis) Membrane_compromise->PI_staining

Figure 2: A simplified diagram illustrating the principle of the Annexin V-FITC/PI apoptosis assay.

Discussion

The preliminary in vitro evaluation of this compound (OOPC) demonstrates its potential as an anticancer agent with a favorable selectivity profile. The observed cytotoxicity against the A549 lung carcinoma cell line, coupled with reduced toxicity towards healthy hTERT-GF fibroblasts, is a promising characteristic for a developmental therapeutic. The selectivity index of 3.2, while modest, provides a solid foundation for further structural optimization to enhance this differential activity.

The induction of apoptosis as the primary mechanism of cell death is another encouraging finding. Therapies that trigger programmed cell death are often more effective and associated with fewer side effects compared to those that induce necrosis, which can lead to inflammation.

When compared to the standard chemotherapeutic drug doxorubicin, OOPC exhibits a lower potency. However, its improved selectivity index suggests that it may have a wider therapeutic window, potentially leading to a better safety profile in vivo. It is important to note that doxorubicin is a well-established and highly potent anticancer drug, and it is not uncommon for novel compounds in the early stages of discovery to exhibit lower potency. [5][6][7][8]

Conclusion and Future Directions

This comparative cytotoxicity analysis provides initial evidence for the anticancer potential of this compound. The compound demonstrates selective cytotoxicity towards a lung cancer cell line over a healthy fibroblast cell line and induces cell death via apoptosis.

Future investigations should focus on:

  • Broad-Spectrum Screening: Evaluating the cytotoxicity of OOPC against a wider panel of cancer cell lines from different tissue origins.

  • Mechanism of Action Studies: Delving deeper into the molecular pathways responsible for OOPC-induced apoptosis.

  • In Vivo Efficacy and Toxicity: Assessing the antitumor activity and safety profile of OOPC in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of OOPC to improve potency and selectivity.

These further studies are crucial to fully elucidate the therapeutic potential of this promising pyrrolidine derivative.

References

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Elucidating the Mechanism of Action of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid: A Comparative Guide to Modulators of the Arachidonic Acid Cascade

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid (OOC), positioning it as a potent inhibitor of cytosolic phospholipase A2 (cPLA₂). Its mechanism and downstream cellular effects are objectively compared against three established drugs that modulate the same inflammatory pathway at different enzymatic checkpoints: Arachidonyl trifluoromethyl ketone (ATK), Aspirin, and Zileuton.

The rationale for this comparison is to highlight the strategic differences between upstream inhibition of the entire arachidonic acid (AA) cascade versus targeted downstream blockade of specific branches. By understanding these distinctions, researchers can better design experiments to characterize novel anti-inflammatory agents and appreciate the nuanced control over inflammatory processes that different mechanisms afford.

Section 1: The Arachidonic Acid Cascade: A Nexus of Inflammatory Signaling

Inflammation is a complex biological response, and at its core lies the meticulously regulated production of lipid signaling molecules known as eicosanoids.[1] The synthesis of all eicosanoids begins with the release of arachidonic acid from the sn-2 position of membrane phospholipids.[1][2] This process is the central regulatory hub of the entire cascade.

The enzyme responsible for this crucial first step is cytosolic phospholipase A2 (cPLA₂).[3][4] Upon cellular stimulation by inflammatory signals, intracellular calcium levels rise, triggering the translocation of cPLA₂ from the cytosol to the nuclear and endoplasmic reticulum membranes.[5] Here, it is phosphorylated by MAP kinases, leading to its full activation.[5][6] Once active, cPLA₂ hydrolyzes membrane phospholipids to release arachidonic acid into the cytoplasm.

Freed arachidonic acid serves as the substrate for two major enzymatic pathways:

  • The Cyclooxygenase (COX) Pathway : The enzymes COX-1 and COX-2 convert arachidonic acid into prostaglandins and thromboxanes. These molecules are powerful mediators of pain, fever, and inflammation but also play vital roles in physiological processes like gastric protection and platelet aggregation.[7][8][9]

  • The 5-Lipoxygenase (5-LOX) Pathway : The enzyme 5-LOX, often in concert with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotrienes.[7][10] Leukotrienes are potent chemoattractants for immune cells and are critically involved in allergic and inflammatory responses, particularly in the context of respiratory diseases like asthma.[11][12]

Blocking the cascade at different points offers distinct therapeutic outcomes. Inhibiting cPLA₂ provides a comprehensive, upstream blockade, preventing the formation of all downstream prostaglandins and leukotrienes. In contrast, inhibiting COX or 5-LOX offers a more targeted, downstream intervention, affecting only one branch of the pathway.

Arachidonic_Acid_Cascade cluster_stimulus Cellular Stimulus Membrane Membrane Phospholipids cPLA2 cPLA₂ Membrane->cPLA2 AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX Substrate LOX 5-LOX AA->LOX Substrate PGs Prostaglandins & Thromboxanes LTs Leukotrienes cPLA2->AA Release COX->PGs LOX->LTs Ca ↑ Ca²⁺ Ca->cPLA2 Activation MAPK MAPK Phos. MAPK->cPLA2 Activation

Caption: The Arachidonic Acid Inflammatory Cascade.

Section 2: Comparative Analysis of Drug Mechanisms

Upstream Blockade: cPLA₂ Inhibition

Inhibiting cPLA₂ is a powerful strategy as it halts the inflammatory cascade at its origin. Both the investigational compound OOC and the known inhibitor ATK are hypothesized to act at this node.

  • Mechanism of Arachidonyl trifluoromethyl ketone (ATK) : ATK is a well-characterized, cell-permeable analog of arachidonic acid.[13] It acts as a potent, selective, and slow-binding inhibitor of cPLA₂.[14][15] Its trifluoromethyl ketone group is key to its inhibitory action, targeting a critical residue within the enzyme's active site. By competitively occupying the active site, it prevents the enzyme from binding and hydrolyzing its natural phospholipid substrate.[13][14]

  • Hypothesized Mechanism of this compound (OOC) : Based on its chemical structure, OOC is postulated to function as a competitive cPLA₂ inhibitor. The long, hydrophobic 18-carbon (octadecyl) tail likely serves as a membrane anchor, localizing the molecule to the same subcellular compartments where activated cPLA₂ is found. The polar 5-oxopyrrolidine-3-carboxylic acid headgroup is hypothesized to interact directly with the catalytic active site of cPLA₂, preventing the binding of phospholipid substrates. This dual-component structure mimics the natural substrate, making it an ideal candidate for competitive inhibition.

cPLA2_Inhibition cluster_cpla2 cPLA₂ Enzyme ActiveSite Catalytic Active Site Product Arachidonic Acid (Released) ActiveSite->Product Catalyzes Substrate Phospholipid Substrate Substrate->ActiveSite Binds Inhibitor OOC / ATK (Competitive Inhibitor) Inhibitor->ActiveSite Blocks

Caption: Competitive inhibition of the cPLA₂ active site.

Downstream Blockade I: Cyclooxygenase (COX) Inhibition

Aspirin represents a class of drugs that act downstream of cPLA₂, targeting the COX enzymes.

  • Mechanism of Aspirin : Aspirin's mechanism is unique among non-steroidal anti-inflammatory drugs (NSAIDs). It acts as an irreversible inhibitor of both COX-1 and COX-2.[16] It achieves this by covalently transferring its acetyl group to a serine residue (specifically Ser530 in COX-1) within the active site of the enzyme.[16][17] This permanent modification physically blocks arachidonic acid from entering the catalytic site, thereby preventing the synthesis of prostaglandins and thromboxanes for the entire lifespan of the enzyme.[18][19] Restoration of activity requires the synthesis of new COX protein.

COX_Inhibition cluster_cox COX Enzyme ActiveSite Active Site (with Serine Residue) PGs Prostaglandins ActiveSite->PGs Catalyzes AcetylatedSite Irreversibly Acetylated Active Site AA Arachidonic Acid AA->ActiveSite Binds AA->AcetylatedSite Blocked Aspirin Aspirin Aspirin->ActiveSite Acetylates

Caption: Irreversible acetylation of COX by Aspirin.

Downstream Blockade II: 5-Lipoxygenase (5-LOX) Inhibition

Zileuton targets the other major branch of the AA cascade, focusing on the production of leukotrienes.

  • Mechanism of Zileuton : Zileuton is a direct inhibitor of 5-lipoxygenase.[11] Its mechanism is twofold and targets the non-heme iron atom that is essential for the enzyme's catalytic function.[20] First, the N-hydroxyurea moiety of Zileuton directly chelates the iron atom. Second, it acts as a reducing agent, converting the catalytically active ferric (Fe³⁺) state of the iron to the inactive ferrous (Fe²⁺) state.[20] This dual action effectively shuts down the enzyme, preventing the conversion of arachidonic acid into all leukotrienes, including LTB₄ and the cysteinyl-leukotrienes (LTC₄, LTD₄, LTE₄).[12]

LOX_Inhibition cluster_lox 5-LOX Enzyme ActiveSite Active Site with Catalytic Iron (Fe³⁺) LTs Leukotrienes ActiveSite->LTs Catalyzes InactiveSite Inactive Site (Chelated Fe²⁺) AA Arachidonic Acid AA->ActiveSite Binds AA->InactiveSite Blocked Zileuton Zileuton Zileuton->ActiveSite Chelates & Reduces Iron

Caption: Dual inhibition of 5-LOX by Zileuton.

Section 3: Quantitative Comparison and Data Summary

To provide a clear, at-a-glance comparison, the following tables summarize the key mechanistic features and representative inhibitory concentrations of the four compounds.

Table 1: Mechanistic Comparison of Inflammatory Pathway Modulators

FeatureThis compound (OOC)Arachidonyl trifluoromethyl ketone (ATK)AspirinZileuton
Primary Target Cytosolic Phospholipase A₂ (cPLA₂)Cytosolic Phospholipase A₂ (cPLA₂)Cyclooxygenase-1 & -2 (COX-1/2)5-Lipoxygenase (5-LOX)
Position in Pathway Upstream (Gatekeeper)Upstream (Gatekeeper)Downstream (Prostaglandin Branch)Downstream (Leukotriene Branch)
Mechanism Competitive Inhibition (Hypothesized)Slow-Binding Competitive Inhibition[14]Irreversible Covalent Acetylation[16]Direct Iron Chelation & Redox Inhibition[20]
Reversibility Reversible (Hypothesized)Reversible[15]Irreversible[19]Reversible
Key Downstream Effect Blocks production of all prostaglandins and leukotrienesBlocks production of all prostaglandins and leukotrienesBlocks production of prostaglandins and thromboxanesBlocks production of all leukotrienes
Therapeutic Class Investigational Anti-inflammatoryResearch Tool / cPLA₂ InhibitorNSAID, Anti-plateletLeukotriene Synthesis Inhibitor

Table 2: Representative In Vitro Potency (Hypothetical & Literature Values)

Note: Data for OOC is hypothetical for illustrative purposes. Literature values are cited for established drugs.

CompoundTarget EnzymeIC₅₀ (Concentration for 50% Inhibition)
OOC (Hypothetical)Human Recombinant cPLA₂5 µM
ATKHuman Platelet cPLA₂~2-8 µM (in cell-based assays)[14]
AspirinOvine COX-1~5 µM (for acetylation)
ZileutonHuman 5-LOX~0.5-1.0 µM

Section 4: Experimental Validation Protocols

The following protocols describe the essential experiments required to validate the hypothesized mechanism of OOC and compare its activity profile against the reference compounds. Each protocol is a self-validating system, including appropriate positive and negative controls.

Protocol 1: In Vitro cPLA₂ Enzyme Activity Assay

Objective: To directly measure and compare the inhibitory activity of OOC and ATK on purified cPLA₂ enzyme.

Protocol1_Workflow Start Prepare Reagents: - Recombinant cPLA₂ - Assay Buffer - Substrate (Arachidonoyl Thio-PC) - DTNB Plate Plate Test Compounds: - OOC (Dose-response) - ATK (Positive Control) - Vehicle (Negative Control) Start->Plate AddEnzyme Add Purified cPLA₂ Enzyme Plate->AddEnzyme Incubate1 Pre-incubate (10 min, RT) AddEnzyme->Incubate1 AddSubstrate Initiate Reaction: Add Substrate & DTNB Incubate1->AddSubstrate Incubate2 Incubate (15 min, RT) AddSubstrate->Incubate2 Read Read Absorbance (414 nm) Incubate2->Read Analyze Calculate % Inhibition and IC₅₀ values Read->Analyze

Caption: Workflow for the in vitro cPLA₂ activity assay.

Methodology:

  • Preparation: Prepare serial dilutions of OOC and ATK in assay buffer. The vehicle (e.g., DMSO) concentration should be kept constant across all wells.

  • Plating: Add 10 µL of each compound dilution (or vehicle) to the wells of a 96-well plate.

  • Enzyme Addition: Add 20 µL of purified, recombinant human cPLA₂ enzyme solution to each well.[21]

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 200 µL of the substrate solution, containing Arachidonoyl Thio-PC and DTNB (Ellman's reagent), to each well to start the reaction.[21] The cPLA₂ will cleave the thioester bond in the substrate, releasing a free thiol which reacts with DTNB to produce a yellow product.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 414 nm over 15 minutes.

  • Data Analysis: The rate of reaction is proportional to the slope of the absorbance curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value.

Protocol 2: Cell-Based Arachidonic Acid Release Assay

Objective: To assess the ability of all four compounds to block stimulated AA release from cultured cells, confirming the functional outcome of upstream vs. downstream inhibition.

Protocol2_Workflow Start Culture & Seed Cells (e.g., U937 monocytes) in 24-well plates Label Label Cells with ³H-Arachidonic Acid (18-24 hours) Start->Label Wash Wash Cells 3x to remove unincorporated label Label->Wash Pretreat Pre-treat with Compounds: - OOC, ATK, Aspirin, Zileuton - Vehicle Control Wash->Pretreat Stimulate Stimulate AA Release (e.g., with Calcium Ionophore) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Scintillate Measure Radioactivity (Scintillation Counting) Collect->Scintillate Analyze Calculate % Inhibition of AA Release Scintillate->Analyze

Caption: Workflow for the cell-based AA release assay.

Methodology:

  • Cell Culture: Seed U937 cells (or another suitable cell line) in 24-well plates and allow them to adhere.

  • Radiolabeling: Incubate the cells overnight with media containing low concentrations of ³H-arachidonic acid, which will be incorporated into the cell membranes.[22]

  • Wash: The next day, carefully wash the cells three times with buffer to remove any unincorporated radiolabel.

  • Pre-treatment: Incubate the cells with various concentrations of OOC, ATK, Aspirin, Zileuton, or vehicle control for 30-60 minutes.

  • Stimulation: Add a stimulating agent, such as calcium ionophore A23187, to trigger cPLA₂ activation and AA release.

  • Collection: After a short incubation period (e.g., 15-30 minutes), collect the cell culture supernatant.

  • Measurement: Measure the amount of released ³H-arachidonic acid in the supernatant using a liquid scintillation counter.[22]

  • Data Analysis: Calculate the percent inhibition of stimulated AA release for each compound. OOC and ATK are expected to show potent inhibition, while Aspirin and Zileuton should show little to no effect on AA release itself.[23]

Protocol 3: In Vitro COX-1/2 Activity Assay

Objective: To confirm that Aspirin directly inhibits COX activity, and that OOC, ATK, and Zileuton do not.

Protocol3_Workflow Start Prepare Reagents: - Ovine COX-1/2 Enzyme - Assay Buffer - Fluorometric Probe (ADHP) - Heme Plate Plate Test Compounds: - Aspirin (Positive Control) - OOC, ATK, Zileuton - Vehicle (Negative Control) Start->Plate AddEnzyme Add COX-1 or COX-2 Enzyme Solution Plate->AddEnzyme Incubate1 Pre-incubate (15 min, RT) AddEnzyme->Incubate1 AddSubstrate Initiate Reaction: Add Arachidonic Acid Incubate1->AddSubstrate Read Read Fluorescence (Ex/Em = 535/587 nm) kinetically AddSubstrate->Read Analyze Calculate % Inhibition and confirm specificity Read->Analyze

Caption: Workflow for the in vitro COX activity assay.

Methodology:

  • Reagent Preparation: Use a commercial fluorometric COX activity assay kit.[24][25] Prepare reagents according to the manufacturer's instructions.

  • Plating: Add test compounds (Aspirin, OOC, ATK, Zileuton) and vehicle control to a 96-well black plate.

  • Enzyme Addition: Add purified COX-1 or COX-2 enzyme to the wells.

  • Pre-incubation: Incubate for 15 minutes to allow for binding (and acetylation in the case of Aspirin).

  • Reaction Initiation: Add arachidonic acid to start the reaction. The peroxidase activity of COX will convert the probe into a highly fluorescent product.[26]

  • Measurement: Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition. Aspirin should show strong inhibition, while OOC, ATK, and Zileuton should have no significant effect, demonstrating target specificity.

Conclusion

The mechanistic elucidation of a novel compound requires a rigorous comparative approach. By positioning this compound (OOC) as a putative upstream inhibitor of the arachidonic acid cascade, we can directly contrast its hypothesized broad-spectrum anti-inflammatory potential with the targeted, downstream effects of established drugs like Aspirin and Zileuton.

The key distinction lies at the point of intervention. Upstream inhibition via cPLA₂, as proposed for OOC, offers the strategic advantage of simultaneously blocking the synthesis of both pro-inflammatory prostaglandins and leukotrienes. This could translate to a more comprehensive therapeutic effect in complex inflammatory diseases where multiple eicosanoid families contribute to the pathology. In contrast, downstream inhibitors provide a more tailored effect, which may be advantageous for conditions driven predominantly by one pathway or to avoid side effects associated with blocking the other.

The experimental workflows provided herein offer a clear, validated path to test this hypothesis, determine the potency and specificity of OOC, and firmly establish its mechanism of action relative to existing therapeutic agents.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs would be compiled here based on the search results used in the generation of this guide.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-Substituted Pyrrolidone Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the pyrrolidone scaffold represents a cornerstone in the design of enzyme inhibitors and other bioactive molecules. Its rigid, three-dimensional structure provides an excellent platform for the stereospecific presentation of functional groups, enabling precise interactions with biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-substituted pyrrolidone derivatives, with a particular focus on their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target in the management of type 2 diabetes mellitus.

We will dissect the causal relationships behind experimental design, from the synthesis of lead compounds to their biological evaluation. This guide is structured to be a self-validating system, where the rationale behind each step reinforces the overall scientific narrative.

The Central Role of DPP-4 in Glucose Homeostasis

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism.[1] Its primary function is the inactivation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving these peptides, DPP-4 curtails their insulinotropic effects.[1][4]

Inhibition of DPP-4, therefore, prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2][3] This mechanism has made DPP-4 a highly attractive target for the development of antihyperglycemic agents for the treatment of type 2 diabetes.[1][5] The pyrrolidine scaffold has proven to be particularly effective in mimicking the proline residue of DPP-4's natural substrates, forming the basis for several marketed drugs.[6]

Signaling Pathway of DPP-4 Inhibition

The downstream effects of DPP-4 inhibition are multifaceted, ultimately leading to improved glycemic control. The following diagram illustrates the signaling cascade initiated by the inhibition of DPP-4.

DPP4_Signaling_Pathway cluster_0 DPP-4 Inhibition cluster_1 Incretin Regulation cluster_2 Pancreatic Response cluster_3 Systemic Effects DPP-4_Inhibitor N-Substituted Pyrrolidone Derivative DPP-4 DPP-4 Enzyme DPP-4_Inhibitor->DPP-4 Inhibits GLP-1_GIP Active GLP-1 & GIP DPP-4->GLP-1_GIP No Inactivation Pancreatic_Beta_Cells Pancreatic β-Cells GLP-1_GIP->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic α-Cells GLP-1_GIP->Pancreatic_Alpha_Cells Inhibits Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin_Secretion->Glucose_Uptake Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: DPP-4 Inhibition Pathway in Glucose Homeostasis.

Core Principles of SAR in Pyrrolidine-Based DPP-4 Inhibitors

The design of potent and selective DPP-4 inhibitors based on the N-substituted pyrrolidone scaffold hinges on several key structural features. The following diagram outlines the critical pharmacophoric elements and areas of modification.

SAR_Workflow cluster_0 SAR Exploration Scaffold Pyrrolidone Core (Proline Mimic) N_Substituent N-Substituent (R1) (e.g., Chloroacetyl) Scaffold->N_Substituent C2_Substituent C2-Substituent (R2) (e.g., Carboxylic Acid/Nitrile) Scaffold->C2_Substituent Amine_Group Amine Group (R3) (e.g., Adamantyl) N_Substituent->Amine_Group Biological_Activity DPP-4 Inhibition (IC50) N_Substituent->Biological_Activity Modulates Potency & Selectivity C2_Substituent->Biological_Activity Essential for Binding Amine_Group->Biological_Activity Fine-tunes Affinity & PK Properties

Caption: Key Structural Elements for SAR Studies.

Key Findings from SAR Studies:
  • The Pyrrolidine Ring: This core structure serves as a rigid scaffold that mimics the proline residue of natural DPP-4 substrates. Its stereochemistry is crucial for optimal binding to the enzyme's active site.

  • The C2-Substituent (Carboxylic Acid or Bioisosteres): A key interaction with the active site of DPP-4 is mediated by a nitrile or carboxylic acid group at the C2 position of the pyrrolidine ring. This group forms critical hydrogen bonds with residues in the S1 pocket of the enzyme. Complete removal of this functionality typically results in a significant loss of inhibitory activity.

  • The N-Substituent: The nature of the substituent on the pyrrolidine nitrogen is a primary determinant of potency and selectivity. An N-acyl group, such as a chloroacetyl moiety, often serves as a reactive handle to introduce further diversity and engage with other regions of the enzyme's binding pocket.

  • The Amine Substituent: In many potent inhibitors like Vildagliptin, a larger, often lipophilic, amine group is attached to the N-acyl substituent. This group occupies the S2 pocket of DPP-4, and its size, shape, and lipophilicity are critical for optimizing binding affinity and pharmacokinetic properties.

Comparative Analysis of N-Substituted Pyrrolidone Derivatives

Table 1: SAR of Pyrrolidine Sulfonamide Derivatives as DPP-4 Inhibitors

This table summarizes the DPP-4 inhibitory activity of a series of pyrrolidine sulfonamide derivatives, highlighting the impact of substitutions on the N-sulfonyl group.

Compound IDR-Group on N-Sulfonylphenyl% Inhibition of DPP-4
23a 4-H56.32%
23b 4-Cl44.29%
23c 4-NO₂49.62%
23d 4-OCH₃66.32%
Vildagliptin (Standard)100%

Data synthesized from Salve and Jadhav (2021) as cited in a review.[7]

Analysis: In this series, the presence of an electron-donating methoxy group (Compound 23d ) at the para-position of the N-sulfonylphenyl ring resulted in the highest inhibitory activity among the tested analogs.[7] Conversely, the electron-withdrawing chloro (Compound 23b ) and nitro (Compound 23c ) groups led to lower inhibition compared to the unsubstituted analog (Compound 23a ).[7] This suggests that the electronic properties of the N-substituent play a significant role in modulating DPP-4 inhibition.

Table 2: SAR of N-Substituted 3,4-Pyrroledicarboximides as COX-1/COX-2 Inhibitors

This table demonstrates the SAR of a different class of N-substituted pyrrolidine derivatives as anti-inflammatory agents, highlighting the impact of the N-substituent on cyclooxygenase (COX) inhibition.

Compound IDN-SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
2g 4-Cyclohexylpiperazin-1-yl1.030.12
2h 4-(Thiophen-2-yl)piperazin-1-yl>100.11
2j 4-(2-Hydroxyethyl)piperazin-1-yl3.520.28
Meloxicam (Standard)1.890.18

Data from a study on N-substituted 3,4-pyrroledicarboximides.[8][9]

Analysis: In this anti-inflammatory series, replacing an aryl substituent with a heteroaryl (Compound 2h ) or cycloalkyl (Compound 2g ) group on the piperazine moiety attached to the pyrrolidine nitrogen resulted in a significant reduction in COX-1 inhibition while maintaining potent COX-2 inhibition.[8] The introduction of a hydrophilic hydroxyethyl group (Compound 2j ) led to a decrease in activity against both enzymes.[8] This underscores the importance of the N-substituent's lipophilicity and steric bulk in achieving selective inhibition.

Experimental Protocols

A self-validating research narrative requires transparent and reproducible methodologies. Below are detailed protocols for the synthesis of a representative N-substituted pyrrolidone derivative and its subsequent biological evaluation.

Synthesis of Vildagliptin: A Representative N-Substituted Pyrrolidone Derivative

This protocol describes the synthesis of Vildagliptin, a potent DPP-4 inhibitor, starting from the key intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Workflow Diagram:

Synthesis_Workflow L-Prolinamide L-Prolinamide Intermediate (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile L-Prolinamide->Intermediate Acylation & Dehydration Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Vildagliptin Vildagliptin Intermediate->Vildagliptin Nucleophilic Substitution 3-Aminoadamantanol 3-Aminoadamantanol 3-Aminoadamantanol->Vildagliptin

Caption: Synthetic Pathway to Vildagliptin.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [10][11][12]

  • Reaction Setup: In a suitable reaction vessel, mix L-prolinamide hydrochloride and N,N-dimethylformamide (DMF).[13]

  • Acylation: Cool the mixture to 0-5°C and add chloroacetyl chloride dropwise while maintaining the temperature.[13]

  • Dehydration: Stir the reaction mixture at 0-5°C for 1-2 hours. The chloroacetyl chloride acts as both the acylating and dehydrating agent, converting the amide to a nitrile in a one-pot reaction.[10]

  • Work-up and Isolation: After the reaction is complete (monitored by HPLC), allow the mixture to warm to room temperature. The product can be isolated through extraction and subsequent crystallization or chromatography.[13]

Step 2: Synthesis of Vildagliptin [11][12]

  • Reaction Setup: Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and 3-aminoadamantanol in a suitable solvent such as acetonitrile.

  • Nucleophilic Substitution: Add a base, for example, potassium carbonate, to the mixture to facilitate the nucleophilic substitution of the chlorine atom by the amino group of 3-aminoadamantanol.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC) or HPLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield Vildagliptin.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the synthesized compounds against human recombinant DPP-4.

Workflow Diagram:

Assay_Workflow Prepare_Reagents 1. Prepare Reagents: - DPP-4 Enzyme - Test Compounds - Substrate (H-Gly-Pro-AMC) - Assay Buffer Plate_Setup 2. Plate Setup (96-well): - Add Assay Buffer - Add DPP-4 Enzyme - Add Test Compounds/Control Prepare_Reagents->Plate_Setup Incubation 3. Pre-incubation at 37°C Plate_Setup->Incubation Reaction_Initiation 4. Initiate Reaction: Add Substrate Incubation->Reaction_Initiation Measurement 5. Measure Fluorescence: (Ex/Em = 360/460 nm) Reaction_Initiation->Measurement Data_Analysis 6. Data Analysis: Calculate % Inhibition & IC50 Measurement->Data_Analysis

Sources

A Comparative Analysis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic Acid (ODOPCA) as a Novel Drug Delivery Platform

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical sciences, the quest for novel drug delivery systems that enhance therapeutic efficacy while minimizing off-target effects is paramount. This guide introduces 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid (ODOPCA), a novel single-chain amphiphile, as a potential next-generation drug delivery platform. We will benchmark its projected performance against established platforms—liposomes, polymeric nanoparticles, and micelles—providing a comprehensive framework for its evaluation, complete with detailed experimental protocols.

The Challenge in Drug Delivery: A Quest for Precision and Efficacy

Effective drug delivery is a cornerstone of modern medicine, yet numerous challenges persist. Many potent therapeutic agents suffer from poor solubility, rapid degradation, and non-specific biodistribution, leading to suboptimal therapeutic outcomes and significant side effects.[1][2] Advanced drug delivery systems aim to overcome these hurdles by encapsulating therapeutic payloads, thereby improving their stability, solubility, and pharmacokinetic profiles.[3][4] Nanoparticles, for instance, can act as "Trojan horses," shielding drugs from premature degradation and facilitating their accumulation at the target site.[1]

Introducing ODOPCA: A Novel Amphiphilic Candidate

ODOPCA is a unique molecule featuring a hydrophilic pyroglutamic acid headgroup and a lipophilic 18-carbon octadecyl tail. Pyroglutamic acid, a derivative of glutamic acid, is a naturally occurring amino acid known for its biocompatibility.[5][6] The long hydrocarbon chain imparts amphiphilic character to the molecule, suggesting a propensity for self-assembly in aqueous environments, a key characteristic of many successful drug delivery vehicles.[7][8] While direct studies on ODOPCA for drug delivery are nascent, its structural similarity to other N-acyl amino acids, which are known to form micelles and vesicles, provides a strong rationale for its investigation as a drug delivery platform.[7][9]

Established Drug Delivery Platforms: The Benchmarks

A thorough evaluation of any new drug delivery system requires benchmarking against current standards. Here, we briefly review three prominent platforms:

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. Their ability to encapsulate both hydrophilic and hydrophobic drugs has led to several clinically approved formulations.[7][10] Liposomes are lauded for their biocompatibility and versatility in surface modification for targeted delivery.[11]

  • Polymeric Nanoparticles: These are solid colloidal particles, typically ranging from 10 to 1000 nm in size, in which a drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix.[6][12] Their key advantages include high stability, controlled drug release capabilities, and the potential for surface functionalization.[13]

  • Micelles: These are self-assembled nanostructures formed by amphiphilic molecules in an aqueous solution. They possess a hydrophobic core, which can solubilize poorly water-soluble drugs, and a hydrophilic shell that interfaces with the aqueous environment.[14][15] Polymeric micelles, in particular, offer enhanced stability compared to surfactant micelles.[16]

A Head-to-Head Comparison: Projecting ODOPCA's Performance

This section outlines a comprehensive, albeit hypothetical, benchmarking study to evaluate the potential of ODOPCA as a drug delivery platform. We will compare its projected physicochemical properties, drug loading and release characteristics, and in vitro and in vivo performance against our established benchmarks.

Physicochemical Characterization

A fundamental step in evaluating a new drug delivery system is the thorough characterization of its physical and chemical properties.[17][18]

Table 1: Comparative Physicochemical Properties of Drug Delivery Platforms

ParameterODOPCA (Projected)LiposomesPolymeric NanoparticlesMicelles
Size (nm) 50-15050-200100-50010-100
Zeta Potential (mV) -20 to -40-10 to -30-15 to -35-5 to -15
Polydispersity Index (PDI) < 0.2< 0.2< 0.2< 0.1
Critical Micelle Concentration (CMC) To be determinedN/A (forms vesicles)N/A (polymeric)Low (for polymeric)

Experimental Protocol: Physicochemical Characterization of ODOPCA Nanoparticles

This protocol details the steps to characterize the fundamental properties of self-assembled ODOPCA nanoparticles.

Objective: To determine the size, zeta potential, and critical micelle concentration (CMC) of ODOPCA nanoparticles.

Materials:

  • This compound (ODOPCA)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Pyrene (fluorescent probe for CMC determination)

Equipment:

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability

  • Fluorometer

  • Analytical balance

  • Sonicator

Workflow Diagram:

cluster_prep Nanoparticle Preparation cluster_dls DLS Analysis cluster_cmc CMC Determination prep1 Dissolve ODOPCA in deionized water prep2 Sonicate to form nanoparticles prep1->prep2 cmc1 Prepare serial dilutions of ODOPCA prep1->cmc1 dls1 Dilute nanoparticle suspension in PBS prep2->dls1 dls2 Measure size and PDI dls1->dls2 dls3 Measure zeta potential dls2->dls3 cmc2 Add pyrene to each dilution cmc1->cmc2 cmc3 Measure fluorescence intensity cmc2->cmc3 cmc4 Plot intensity ratio vs. log(concentration) cmc3->cmc4

Caption: Workflow for physicochemical characterization of ODOPCA nanoparticles.

Step-by-Step Procedure:

  • Nanoparticle Formation:

    • Accurately weigh a predetermined amount of ODOPCA.

    • Disperse the ODOPCA in deionized water to a concentration above its expected CMC.

    • Sonicate the dispersion using a probe sonicator until a clear or opalescent solution is obtained, indicating the formation of nanoparticles.

  • Size and Zeta Potential Measurement (DLS):

    • Dilute a small aliquot of the ODOPCA nanoparticle suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using the DLS instrument.[15]

    • For zeta potential measurement, transfer the diluted sample to a specialized zeta potential cell.

    • Measure the electrophoretic mobility to determine the zeta potential.

  • Critical Micelle Concentration (CMC) Determination:

    • Prepare a series of ODOPCA solutions in deionized water with varying concentrations.

    • Add a small, constant amount of a stock solution of pyrene in acetone to each ODOPCA solution.

    • Incubate the solutions in the dark to allow for pyrene partitioning into the hydrophobic cores of any formed micelles.

    • Measure the fluorescence emission spectra of each sample using a fluorometer, with an excitation wavelength of 334 nm.

    • Determine the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum.

    • Plot the I1/I3 ratio as a function of the logarithm of the ODOPCA concentration. The CMC is the concentration at which a sharp decrease in the I1/I3 ratio is observed.[19]

Drug Loading and Release Kinetics

The ability to efficiently encapsulate a therapeutic agent and release it in a controlled manner is a critical performance metric for any drug delivery system.[20][21] For this hypothetical study, we will use doxorubicin, a widely used anticancer drug, as the model therapeutic.

Table 2: Comparative Drug Loading and Release Characteristics (Doxorubicin)

ParameterODOPCA (Projected)LiposomesPolymeric NanoparticlesMicelles
Drug Loading Capacity (%) 5-151-105-252-10
Encapsulation Efficiency (%) > 80> 90> 70> 60
Release Profile (in vitro) SustainedBiphasic (initial burst followed by sustained release)SustainedRelatively rapid

Experimental Protocol: Doxorubicin Loading and In Vitro Release Study

This protocol outlines the procedure for loading doxorubicin into ODOPCA nanoparticles and evaluating its in vitro release profile.

Objective: To determine the drug loading capacity, encapsulation efficiency, and in vitro release kinetics of doxorubicin from ODOPCA nanoparticles.

Materials:

  • ODOPCA nanoparticles (prepared as described previously)

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Centrifuge

  • Shaking incubator

Workflow Diagram:

cluster_loading Drug Loading cluster_release In Vitro Release load1 Mix doxorubicin with ODOPCA nanoparticle suspension load2 Incubate to allow for encapsulation load1->load2 load3 Separate free drug by centrifugation load2->load3 load4 Quantify encapsulated doxorubicin by HPLC load3->load4 release1 Place drug-loaded nanoparticles in dialysis bag load4->release1 release2 Immerse in release buffer (pH 7.4 and 5.5) release1->release2 release3 Collect aliquots at time intervals release2->release3 release4 Quantify released doxorubicin by HPLC release3->release4

Caption: Workflow for doxorubicin loading and in vitro release from ODOPCA nanoparticles.

Step-by-Step Procedure:

  • Doxorubicin Loading:

    • Prepare a stock solution of doxorubicin hydrochloride in deionized water.

    • Add the doxorubicin solution to the pre-formed ODOPCA nanoparticle suspension at a specific drug-to-carrier ratio.

    • Incubate the mixture with gentle stirring for a defined period to facilitate drug encapsulation.

    • To separate the encapsulated drug from the free drug, centrifuge the suspension. The nanoparticles will form a pellet, leaving the free drug in the supernatant.

    • Carefully collect the supernatant and lyse the nanoparticle pellet with a suitable solvent (e.g., methanol).

    • Quantify the amount of doxorubicin in the lysed pellet using a validated HPLC method.[22][23][24]

  • Calculation of Drug Loading and Encapsulation Efficiency:

    • Drug Loading Capacity (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

  • In Vitro Drug Release:

    • Transfer a known amount of the doxorubicin-loaded ODOPCA nanoparticle suspension into a dialysis bag.

    • Immerse the dialysis bag in a larger volume of release buffer (PBS at pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal/lysosomal environment).

    • Place the setup in a shaking incubator at 37°C.

    • At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

    • Analyze the concentration of doxorubicin in the collected aliquots using HPLC.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

In Vitro Cytotoxicity and Cellular Uptake

The biocompatibility and cellular interaction of a drug delivery system are crucial for its therapeutic success.[13][21]

Table 3: Comparative In Vitro Performance

ParameterODOPCA (Projected)LiposomesPolymeric NanoparticlesMicelles
Biocompatibility (IC50 of empty carrier) HighVery HighHighHigh
Cellular Uptake Efficiency Moderate to HighHighHighModerate
Cytotoxicity of Drug-Loaded Carrier (IC50) Lower than free drugLower than free drugLower than free drugLower than free drug

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of empty and doxorubicin-loaded ODOPCA nanoparticles on a cancer cell line.

Objective: To determine the in vitro cytotoxicity of ODOPCA nanoparticles and their doxorubicin-loaded counterparts.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Empty and doxorubicin-loaded ODOPCA nanoparticles

  • Free doxorubicin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Workflow Diagram:

cluster_cell_culture Cell Culture and Treatment cluster_mtt_assay MTT Assay cell1 Seed cells in 96-well plates cell2 Incubate for 24 hours cell1->cell2 cell3 Treat with serial dilutions of nanoparticles and free drug cell2->cell3 cell4 Incubate for 48-72 hours cell3->cell4 mtt1 Add MTT solution to each well cell4->mtt1 mtt2 Incubate for 4 hours mtt1->mtt2 mtt3 Add DMSO to dissolve formazan crystals mtt2->mtt3 mtt4 Measure absorbance at 570 nm mtt3->mtt4 cluster_animal_prep Animal Preparation and Injection cluster_imaging In Vivo Imaging cluster_ex_vivo Ex Vivo Analysis animal1 Anesthetize tumor-bearing mouse animal2 Inject fluorescently labeled nanoparticles intravenously animal1->animal2 image1 Image the mouse at different time points (e.g., 1, 4, 24, 48h) animal2->image1 image2 Quantify fluorescence intensity in the tumor and other organs image1->image2 exvivo1 Euthanize the mouse at the final time point image2->exvivo1 exvivo2 Excise and image major organs and the tumor exvivo1->exvivo2 exvivo3 Quantify fluorescence in each organ exvivo2->exvivo3

Caption: Workflow for in vivo biodistribution imaging of ODOPCA nanoparticles.

Step-by-Step Procedure:

  • Preparation of Labeled Nanoparticles:

    • Synthesize ODOPCA nanoparticles incorporating a near-infrared fluorescent dye. This can be done by co-precipitation of ODOPCA with a lipid-soluble dye.

  • Animal Model:

    • Establish a subcutaneous tumor model in immunocompromised mice by injecting cancer cells.

    • Allow the tumors to grow to a suitable size for imaging studies.

  • In Vivo Imaging:

    • Anesthetize a tumor-bearing mouse.

    • Administer the fluorescently labeled ODOPCA nanoparticles via intravenous injection (e.g., tail vein).

    • Place the mouse in the IVIS imaging system and acquire images at various time points (e.g., immediately after injection, 1, 4, 24, and 48 hours post-injection). [25][26] 4. Use the system's software to quantify the fluorescence intensity in the tumor region and other major organs.

  • Ex Vivo Analysis:

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Arrange the organs in the imaging system and acquire a final ex vivo image to confirm the biodistribution and quantify the fluorescence in each organ more accurately. [27]

Conclusion and Future Directions

This compound presents a promising new avenue in the development of drug delivery systems. Its amphiphilic nature, derived from a biocompatible pyroglutamic acid headgroup and a long hydrocarbon tail, suggests the potential for self-assembly into effective nanocarriers. The comprehensive benchmarking framework outlined in this guide provides a roadmap for the systematic evaluation of ODOPCA's performance against established platforms like liposomes, polymeric nanoparticles, and micelles.

The proposed experiments, from fundamental physicochemical characterization to in vivo biodistribution studies, will be crucial in validating the projected advantages of ODOPCA, such as good drug loading capacity, sustained release, and biocompatibility. Should the experimental data align with these projections, ODOPCA could emerge as a valuable addition to the arsenal of drug delivery technologies, offering a simple, single-molecule platform with the potential for broad therapeutic applications. Further research could also explore surface modifications of ODOPCA nanoparticles to incorporate targeting ligands for active tumor targeting, further enhancing their therapeutic potential.

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with broad therapeutic potential is a critical endeavor. The 5-oxopyrrolidine-3-carboxylic acid core has emerged as a particularly promising framework, with derivatives demonstrating a remarkable range of biological activities. These activities span from combating multidrug-resistant pathogens to inducing cancer cell death and mitigating inflammation.[1][2][3] This guide provides a comprehensive analysis of the in vitro efficacy of various 5-oxopyrrolidine-3-carboxylic acid derivatives, explores the crucial next steps toward in vivo validation, and offers a comparative perspective on their potential as next-generation therapeutics. While extensive data on 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid itself is not yet prevalent in publicly accessible research, the extensive studies on its structural analogues provide a strong foundation for predicting its potential and guiding future research.

In Vitro Efficacy: A Tale of Two Fronts - Antimicrobial and Anticancer Activity

The true versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold is most evident in the diverse in vitro activities of its derivatives. Researchers have successfully synthesized and screened libraries of these compounds against a range of challenging biological targets.

A New Generation of Antimicrobial Agents

The rise of antibiotic-resistant bacteria necessitates the urgent development of novel antimicrobial agents.[2][4] Derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown significant promise in this area.[2][4] When tested against a panel of both Gram-positive and Gram-negative bacteria, certain hydrazone derivatives demonstrated potent antibacterial effects.[2][4] For instance, a derivative featuring a 5-nitrothien-2-yl fragment exhibited superior activity against several strains compared to the control antibiotic, cefuroxime.[2][4] Another derivative with a benzylidene moiety showed particularly strong inhibition of Staphylococcus aureus.[2][4]

The mechanism of action for these antimicrobial effects is an area of active investigation. However, the ability of some of these compounds to disrupt biofilm formation is a particularly noteworthy finding.[2][4][5] Biofilms are a major contributor to the persistence of chronic infections and antibiotic resistance, and compounds that can effectively inhibit or disperse them are of high therapeutic value.

Targeting Cancer Cells with Precision

In the realm of oncology, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been identified as potential anticancer agents.[1] In vitro studies using the A549 non-small cell lung adenocarcinoma cell line revealed that the cytotoxic effects of these compounds are highly dependent on their specific chemical structures.[1] For example, the addition of a 3,5-dichloro substitution to the 1-(2-hydroxyphenyl) ring significantly enhanced the compound's ability to reduce the viability of A549 cells.[1] This structure-activity relationship provides a clear path for the further optimization of these compounds to improve their anticancer potency.

The Crucial Leap: Correlating In Vitro Findings with In Vivo Potential

While in vitro assays are invaluable for initial screening and mechanistic studies, the true test of a potential therapeutic lies in its in vivo efficacy and safety. The correlation between in vitro and in vivo (IVIVC) results is a cornerstone of drug development, allowing researchers to predict how a compound will behave in a complex living system based on its performance in a controlled laboratory setting.[6][7][8][9][10]

For the 5-oxopyrrolidine-3-carboxylic acid derivatives discussed, the strong in vitro data serves as a compelling rationale for advancing the most promising candidates to in vivo studies. For the antimicrobial derivatives, this would typically involve animal models of bacterial infection to assess the compound's ability to reduce bacterial load and improve survival. For the anticancer derivatives, xenograft models, where human cancer cells are implanted into immunocompromised mice, would be employed to evaluate the compound's impact on tumor growth.

The following diagram illustrates the conceptual workflow for establishing an in vitro-in vivo correlation:

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies invitro_assay In Vitro Assay (e.g., MIC, IC50) model Mathematical Modeling (IVIVC) invitro_assay->model dissolution Dissolution Profile dissolution->model permeability Permeability Assay permeability->model animal_model Animal Model (e.g., infection, tumor) pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd efficacy Efficacy Assessment pk_pd->efficacy model->pk_pd Predicts

Caption: Conceptual workflow for establishing an in vitro-in vivo correlation (IVIVC).

Comparative Analysis: A Look at Derivative Efficacy

To provide a clearer picture of the therapeutic potential of this scaffold, the following table summarizes the in vitro data for representative derivatives from the aforementioned studies.

Derivative ClassTarget ApplicationKey In Vitro FindingReference Compound
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazonesAntibacterialSurpassed the activity of cefuroxime against several bacterial strains.Cefuroxime
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivativesAnticancer3,5-dichloro substitution significantly enhanced cytotoxicity in A549 cells.Cisplatin, Cytosine arabinoside
5-oxopyrrolidine-3-carboxylic acid derivativesAnti-inflammatoryPromising activity against matrix metalloproteinases (MMPs) MMP-2 and MMP-9.Not specified

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the reproducibility and validity of the findings presented, it is essential to follow standardized and well-documented experimental protocols.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.

The following diagram illustrates the general workflow for in vitro screening of novel compounds:

in_vitro_workflow compound Test Compound (5-Oxopyrrolidine Derivative) primary_screen Primary Screening (e.g., MIC, Cell Viability) compound->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screening (e.g., Biofilm Assay, Apoptosis Assay) hit_id->secondary_screen Promising Hits lead_opt Lead Optimization secondary_screen->lead_opt invivo In Vivo Studies lead_opt->invivo Optimized Leads

Caption: General workflow for the in vitro screening of novel therapeutic compounds.

Future Directions and Conclusion

The 5-oxopyrrolidine-3-carboxylic acid scaffold represents a fertile ground for the discovery of new drugs. The promising in vitro antimicrobial and anticancer activities of its derivatives, coupled with the clear structure-activity relationships that have been identified, provide a solid foundation for further development. The next critical phase of research will be to systematically evaluate the most potent of these compounds in relevant in vivo models to establish a strong in vitro-in vivo correlation. This will not only validate their therapeutic potential but also provide crucial data on their pharmacokinetic and toxicological profiles. As research in this area continues, it is highly probable that derivatives of 5-oxopyrrolidine-3-carboxylic acid will emerge as important clinical candidates for the treatment of infectious diseases, cancer, and inflammatory conditions.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Pyrrolidone-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyrrolidone-Based Compounds

Pyrrolidone and its derivatives, such as N-methyl-2-pyrrolidone (NMP) and N-vinyl-2-pyrrolidone (NVP), are a class of compounds with widespread applications in the pharmaceutical, chemical, and manufacturing industries.[1] Their versatile solvent properties and role as precursors in polymer synthesis make them critical components in numerous formulations.[1][2] Consequently, the accurate and precise quantification of these compounds, both as active ingredients and as potential impurities, is paramount for ensuring product quality, safety, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for the analysis of pyrrolidone-based compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. As a self-validating system, no single technique is universally superior; rather, the optimal choice depends on the specific analytical challenge, including the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. This guide will delve into the causality behind experimental choices for each technique and provide a framework for their cross-validation, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Derivatives

HPLC is a cornerstone technique for the analysis of a broad range of pyrrolidone derivatives, particularly those that are non-volatile or thermally labile.[3] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Expertise & Experience in HPLC Method Selection

The choice between Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) is a critical first step. RP-HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is generally the first choice for many pyrrolidone derivatives. However, for highly polar pyrrolidones, such as 2-pyrrolidinone, HILIC can provide superior retention and resolution.[4] The selection of the detector is equally important. A Diode Array Detector (DAD) or a simple UV detector is often sufficient for routine analysis, especially for compounds with a suitable chromophore like NVP.[1] For enhanced sensitivity and selectivity, particularly in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[5]

Detailed Experimental Protocol: HPLC-UV Analysis of N-Vinyl-2-Pyrrolidone (NVP)

This protocol is a representative example for the quantitative analysis of NVP. Optimization for other pyrrolidone derivatives will be necessary.

1. Instrumentation and Materials:

  • HPLC system with a UV detector (e.g., Agilent 1100 series or equivalent)[5]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)[5]

  • Water (HPLC grade)[5]

  • N-Vinyl-2-pyrrolidone reference standard

2. Chromatographic Conditions: [1]

  • Mobile Phase: Acetonitrile and Water (Gradient or isocratic, e.g., 50:50 v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 3 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 235 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the NVP reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[1]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the sample containing NVP with the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of NVP against the concentration of the calibration standards.

  • Determine the concentration of NVP in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography (GC): The Gold Standard for Volatile Analytes and Purity Testing

Gas Chromatography is exceptionally well-suited for the analysis of volatile and thermally stable organic compounds, making it a powerful tool for the purity analysis of pyrrolidone-based solvents like NMP.[2] In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.

Expertise & Experience in GC Method Development

The choice of the stationary phase is critical for achieving the desired separation. For the purity analysis of NMP and its related impurities, a polar column is often preferred to resolve structurally similar compounds.[2] The detector selection depends on the analytical goal. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, making it ideal for purity assays where all components need to be detected.[6] For trace-level analysis or confirmation of identity, a Mass Spectrometer (GC-MS) provides unparalleled selectivity and structural information. A Nitrogen-Phosphorus Detector (NPD) can be highly selective for nitrogen-containing compounds like pyrrolidones, offering enhanced sensitivity.[7]

Detailed Experimental Protocol: Purity Analysis of N-Methyl-2-Pyrrolidone (NMP) by GC-FID

This protocol is based on established methods for NMP purity analysis.[2][6]

1. Instrumentation and Materials:

  • Gas chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID) (e.g., Agilent 8850 GC or equivalent)[2]

  • Capillary column suitable for polar compounds (e.g., Agilent J&W DB-23)[2]

  • Helium (carrier gas, high purity)

  • N-Methyl-2-pyrrolidone sample

  • Reference standards for known impurities (if available)

2. Chromatographic Conditions: [2]

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 200 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas Flow: Constant flow, e.g., 1.2 mL/min

  • Detector Temperature: 250 °C

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)

3. Sample Preparation:

  • For purity analysis of bulk NMP, the sample can often be injected directly after dilution in a suitable solvent if necessary.

4. Data Analysis:

  • Identify the NMP peak and any impurity peaks based on their retention times compared to reference standards (if available).

  • Calculate the purity of NMP using the area percent method, where the area of the NMP peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): Unambiguous Identification and High-Sensitivity Quantification

Mass Spectrometry is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a high degree of selectivity and sensitivity, making it indispensable for trace-level analysis and unambiguous compound identification.[8]

Expertise & Experience in MS Detection

For pyrrolidone-based compounds, Electrospray Ionization (ESI) is a common choice for LC-MS, typically operating in positive ion mode.[5] Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the preferred method for quantification in complex matrices, as it significantly enhances selectivity and signal-to-noise ratio.[5] In GC-MS, Electron Ionization (EI) is the standard, providing reproducible fragmentation patterns that are useful for library matching and structural elucidation.

Detailed Experimental Protocol: LC-MS/MS Analysis of N-Methyl-2-Pyrrolidone (NMP)

This protocol is adapted from the FDA method for NMP analysis in biological matrices and can be modified for other sample types.[5]

1. Instrumentation and Materials:

  • HPLC system coupled to a tandem mass spectrometer with an ESI source (e.g., Micromass Quattro micro™ or equivalent)[5]

  • HILIC column (e.g., Waters Atlantis HILIC-Silica, 3µm, 4.6x150mm)[5]

  • Acetonitrile (LC-MS grade)[5]

  • Water (LC-MS grade)[5]

  • Formic acid[5]

  • NMP reference standard[5]

  • Deuterated NMP (d9-NMP) as an internal standard[5]

2. LC-MS/MS Conditions:

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid[5]

  • Flow Rate: 0.4 mL/min[5]

  • Injection Volume: 20 µL[5]

  • Ionization Mode: ESI Positive[5]

  • MRM Transitions: [5]

    • NMP: m/z 100 → 58 (quantification), 100 → 82, 100 → 69, 100 → 41 (confirmation)

    • d9-NMP: m/z 109 → 62

3. Sample Preparation: [5]

  • Extraction: For a biological matrix like bovine liver, homogenize the sample and extract NMP with methanol followed by acetonitrile.

  • Internal Standard Spiking: Add a known amount of d9-NMP internal standard to all samples, calibration standards, and quality controls before extraction.

  • Cleanup and Dilution: Centrifuge the extract and dilute it with acetonitrile before injection.

4. Data Analysis: [5]

  • Quantify NMP by creating a calibration curve of the peak area ratio of NMP to d9-NMP versus the concentration of NMP.

  • Confirm the identity of NMP by comparing the retention time and the ratio of the confirmation MRM transitions to the quantification transition with those of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Quantification and Structural Elucidation

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a calibration curve using a substance-specific standard.[9][10] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] This makes qNMR an incredibly powerful tool for purity assessment and the certification of reference materials.

Expertise & Experience in qNMR

For successful qNMR, several experimental parameters must be carefully controlled. A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is crucial to ensure complete relaxation of all nuclei between scans.[11] The selection of an appropriate internal standard is also critical; it should be stable, non-volatile, have a simple spectrum that does not overlap with the analyte signals, and be accurately weighed.[11]

Detailed Experimental Protocol: Quantitative NMR (qNMR) for Purity Assessment of a Pyrrolidone Derivative

This is a general protocol that can be adapted for various pyrrolidone-based compounds.

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • Volumetric flasks

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard (e.g., maleic acid, dimethyl sulfone)

  • Pyrrolidone derivative to be analyzed

2. Sample Preparation: [11]

  • Accurately weigh a known amount of the pyrrolidone derivative and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition: [11]

  • Allow the sample to thermally equilibrate in the spectrometer.

  • Acquire a 1H NMR spectrum with optimized parameters for quantification:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): ≥ 5 * T1 (longest)

    • Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or more)

  • Ensure spinning is off to avoid spinning sidebands.[11]

4. Data Processing and Analysis: [9]

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal for the pyrrolidone derivative and a signal for the internal standard.

  • Calculate the purity of the analyte using the following equation:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a multi-faceted decision that requires a thorough understanding of the strengths and limitations of each method in the context of the specific analytical problem.

Parameter HPLC-UV GC-FID LC-MS/MS qNMR
Principle Liquid-solid partitioningGas-liquid/solid partitioningSeparation by LC, detection by massNuclear spin resonance
Typical Analytes Non-volatile, thermally labileVolatile, thermally stableWide range, including non-volatile and polarSoluble compounds with NMR-active nuclei
Sample Preparation Often simple dilution and filtrationCan require derivatization for non-volatile compoundsCan be extensive for complex matricesSimple dissolution, requires accurate weighing
Selectivity ModerateModerate to highVery highHigh
Sensitivity (LOD) ng rangepg-ng rangefg-pg rangeµg-mg range
Quantitative Accuracy High (with calibration)High (with calibration)Very high (with internal standard)Very high (primary method)
Structural Information Limited (retention time)Limited (retention time)High (fragmentation pattern)Very high (chemical shifts, coupling)

Cross-Validation of Analytical Techniques: A Framework for Ensuring Data Integrity

Cross-validation is the process of confirming that a validated analytical method produces reliable and consistent results when compared across different techniques, laboratories, or instruments.[12] This is a critical step in drug development and quality control to ensure data integrity and facilitate method transfer.[13] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for analytical procedure validation, which is the foundation for any cross-validation effort.[14][15]

A Step-by-Step Approach to Cross-Validation
  • Method Validation: Each analytical technique (e.g., HPLC, GC) must first be individually validated according to ICH Q2(R2) guidelines for parameters such as accuracy, precision, specificity, linearity, range, and robustness.[14]

  • Sample Selection: A set of well-characterized samples, including the pure compound, spiked samples, and real-world samples (e.g., from a manufacturing process or stability study), should be selected for analysis by each technique.

  • Parallel Analysis: The selected samples are analyzed in parallel using the validated methods for each technique.

  • Statistical Comparison of Results: The data generated from each technique are statistically compared. This can involve:

    • t-tests or ANOVA: To compare the mean values of quantitative results.

    • Correlation analysis: To assess the agreement between the methods over a range of concentrations.

    • Bland-Altman plots: To visualize the agreement between two quantitative methods.

  • Acceptance Criteria: Pre-defined acceptance criteria for the agreement between the methods should be established. These criteria will depend on the intended purpose of the analytical procedure.

Visualizing the Workflows

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extract Solvent Extraction Spike->Extract Cleanup Centrifugation & Dilution Extract->Cleanup HPLC HPLC Separation Cleanup->HPLC ESI Electrospray Ionization HPLC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of pyrrolidone-based compounds using LC-MS/MS.

Cross-Validation Logic

cluster_methods Validated Analytical Methods cluster_analysis Comparative Analysis cluster_eval Evaluation HPLC HPLC Method (Validated per ICH Q2) Results_HPLC Results from HPLC HPLC->Results_HPLC GC GC Method (Validated per ICH Q2) Results_GC Results from GC GC->Results_GC qNMR qNMR Method (Primary Method) Results_qNMR Results from qNMR qNMR->Results_qNMR Samples Identical Sample Set Samples->HPLC Samples->GC Samples->qNMR Stats Statistical Comparison (e.g., t-test, Correlation) Results_HPLC->Stats Results_GC->Stats Results_qNMR->Stats Conclusion Conclusion on Method Equivalence Stats->Conclusion

Caption: Logical framework for the cross-validation of multiple analytical techniques.

Fragmentation Pathway of N-Methyl-2-Pyrrolidone in MS/MS

NMP N-Methyl-2-Pyrrolidone (Precursor Ion) m/z 100 Frag1 Product Ion m/z 82 NMP->Frag1 -H2O Frag2 Product Ion m/z 69 NMP->Frag2 -CH2O, -H Frag3 Product Ion m/z 58 (Quantifier) NMP->Frag3 -C2H2O Frag4 Product Ion m/z 41 NMP->Frag4 -C2H2O, -NH3

Caption: Proposed fragmentation pathway for N-methyl-2-pyrrolidone in MS/MS analysis.

Conclusion

The selection and validation of analytical techniques for pyrrolidone-based compounds are critical for ensuring the quality and safety of a wide range of products. This guide has provided a comparative overview of HPLC, GC, MS, and NMR, complete with detailed protocols and an emphasis on the rationale behind methodological choices. No single technique is a panacea; rather, a multi-faceted approach, underpinned by a robust cross-validation strategy, provides the highest level of confidence in analytical data. By understanding the unique strengths of each technique and implementing a rigorous cross-validation framework, researchers and drug development professionals can ensure data integrity, meet regulatory expectations, and ultimately, contribute to the development of safe and effective products.

References

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A Head-to-Head Comparative Analysis of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid for Advanced Skincare Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of cosmetic science, the quest for novel, high-performance ingredients that can deliver superior skin health benefits is paramount. This guide presents a comprehensive, head-to-head comparison of a novel molecule, 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid, against established, commercial skincare ingredients. Our analysis is grounded in scientific principles and supported by detailed experimental protocols, providing researchers, scientists, and drug development professionals with a robust framework for evaluating its potential in next-generation skincare formulations.

Introduction: A Novel Molecule with Multifunctional Potential

This compound is a structurally unique molecule featuring a hydrophilic pyrrolidone carboxylic acid (PCA) headgroup and a lipophilic 18-carbon octadecyl tail. This amphipathic design suggests a multifunctional role in skin health, potentially combining the humectant properties of PCA with the emollient and barrier-enhancing characteristics of a long-chain lipid.

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, including analgesic, antiproliferative, and antibacterial properties.[1] Furthermore, PCA and its sodium salt are well-established cosmetic ingredients known for their role as skin conditioning agents and humectants.[2] The long octadecyl chain is a common feature in lipids that constitute the skin's natural barrier, suggesting a potential for this molecule to integrate into the stratum corneum and enhance its protective function.

This guide will compare this compound with three benchmarks in the skincare industry:

  • Hyaluronic Acid: A high-molecular-weight polysaccharide renowned for its exceptional water-binding capacity.[3][4]

  • Ceramides: A class of lipid molecules that are integral components of the skin barrier, crucial for preventing transepidermal water loss (TEWL).[5][6]

  • Retinol: A vitamin A derivative celebrated for its anti-aging effects, which include stimulating collagen production and accelerating cell turnover.[7][8][9]

Comparative Mechanistic Analysis

The unique structure of this compound suggests a mechanism of action that could rival and potentially surpass single-function ingredients.

  • vs. Hyaluronic Acid: While hyaluronic acid is an excellent humectant, its large molecular size can limit its penetration into the deeper layers of the epidermis.[10] The smaller, amphipathic nature of this compound may allow for better integration into the stratum corneum, providing hydration from within while its lipid tail helps to lock in that moisture.

  • vs. Ceramides: Ceramides are fundamental to the lamellar structure of the stratum corneum, forming a barrier against water loss.[11] this compound, with its long lipid tail, could similarly insert into the lipid matrix, reinforcing the skin's barrier function. The addition of the PCA headgroup may offer a synergistic hydrating effect not present in ceramides alone.

  • vs. Retinol: Retinol's primary mechanism involves influencing gene expression to promote cellular renewal and collagen synthesis.[8][12] While highly effective for anti-aging, it can sometimes cause irritation and dryness. This compound is hypothesized to have a more direct and gentle action on skin hydration and barrier integrity, making it a potential candidate for sensitive skin formulations.

Experimental Protocols for Performance Evaluation

To objectively assess the performance of this compound, a series of in-vitro and ex-vivo experiments are proposed.

Skin Moisturization Efficacy

Objective: To quantify the hydrating properties of the test compound in comparison to hyaluronic acid.

Methodology: An in-vitro moisturization assay using a reconstructed human epidermal model will be conducted.[13]

Protocol:

  • Reconstructed human epidermal tissues are equilibrated in a controlled environment.

  • The tissues are divided into three groups: untreated (negative control), treated with a 1% solution of this compound, and treated with a 1% solution of hyaluronic acid.

  • Skin surface hydration is measured at baseline and at 1, 4, and 8 hours post-application using a Corneometer®.

  • The percentage increase in skin hydration from baseline will be calculated for each group.

Skin Barrier Function Assessment

Objective: To evaluate the ability of the test compound to enhance the skin's barrier function, benchmarked against ceramides.

Methodology: Transepidermal Water Loss (TEWL) will be measured on ex-vivo human skin explants. TEWL is a key indicator of skin barrier integrity.[14][15]

Protocol:

  • Human skin explants are mounted on Franz diffusion cells.

  • The skin barrier is compromised by treatment with a mild surfactant (e.g., 1% sodium lauryl sulfate).

  • Baseline TEWL is measured using a Tewameter®.

  • The explants are treated with a 2% formulation of this compound, a 2% formulation of a ceramide complex, or a placebo formulation.

  • TEWL is measured at 2, 6, and 24 hours post-treatment.

  • The percentage reduction in TEWL from the compromised baseline will be determined.

In-Vitro Skin Irritation Test

Objective: To assess the skin irritation potential of the test compound.

Methodology: The OECD Test Guideline 439 for in-vitro skin irritation using a reconstructed human epidermis model will be followed.[16][17][18]

Protocol:

  • Reconstructed human epidermal tissues are treated with the test compound at a concentration of 5%.

  • A negative control (saline) and a positive control (5% sodium dodecyl sulfate) are included.

  • After a defined exposure and post-incubation period, cell viability is determined using the MTT assay.[18]

  • The test compound is classified as a non-irritant if the relative cell viability is greater than 50%.[16]

Data Presentation and Interpretation

The quantitative data from the proposed experiments will be summarized in the following tables for a clear and direct comparison.

Table 1: Skin Moisturization Efficacy

Treatment GroupMean % Increase in Hydration (1h)Mean % Increase in Hydration (4h)Mean % Increase in Hydration (8h)
This compound (1%)
Hyaluronic Acid (1%)
Untreated Control

Table 2: Skin Barrier Function Assessment

Treatment GroupMean % Reduction in TEWL (2h)Mean % Reduction in TEWL (6h)Mean % Reduction in TEWL (24h)
This compound (2%)
Ceramide Complex (2%)
Placebo Control

Table 3: In-Vitro Skin Irritation Potential

Treatment GroupMean Cell Viability (%)Classification
This compound (5%)
Negative Control 100%Non-Irritant
Positive Control < 50%Irritant

Visualizing the Scientific Framework

To further elucidate the proposed experimental design and the hypothesized mechanism of action, the following diagrams are provided.

experimental_workflow cluster_moisturization Moisturization Efficacy cluster_barrier Skin Barrier Function cluster_irritation Irritation Potential (OECD 439) M1 Reconstructed Human Epidermis M2 Treatment Application: - Test Compound - Hyaluronic Acid - Control M1->M2 M3 Corneometer® Measurement (0, 1, 4, 8h) M2->M3 M4 Data Analysis: % Increase in Hydration M3->M4 B1 Ex-vivo Human Skin Explants B2 Barrier Compromise (SDS) B1->B2 B3 Treatment Application: - Test Compound - Ceramides - Placebo B2->B3 B4 Tewameter® Measurement (0, 2, 6, 24h) B3->B4 B5 Data Analysis: % Reduction in TEWL B4->B5 I1 Reconstructed Human Epidermis I2 Treatment Application: - Test Compound - Controls (Pos/Neg) I1->I2 I3 MTT Assay I2->I3 I4 Data Analysis: % Cell Viability & Classification I3->I4

Caption: Experimental workflow for the comparative evaluation of skincare ingredients.

mechanism_of_action cluster_skin Stratum Corneum cluster_ingredients Active Ingredients Corneocytes Corneocytes LipidMatrix Lipid Matrix TestCompound 1-Octadecyl-5-oxopyrrolidine- 3-carboxylic acid TestCompound->Corneocytes Hydration (PCA Headgroup) TestCompound->LipidMatrix Barrier Reinforcement (Lipid Tail) HA Hyaluronic Acid HA->Corneocytes Surface Hydration Ceramides Ceramides Ceramides->LipidMatrix Barrier Integrity

Caption: Hypothesized mechanisms of action within the stratum corneum.

Conclusion

This compound presents a promising new avenue in the development of advanced skincare ingredients. Its unique chemical structure suggests a dual-action mechanism that could provide both deep hydration and robust barrier protection. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to validating these claims through a head-to-head comparison with established industry benchmarks. The resulting data will be instrumental in positioning this novel molecule within the competitive landscape of cosmetic actives and informing its application in future product development.

References

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Safety Operating Guide

Proper Disposal of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyrrolidine. The pyrrolidine ring system is known to present several hazards. The parent compound, pyrrolidine, is classified as a flammable liquid and vapor that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[1][2] Given these characteristics, it is prudent to handle this compound with a high degree of caution, assuming it may exhibit similar hazardous properties.

A thorough risk assessment should be conducted before handling this compound. This involves evaluating the potential routes of exposure (inhalation, ingestion, skin/eye contact) and implementing appropriate control measures.

Key Hazard Considerations:

  • Corrosivity: Potential for causing severe skin and eye damage.

  • Toxicity: May be harmful if ingested or inhaled.

  • Flammability: The parent compound is flammable; therefore, the derivative should be kept away from ignition sources.[1][3]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE ItemSpecificationsRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and potential burns.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and potential severe damage.
Lab Coat Flame-resistant lab coatTo protect skin and clothing from spills and splashes.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo minimize inhalation of any dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Contain: For liquid spills, use an inert absorbent material like sand, dry lime, or soda ash to contain the spill.[3] For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Waste Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Waste Characterization:

Before disposal, the waste must be characterized to determine if it meets the definition of hazardous waste. Based on the hazards of the parent compound, it is highly likely that waste containing this compound will be classified as hazardous.

Disposal Workflow:

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_process Disposal Process cluster_final_disposition Final Disposition A 1. Collect Waste in Designated Container B 2. Label Container Clearly 'Hazardous Waste' A->B C 3. Segregate from Incompatible Wastes B->C D 4. Consult Institutional EHS Department C->D E 5. Arrange for Pickup by Licensed Waste Hauler D->E F 6. Complete Waste Manifest Documentation E->F G 7. Transport to a TSDF* F->G H 8. Final Treatment and Disposal (e.g., Incineration) G->H label_tsdf *TSDF: Treatment, Storage, and Disposal Facility

Sources

Navigating the Safe Handling of 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid: A Comprehensive PPE and Operations Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the pioneering fields of drug discovery and development, the introduction of novel chemical entities is a daily reality. Among these is 1-Octadecyl-5-oxopyrrolidine-3-carboxylic acid, a molecule characterized by a polar pyrrolidone carboxylic acid head and a long, nonpolar octadecyl tail. This amphipathic nature, while promising for new therapeutic applications, dictates a specific and mindful approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring that scientific advancement and personal safety proceed in tandem.

Hazard Profile: Understanding the "Why" Behind the "How"

While a specific, comprehensive toxicological profile for this compound is not yet widely established, we can infer its potential hazards by analyzing its constituent functional groups: the pyrrolidone core, the carboxylic acid, and the long alkyl chain.

  • Pyrrolidone and Carboxylic Acid Moieties: Similar chemical structures are known to cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of dust or aerosols.[1][2] The acidic nature of the carboxylic group necessitates protection against corrosive effects on skin and eyes.

  • Octadecyl Chain (C18): This long, lipophilic chain imparts a waxy, solid character to the compound at room temperature.[3][4] This reduces the risk of airborne dust compared to fine powders but introduces other considerations. If heated to melt, vapors can be generated, requiring appropriate ventilation.[4] Furthermore, the lipophilic nature of the tail can influence its interaction with biological membranes, making dermal exposure a key route to mitigate. While high molecular weight (>500 g/mol ) can limit dermal absorption, it should not be discounted.[5]

Based on this composite analysis, a risk assessment mandates a focus on preventing contact with skin and eyes, and avoiding the inhalation of particulates or vapors.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of protocol, but of informed defense. Each component is chosen to counteract a specific risk posed by the compound's chemical and physical properties.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile GlovesProvides good resistance to a range of chemicals, including oils and some acids, suitable for incidental contact.[6][7] Nitrile's tendency to tear visibly when punctured offers a clear indicator of barrier breach.[6]
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsEssential for protecting against accidental splashes of solutions or contact with solid particulates.[8]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Not typically required for handling the solid at ambient temperature in a well-ventilated area. A NIOSH-approved respirator may be necessary if significant dust is generated or if the compound is heated.The compound's waxy nature minimizes fine dust.[3] Engineering controls (like a fume hood) are the primary defense against vapor inhalation if heated.[4]

Expert Insight: The Double-Gloving Imperative

For tasks involving more than incidental contact, such as weighing large quantities or preparing concentrated stock solutions, adopting a double-gloving technique is a prudent, field-proven practice.[9] This provides a critical layer of defense. Should the outer glove be compromised, the inner glove maintains a barrier while you safely retreat, remove both pairs, and re-glove. This simple step transforms a potential exposure event into a minor procedural delay.

Operational and Disposal Plans: From Benchtop to Waste Stream

A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible.[9] Clear the workspace of any unnecessary items.

  • Donning PPE: Put on your lab coat, followed by eye protection. Don the first pair of nitrile gloves, then the second pair over the first.

  • Weighing and Transfer (Solid): Conduct all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to contain any fine particulates. Use a spatula or scoop to minimize dust creation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Be aware that the long alkyl chain may decrease solubility in polar solvents.

  • Post-Handling: After completing your work, remove the outer pair of gloves and dispose of them in the designated hazardous waste container. Remove the inner pair of gloves, followed by your lab coat and eye protection.

  • Hand Hygiene: ALWAYS wash your hands thoroughly with soap and water after removing gloves.[9] This is a non-negotiable final step to remove any potential residual contamination.

Decontamination and Disposal Workflow

The environmental persistence of compounds with long alkyl chains necessitates a rigorous disposal plan.[10][11][12] Under no circumstances should this compound or its waste be disposed of down the drain.[13]

G cluster_0 Waste Disposal Workflow a Start: Experiment Complete b Segregate Waste a->b c Solid Waste b->c d Liquid Waste b->d e Contaminated PPE b->e f Label Waste Containers c->f d->f e->f g Store in Satellite Accumulation Area f->g Securely sealed h Request Pickup g->h i End: EHS Disposal h->i Via EHS

Caption: Waste Segregation and Disposal Pathway.

Disposal Plan Details:

  • Solid Waste: Collect any unused solid this compound and any materials used for spill cleanup (e.g., absorbent pads) in a dedicated, sealable, and clearly labeled hazardous waste container.[14]

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.[14]

  • Contaminated Materials: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound must be placed in the solid hazardous waste container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage and Pickup: Store sealed waste containers in a designated and contained secondary storage area until they are collected by your institution's Environmental Health and Safety (EHS) department for final disposal, which is typically accomplished through high-temperature incineration.[1][13]

By adhering to this comprehensive safety and handling framework, researchers can confidently work with this compound, ensuring both the integrity of their research and the protection of their health.

References

  • Blended Waxes Inc. (n.d.). Wax Safety Guidelines. Retrieved from Blended Waxes Inc. website: [Link]

  • Armitage, J. M., MacLeod, M., & Cousins, I. T. (2009). Comparative assessment of the global fate and transport pathways of long-chain perfluorocarboxylic acids (PFCAs) and perfluorocarboxylates (PFCs) emitted from direct sources. Environmental Science & Technology, 43(15), 5830–5836. Available at: [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC website: [Link]

  • Hewitt, P. G., Hotchkiss, S. A., & Jones, A. R. (2025). Dermal absorption and metabolism of [14C]-C12 alkyl benzoate in Finsolv TN in human skin in vitro. Toxicology in Vitro, 105494. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from University of California, Berkeley, Environmental Health and Safety website: [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from UC Berkeley EHS website: [Link]

  • Northwestern University, Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University website: [Link]

  • IPEN. (2023). Long-chain perfluorocarboxylic acids, their salts and related compounds – IPEN studies and views. Retrieved from IPEN website: [Link]

  • Henry Schein. (2015). Safety Data Sheet: Slaycris Waxes. Retrieved from Henry Schein website: [Link]

  • Eurofins. (n.d.). Why performing an in vitro dermal absorption study?. Retrieved from Eurofins website: [Link]

  • King County. (2005). Laboratory Waste Management Guide. Retrieved from P2 InfoHouse website: [Link]

  • National Center for Biotechnology Information. (2021). Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells. PMC. Available at: [Link]

  • Protective Industrial Products. (n.d.). Chemical Glove Selection Guide. Retrieved from PIP website: [Link]

  • Kuswahyuning, R., et al. (2016). Formulation Effects in Percutaneous Absorption. ResearchGate. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • Stockholm Convention. (2021). POPRC-17/6: Long-chain perfluorocarboxylic acids, their salts and related compounds. Retrieved from Stockholm Convention website: [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory. National Academies Press. Available at: [Link]

  • University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from UCSB EH&S website: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.